molecular formula C8H7BrN2 B1519952 7-Bromo-3-methyl-1H-indazole CAS No. 1159511-75-7

7-Bromo-3-methyl-1H-indazole

Cat. No.: B1519952
CAS No.: 1159511-75-7
M. Wt: 211.06 g/mol
InChI Key: WCDHQZBKTKFKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDHQZBKTKFKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657243
Record name 7-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-75-7
Record name 7-Bromo-3-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Bromo-3-methyl-1H-indazole chemical structure and numbering

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The document elucidates the molecule's core chemical structure, systematic numbering, and physicochemical properties. It further details a representative synthetic pathway, explaining the chemical principles behind the protocol, and discusses the compound's role as a valuable building block in the development of complex pharmaceutical agents. Safety and handling information are also provided. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and organic synthesis.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3] The specific substitution pattern on the indazole core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.

This compound is a specific derivative that combines two key functional groups: a bromine atom at the 7-position and a methyl group at the 3-position. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular complexity. The methyl group at the C3 position influences the molecule's electronics and steric profile. This strategic functionalization makes this compound a valuable intermediate for constructing more elaborate molecules, particularly in the synthesis of pharmaceutical candidates.

Chemical Structure and Nomenclature

The accurate identification and description of a chemical entity are paramount for scientific communication and reproducibility. This section details the systematic naming and structural features of this compound.

IUPAC Nomenclature and Numbering

According to IUPAC guidelines for fused heterocyclic systems, the numbering of the indazole ring begins at the nitrogen atom of the pyrazole ring that bears a hydrogen atom (the 'indicated hydrogen'), designated as position 1. The numbering proceeds around the pyrazole ring first and then continues around the fused benzene ring.[4]

Following this system:

  • The nitrogen with the hydrogen atom is at position 1 .

  • The second nitrogen is at position 2 .

  • The methyl group is attached to carbon at position 3 .

  • The bromine atom is attached to carbon at position 7 .

Therefore, the unambiguous IUPAC name is This compound . It is important to note the existence of a tautomer, 7-Bromo-3-methyl-2H-indazole, where the single proton resides on the N2 nitrogen. The 1H-tautomer is generally the more stable and commonly referenced form.

Structural Diagram

The chemical structure and atom numbering are illustrated below.

Caption: Chemical structure and IUPAC numbering of this compound.

Physicochemical and Spectroscopic Profile

This section summarizes the known physical, chemical, and spectroscopic properties of the title compound.

Physical and Chemical Properties

The key properties of this compound are compiled in the table below.

PropertyValueSource
CAS Number 1159511-75-7
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Physical Form Solid
Purity ≥96%[5]
Boiling Point 341.4 ± 22.0 °C (Predicted)[5]
Density 1.654 ± 0.06 g/cm³ (Predicted)[5]
InChI Key WCDHQZBKTKFKRJ-UHFFFAOYSA-N
Spectroscopic Characteristics (Predicted)

While specific experimental spectra are not widely published, the expected spectroscopic signatures can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic set of signals. A broad singlet in the downfield region (δ 10-13 ppm) would correspond to the N-H proton. A sharp singlet around δ 2.5 ppm would be indicative of the C3-methyl group. The aromatic region should display three distinct signals corresponding to the protons at C4, C5, and C6, likely appearing as a complex multiplet or a combination of doublets and triplets between δ 7.0-7.8 ppm, consistent with a trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals. The methyl carbon would appear upfield (around δ 10-15 ppm). The six aromatic carbons of the fused benzene ring and the two carbons of the pyrazole ring (C3 and C7a) would resonate in the typical aromatic region (δ 110-150 ppm).

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z 210 and an (M+2)⁺ peak at m/z 212 of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Synthesis and Reaction Mechanism

Multiple strategies exist for the synthesis of the indazole core.[6] A plausible and well-established method for preparing this compound is the Jacobsen Indazole Synthesis . This approach involves the diazotization of an appropriately substituted aniline followed by reductive cyclization.

Proposed Synthetic Route: Jacobsen Synthesis

This route begins with 3-Bromo-2-methylaniline. The key steps are:

  • Diazotization: The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Reductive Cyclization: The diazonium salt is then reduced, typically with a sulfite or bisulfite salt, which initiates an intramolecular cyclization to form the indazole ring.

workflow cluster_start Starting Material cluster_process Reaction Sequence cluster_end Final Product A 3-Bromo-2-methylaniline B Step 1: Diazotization Reagents: NaNO₂, HCl Temp: 0-5 °C A->B 1. C Intermediate: Diazonium Salt B->C Forms D Step 2: Reductive Cyclization Reagents: Na₂SO₃ / SO₂ Temp: Room Temp C->D 2. E This compound D->E Yields

References

7-Bromo-3-methyl-1H-indazole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-Bromo-3-methyl-1H-indazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information on its core identifiers, predicted physicochemical properties, and likely synthetic pathways based on established indazole chemistry. Furthermore, it explores the broader context of substituted indazoles to highlight the potential applications and reactivity of this compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties.[1][3] The specific substitution pattern on the indazole core allows for the fine-tuning of a molecule's biological activity, making compounds like this compound valuable building blocks in the synthesis of novel therapeutic agents. The presence of a bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's steric and electronic properties, impacting its binding to biological targets.

Core Identifiers and Physicochemical Properties

Accurate identification is critical for any chemical entity in a research setting. The primary identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 1159511-75-7[4]
IUPAC Name This compoundN/A
Chemical Formula C₈H₇BrN₂[4]
Molecular Weight 211.06 g/mol [4]
Canonical SMILES CC1=NNc2c1cccc2BrN/A
InChI Key WCDHQZBKTKFKRJ-UHFFFAOYSA-N[4]
Synonyms 7-bromo-3-methyl-2H-indazole[4]
Physical Form Solid[4]

Note: While the IUPAC name is commonly accepted, it is always advisable to confirm with the latest nomenclature guidelines.

Synthesis of Substituted Indazoles: A Representative Protocol

Below is a representative protocol for the synthesis of a related compound, 7-bromo-1H-indazole, from 7-aminoindazole, which illustrates the key chemical transformations involved.[5] This can serve as a foundational method for developing a synthesis of the target molecule.

Protocol: Synthesis of 7-Bromo-1H-indazole from 7-Aminoindazole[5]

Causality: This protocol utilizes a Sandmeyer-type reaction. The amino group of 7-aminoindazole is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid (hydrobromic acid). The resulting diazonium salt is then displaced by a bromide ion, facilitated by a copper(I) bromide catalyst, to yield the desired 7-bromo-1H-indazole.

Materials:

  • 7-Aminoindazole

  • Concentrated Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Water

  • Ice

Step-by-Step Methodology:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid and water.

    • Cool the solution to -10 °C using an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (1.0 eq) in water and cool the solution.

    • Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution, maintaining the temperature below -5 °C.

    • Stir the reaction mixture at -5 °C for 15 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate vessel, dissolve copper(I) bromide (1.05 eq) in concentrated hydrobromic acid and cool the solution.

    • Add the cold cuprous bromide solution dropwise to the diazonium salt solution over 15 minutes, keeping the temperature below 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Dilute the mixture with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude 7-bromo-1H-indazole can be further purified by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 7-Aminoindazole 7-Aminoindazole Diazotization Diazotization (-10 to -5 °C) 7-Aminoindazole->Diazotization HBr HBr HBr->Diazotization NaNO2 NaNO2 NaNO2->Diazotization Sandmeyer Sandmeyer Reaction (0 °C to RT) Diazotization->Sandmeyer Diazonium Salt Intermediate Neutralization Neutralization (Sat. NaHCO3) Sandmeyer->Neutralization Crude Reaction Mixture Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification 7-Bromo-1H-indazole 7-Bromo-1H-indazole Purification->7-Bromo-1H-indazole Pure Product

Caption: General workflow for the synthesis of 7-bromo-1H-indazole.

Predicted Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the indazole ring system and the bromo substituent.

  • N-H Acidity and Alkylation: The proton on the pyrazole nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-arylation at the N1 or N2 position.

  • Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The positions of substitution will be directed by the existing bromo and methyl groups.

  • Cross-Coupling Reactions: The C7-bromo substituent is a key functional group for synthetic diversification. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce a wide range of substituents at this position.

Given the broad biological activities of substituted indazoles, this compound is a promising starting material for the development of novel therapeutic agents in areas such as:

  • Oncology: Many indazole derivatives are potent kinase inhibitors.[2][6]

  • Inflammation and Pain: The indazole scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Infectious Diseases: Indazole derivatives have shown antibacterial and anti-HIV activities.[1][2]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, predictions can be made based on the analysis of related structures.

  • ¹H NMR: The spectrum would be expected to show signals for the three aromatic protons on the benzene ring, a singlet for the C3-methyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromo and methyl substituents.

  • ¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic and pyrazole ring carbons, with the brominated carbon appearing at a predictable downfield shift.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Safety and Handling

Based on available safety data for this compound and related structures, the following precautions should be taken:

  • Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.

  • Handling: Should be handled in a well-ventilated fume hood by trained personnel. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable, yet underexplored, building block for chemical synthesis and drug discovery. Its strategic placement of a methyl group and a versatile bromine handle on the privileged indazole scaffold makes it an attractive starting point for the development of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives are core components of numerous approved therapeutics, including the anti-cancer agent Pazopanib and the anti-inflammatory drug Benzydamine. The inherent ability of the indazole ring to exist in different tautomeric forms, primarily the more stable 1H- and the 2H-indazole, provides subtle yet critical vectors for modulating physicochemical properties and target engagement.

This guide focuses on a specific, strategically functionalized derivative: 7-Bromo-3-methyl-1H-indazole . The presence of a methyl group at the C3 position and a bromine atom at the C7 position equips this molecule with distinct features. The C7-bromo group serves as a key synthetic handle for introducing further molecular complexity via modern cross-coupling methodologies, while the C3-methyl group can influence binding interactions and metabolic stability. This combination makes this compound a highly valuable building block for researchers, particularly those in drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme systems. Its structural relationship to intermediates used in the synthesis of potent therapeutics, such as the anti-HIV capsid inhibitor Lenacapavir, underscores its contemporary relevance.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in research and development.

General and Physical Properties

The core identifying information and key physical properties for this compound are summarized below. It is important to note that while some data is experimentally determined, properties such as boiling point and density are often computationally predicted for novel compounds and should be treated as estimates.

PropertyValueSource(s)
CAS Number 1159511-75-7[3][4]
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3][5]
Physical Form White to off-white solid[3][4]
Predicted Boiling Point 341.4 ± 22.0 °C[3]
Predicted Density 1.654 ± 0.06 g/cm³[3]
Predicted pKa 12.21 ± 0.40[3]
Solubility Profile

While specific quantitative solubility data for this compound is not widely published, its general solubility can be inferred from its structure and the behavior of similar heterocyclic compounds. It is expected to be poorly soluble in water but should exhibit good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol.[6] Its solubility in less polar solvents like dichloromethane (DCM) and ethyl acetate is likely to be moderate.

Spectroscopic Characterization (Anticipated)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The N-H proton of the indazole ring will likely appear as a broad singlet far downfield (>10 ppm), characteristic of acidic protons. The three aromatic protons on the benzene ring should appear between 7-8 ppm, exhibiting coupling patterns (doublets and triplets) consistent with their positions. The methyl group at C3 would be a sharp singlet at approximately 2.5-2.7 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals. The methyl carbon would be found upfield (around 10-15 ppm). The six aromatic carbons of the benzene ring and the two carbons of the pyrazole ring would resonate in the 110-150 ppm region. The carbon bearing the bromine (C7) would be shifted due to the halogen's electronic effect.[9]

  • Mass Spectrometry: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key diagnostic feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), i.e., at m/z = 210 and 212.[5]

Synthesis and Manufacturing

The construction of the 3-methyl-indazole core is a critical step. While a specific published procedure for this compound is elusive, a robust synthetic strategy can be proposed based on well-established indazole synthesis methodologies.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the cyclization of a suitably substituted phenylhydrazine derivative or a related precursor. The key disconnection breaks the N-N bond, leading back to a diazotized aniline, which in turn originates from a commercially available substituted aniline.

G Target This compound Intermediate1 Diazonium Salt of 2-Bromo-6-methylaniline Target->Intermediate1 Intramolecular Cyclization StartingMaterial 2-Bromo-6-methylaniline Intermediate1->StartingMaterial Diazotization (NaNO2, H+)

Caption: Retrosynthesis of this compound.

Proposed Synthetic Protocol via Jacobson Indazole Synthesis

This proposed protocol is adapted from established methods for synthesizing substituted indazoles from ortho-toluidine derivatives.[10] The core of this method is an intramolecular cyclization of an N-nitroso intermediate derived from the starting aniline.

Step 1: Diazotization of 2-Bromo-6-methylaniline

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-bromo-6-methylaniline (1.0 eq) and a suitable acid (e.g., a mixture of acetic acid and propionic acid).

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C.

    • Scientific Rationale: The diazotization reaction is highly exothermic. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt and to minimize side reactions.

  • Stirring: Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium intermediate.

Step 2: Intramolecular Cyclization and Work-up

  • Cyclization: Slowly warm the reaction mixture to room temperature. The cyclization often proceeds spontaneously upon warming as the diazonium group is attacked by the aromatic ring. In some cases, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

    • Scientific Rationale: This is an intramolecular electrophilic aromatic substitution reaction. The diazonium ion is a weak electrophile that attacks the electron-rich benzene ring to form the five-membered pyrazole ring.

  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), carefully pour the mixture into a beaker of ice water.

  • Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7-8. The product will typically precipitate or can be extracted with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from its predictable reactivity at two key sites: the N-H position of the pyrazole ring and the C-Br bond of the benzene ring.

Electronic Nature and Tautomerism

Like most indazoles, this compound exists predominantly as the 1H-tautomer, which is thermodynamically more stable than the 2H-tautomer.[6] The N-H proton is acidic and can be removed by a suitable base, generating an indazolide anion. This anion is nucleophilic at both N1 and N2, leading to potential regioselectivity challenges in derivatization reactions.

G cluster_0 Tautomerism cluster_1 Deprotonation Tautomer1 1H-Indazole (Major) Tautomer2 2H-Indazole (Minor) Tautomer1->Tautomer2 Equilibrium IndazoleNH 1H-Indazole Anion Indazolide Anion IndazoleNH->Anion + Base - H+

Caption: Tautomerism and deprotonation of the indazole core.

Key Transformations

4.2.1 N-H Alkylation/Acylation Direct alkylation of the indazole N-H is a common transformation but often yields a mixture of N1 and N2 isomers.[11] The ratio of these products is highly dependent on the reaction conditions.

  • Kinetic vs. Thermodynamic Control: Reaction conditions can be tuned to favor one isomer. For instance, using sodium hydride in THF often favors the N1 product, which is typically the thermodynamically more stable isomer.[12][13] In contrast, different base/solvent combinations might favor the kinetically formed N2 product.

  • Steric and Electronic Effects: The substituents on the indazole ring and the nature of the alkylating agent also play a crucial role. Bulky electrophiles may preferentially react at the less hindered N1 position.

4.2.2 Palladium-Catalyzed Cross-Coupling at C7 The C7-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the facile formation of C-C, C-N, and C-O bonds, providing a powerful method for elaborating the indazole core.[14] The Suzuki-Miyaura coupling is particularly prevalent for creating biaryl structures.[15][16]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for coupling an arylboronic acid to the C7 position of this compound, adapted from procedures for similar substrates.[14]

  • Vessel Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

    • Scientific Rationale: The phosphine ligand (dppf) stabilizes the palladium(0) active species and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Scientific Rationale: The base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step. Water is often essential for this activation and to help solubilize the base. Degassing the solvent removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture at 80-110 °C (or using microwave irradiation) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography to obtain the C7-arylated product.

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a high-potential building block for constructing complex molecules with therapeutic applications.

  • Scaffold for Kinase Inhibitors: The indazole core is a well-known "hinge-binding" motif for many protein kinases. The C3 and C7 positions provide vectors for extending substituents into different pockets of the ATP-binding site to achieve potency and selectivity.

  • Intermediate for Complex Heterocycles: As demonstrated by its relationship to intermediates for Lenacapavir, the functionalized indazole core is a robust platform for multi-step syntheses targeting novel antiviral, anticancer, and anti-inflammatory agents.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Due to its size and functionality, this molecule is an ideal candidate for FBDD screening campaigns. Hits identified from such screens can be rapidly optimized using the reactive handles at the N1 and C7 positions.

Safety and Handling

Proper safety precautions are essential when working with any chemical reagent.

GHS Hazard Information
PictogramGHS CodeHazard StatementSource(s)
alt text
GHS07H302: Harmful if swallowed[4]
(No Pictogram)H412: Harmful to aquatic life with long lasting effects[4]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]

Conclusion

This compound emerges as a chemical entity of significant strategic importance for synthetic and medicinal chemists. While a complete experimental dataset on its properties is still developing, its core characteristics can be confidently predicted from established chemical principles and data from analogous structures. Its value lies in the orthogonal reactivity of its N-H site and its C7-bromo substituent, which provides a reliable and versatile platform for molecular elaboration. As the demand for novel, drug-like heterocyclic scaffolds continues to grow, the utility of well-designed building blocks like this compound in accelerating the discovery of new medicines is indisputable.

References

7-Bromo-3-methyl-1H-indazole solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 7-Bromo-3-methyl-1H-indazole in Organic Solvents

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and high-throughput screening. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a theoretical framework for predicting its solubility based on solvent properties, and presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the handling and application of this important intermediate.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the solubility of a chemical entity is a foundational property that dictates its journey from a laboratory reagent to a potential therapeutic. For a synthetic intermediate like this compound, solubility directly impacts:

  • Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction medium is essential for achieving optimal reaction rates and yields, as most reactions occur in the solution phase.

  • Purification Efficiency: Solubility differences are the cornerstone of purification techniques like crystallization and chromatography. Selecting an appropriate solvent system is critical for isolating the target compound with high purity.

  • Biological Assays: For in vitro and in vivo studies, compounds must be solubilized, often in a vehicle co-solvent like Dimethyl Sulfoxide (DMSO), before being introduced to a biological system.[1] Poor solubility can lead to inaccurate and irreproducible results.

  • Formulation Development: The ultimate bioavailability of a drug is heavily dependent on its solubility. Understanding these properties early is crucial for designing effective delivery systems.

This guide moves beyond a simple data sheet to explain the underlying principles governing the solubility of this compound, empowering scientists to make informed decisions in solvent selection.

Physicochemical Profile of this compound

Understanding a molecule's inherent properties is the first step in predicting its behavior in different solvent environments. The structure of this compound—featuring a bicyclic aromatic indazole core, a bromine substituent, and a methyl group—creates a distinct physicochemical profile.

Table 1: Physicochemical Properties of this compound

PropertyValue / PredictionSource
CAS Number 1159511-75-7[2][3]
Molecular Formula C₈H₇BrN₂[2]
Molecular Weight 211.06 g/mol [2]
Physical Form Solid[3][4]
Predicted Density 1.654 ± 0.06 g/cm³[2]
Predicted Boiling Point 341.4 ± 22.0 °C[2]
Hydrogen Bond Donors 1 (from the indazole N-H)Calculated
Hydrogen Bond Acceptors 1 (from the pyridine-like nitrogen)Calculated
Predicted XLogP3 ~2.3 - 2.8Based on isomers[5][6]

The predicted XLogP3 value, a measure of lipophilicity, suggests that this compound is a moderately lipophilic compound. The presence of both a hydrogen bond donor (the N-H proton) and an acceptor site gives it the ability to interact with protic and polar solvents.

Theoretical Solubility Framework & Solvent Selection Strategy

The principle of "like dissolves like" provides a robust framework for predicting solubility.[7] This means solvents with similar polarity and hydrogen bonding characteristics to the solute are likely to be effective. We can categorize common laboratory solvents to anticipate their interaction with this compound.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments but lack acidic protons. They are excellent at solvating polar molecules. Given the polar nature of the indazole ring, high solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . Indazole derivatives are generally known to be soluble in these solvents.[8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. Alcohols like Methanol and Ethanol are expected to be effective solvents due to their ability to engage in hydrogen bonding with the indazole N-H and nitrogen lone pair. Solubility in water is expected to be low due to the compound's overall lipophilicity from the aromatic rings and bromine atom.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack a significant dipole moment and cannot participate in hydrogen bonding. Due to the significant polarity of the indazole core, this compound is predicted to have poor solubility in nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate dipole moment. Moderate to good solubility is often observed for compounds like this, but their use is being discouraged due to safety and environmental concerns.[9][10]

Expert Insight: Beyond Solubility

In an industrial or drug development context, solvent selection transcends mere dissolving power. The choice must be defensible from a process safety, environmental, and regulatory standpoint.[11] Solvent selection guides, such as those developed by the CHEM21 consortium or major pharmaceutical companies, rank solvents based on safety, health, and environmental (SHE) criteria.[12][13] For example, while DMF is an excellent solvent, it is often flagged as "undesirable" due to toxicity concerns, prompting researchers to seek alternatives like DMSO or Cyrene where possible.[9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[8] This protocol provides a self-validating system for generating reliable and reproducible data.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance (4-decimal place)

  • Vortex mixer

  • Temperature-controlled orbital shaker or rotator

  • Calibrated positive displacement pipettes

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks for standard preparation

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" is critical; enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting amount of ~5-10 mg is typically sufficient.

    • Causality: Starting with excess solid ensures that the final concentration measured represents the true saturation point of the solvent at that temperature.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the chosen solvent into the vial. Securely cap the vial.

  • Equilibration: Place the vials in a temperature-controlled shaker, typically set to 25 °C (room temperature). Agitate the vials for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure true equilibrium is reached.

    • Causality: Continuous agitation and a prolonged incubation period are required for the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation & Sampling: After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.

    • Causality: Filtration is a critical self-validating step. It removes microscopic solid particles that would otherwise lead to a gross overestimation of the solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method. This involves creating a calibration curve from stock solutions of known concentrations.

  • Data Reporting: Express the solubility in units of mg/mL or mM.

Data Presentation Template

Experimental results should be compiled into a clear, structured format for easy comparison.

Table 2: Thermodynamic Solubility of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mM)Observations
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental ValueExperimental Value
N,N-Dimethylformamide (DMF)Polar AproticExperimental ValueExperimental Value
MethanolPolar ProticExperimental ValueExperimental Value
EthanolPolar ProticExperimental ValueExperimental Value
AcetonePolar AproticExperimental ValueExperimental Value
AcetonitrilePolar AproticExperimental ValueExperimental Value
Ethyl AcetateModerately PolarExperimental ValueExperimental Value
Dichloromethane (DCM)ChlorinatedExperimental ValueExperimental Value
TolueneNonpolarExperimental ValueExperimental Value
HexaneNonpolarExperimental ValueExperimental Value

Visualizing the Workflow

A clear visual representation of the experimental protocol ensures procedural consistency and enhances understanding. The following diagram outlines the key stages of the shake-flask solubility determination method.

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A 1. Add excess solid This compound to vial B 2. Add known volume of solvent A->B Accurate Dispensing C 3. Agitate at constant temperature (e.g., 25°C) for 24-72 hours B->C Seal vial D 4. Settle suspension C->D Reach Equilibrium E 5. Filter supernatant (0.22 µm filter) D->E Remove aliquot F 6. Quantify concentration via HPLC E->F Prepare sample G Report Thermodynamic Solubility (mg/mL or mM) F->G

Caption: Workflow for determining thermodynamic solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust prediction of its behavior can be made based on its physicochemical properties. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols, and poorly soluble in nonpolar solvents. For researchers and drug developers, the provided shake-flask protocol offers a reliable method to generate the precise data needed for process optimization, screening, and formulation. By integrating theoretical understanding with rigorous experimental practice, scientists can fully leverage the synthetic potential of this valuable chemical intermediate.

References

A Technical Guide to the Physicochemical Characterization of 7-Bromo-3-methyl-1H-indazole: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

7-Bromo-3-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, such as melting and boiling points, is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the available data, theoretical considerations, and detailed experimental protocols for the determination of the melting and boiling points of this compound. While a definitive experimental melting point is not widely reported in the literature, this guide offers a robust framework for its empirical determination and contextualizes its predicted boiling point within the broader family of substituted indazoles.

Introduction: The Significance of this compound

Indazoles are a class of bicyclic heterocyclic compounds that are isosteric with indoles and benzimidazoles, granting them a privileged status in drug discovery.[1] The indazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The specific substitution pattern of a bromine atom at the 7-position and a methyl group at the 3-position of the 1H-indazole core in this compound creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules.

Accurate determination of the melting and boiling points is a critical first step in the characterization of any new chemical entity. These fundamental physical constants provide a primary indication of purity, inform the selection of appropriate purification techniques (e.g., recrystallization, distillation), and are essential for the development of stable formulations.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Physical Form Solid
Predicted Boiling Point 341.4 ± 22.0 °C[3]
Melting Point Not ReportedN/A

The absence of a reported experimental melting point in the scientific literature underscores the novelty of this specific isomer and highlights the importance of empirical determination for researchers working with this compound.

For comparative context, the physical properties of related bromo-methyl-indazole isomers are presented below:

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
7-Bromo-1-methyl-1H-indazole1000576-59-9Not Reported293.6 at 760 mmHg
7-Bromo-1H-indazole53857-58-2126-130Not Reported
4-Bromo-3-methyl-1H-indazole1159511-73-5Solid (no value)Not Reported

The variation in melting and boiling points among these isomers, despite having the same molecular formula, is a direct consequence of the different substitution patterns on the indazole ring. These differences influence the intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, which in turn dictate the energy required for phase transitions.[4]

Experimental Determination of Melting and Boiling Points

Given the lack of a reported experimental melting point for this compound, the following sections provide detailed, best-practice protocols for its determination.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[5]

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[6]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).[5]

    • The recorded range is the melting point of the substance.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Rapid Heating meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Record Melting Range meas3->meas4 result1 Onset Temperature meas4->result1 result2 Clear Point Temperature meas4->result2 BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Place Sample in Test Tube prep2 Insert Inverted Capillary prep1->prep2 setup1 Attach to Thermometer prep2->setup1 setup2 Suspend in Thiele Tube setup1->setup2 meas1 Heat Thiele Tube setup2->meas1 meas2 Observe Continuous Bubbles meas1->meas2 meas3 Cool Slowly meas2->meas3 meas4 Record Temperature at Liquid Ingress meas3->meas4

References

Spectroscopic Data for 7-Bromo-3-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 7-Bromo-3-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with expert interpretation to serve as a practical reference for the characterization of this and similar molecules.

Introduction: The Structural Significance of this compound

Indazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. The specific substitution pattern of this compound, with a bromine atom on the benzene ring and a methyl group on the pyrazole ring, creates a unique electronic and steric environment. This, in turn, imparts distinct spectroscopic features that are crucial for its unambiguous identification and characterization.

Accurate spectroscopic analysis is the cornerstone of chemical synthesis and drug development, ensuring structural integrity, purity, and batch-to-batch consistency. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a framework for its analysis.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic output. Understanding this relationship is key to interpreting the data effectively.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The aromatic region will be of particular diagnostic value.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H10.0 - 12.0broad singlet-The indazole N-H proton is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange.
H-4~7.5doublet~8.0Experiences deshielding from the adjacent bromine atom and shows coupling to H-5.
H-5~7.1triplet~8.0Coupled to both H-4 and H-6, appearing as a triplet.
H-6~7.3doublet~8.0Coupled to H-5.
-CH₃~2.5singlet-The methyl group at the C3 position is a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. The presence of the bromine atom will have a notable effect on the chemical shift of the carbon to which it is attached.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to the solvent peak at 77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~142The carbon bearing the methyl group.
C3a~122Aromatic carbon at the ring junction.
C4~121Aromatic CH carbon.
C5~128Aromatic CH carbon.
C6~123Aromatic CH carbon.
C7~110The carbon atom directly attached to the bromine will be significantly shielded.
C7a~140Aromatic carbon at the ring junction.
-CH₃~12The methyl carbon, typically found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Mode
N-H Stretch3100 - 3300MediumStretching of the nitrogen-hydrogen bond in the indazole ring.
C-H Stretch (sp²)3000 - 3100MediumStretching of the carbon-hydrogen bonds on the aromatic ring.
C-H Stretch (sp³)2850 - 3000MediumStretching of the carbon-hydrogen bonds of the methyl group.
C=C Stretch1450 - 1600MediumAromatic carbon-carbon double bond stretching vibrations.
C-N Stretch1300 - 1400MediumCarbon-nitrogen bond stretching within the heterocyclic ring.
C-Br Stretch500 - 600StrongStretching of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure.

Expected Data:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope. For C₈H₇⁷⁹BrN₂, the expected m/z would be approximately 210, and for C₈H₇⁸¹BrN₂, it would be approximately 212.

  • Key Fragmentation: The fragmentation pattern of indazoles can be complex. A common fragmentation pathway involves the loss of N₂ (28 Da) from the molecular ion. Another likely fragmentation is the loss of a methyl radical (CH₃, 15 Da).

G M [C8H7BrN2]+. m/z ≈ 210/212 M_minus_CH3 [M - CH3]+. m/z ≈ 195/197 M->M_minus_CH3 - •CH3 M_minus_N2 [M - N2]+. m/z ≈ 182/184 M->M_minus_N2 - N2 M_minus_Br [M - Br]+. m/z ≈ 131 M->M_minus_Br - •Br

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data based on its chemical structure and the principles of spectroscopy. While experimental data should always be the final arbiter of a compound's identity and purity, this document serves as a robust predictive framework for scientists working with this important heterocyclic molecule.

7-Bromo-3-methyl-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indazole: Properties, Synthesis, and Applications

Abstract

This compound is a substituted heterocyclic compound built upon the indazole scaffold, a core motif recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique arrangement of a bromine atom at the 7-position and a methyl group at the 3-position makes it a highly versatile and valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. The bromine atom serves as a key functional handle for derivatization via cross-coupling reactions, while the methyl group influences the molecule's steric and electronic properties. This guide provides a comprehensive technical overview of this compound, detailing its core molecular profile, a reasoned synthetic protocol, its applications as a synthetic intermediate, and essential safety and handling information for laboratory professionals.

Core Molecular Profile

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many biologically active compounds due to its ability to engage in various non-covalent interactions with biological targets.[3] The specific substitution pattern of this compound endows it with distinct chemical reactivity, making it a strategic precursor in multi-step synthetic campaigns.

Table 1: Physicochemical Properties and Identifiers of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇BrN₂[4]
Molecular Weight 211.06 g/mol [4][5]
CAS Number 1159511-75-7[4]
IUPAC Name This compound
Physical Form Solid
Boiling Point (Predicted) 341.4 ± 22.0 °C[4]
Density (Predicted) 1.654 ± 0.06 g/cm³[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be approached through various classical and modern methodologies. A common and effective strategy involves the cyclization of appropriately substituted phenylhydrazines or related precursors. For this compound, a logical approach is a variation of the Fischer indole synthesis, adapted for indazole formation, or a related intramolecular cyclization.

The causality behind the chosen synthetic pathway is rooted in the accessibility of starting materials and the regiochemical control required to achieve the desired 7-bromo-3-methyl substitution pattern. The following protocol is a representative method adapted from established indazole synthesis principles.[6][7]

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key transformation and subsequent validation steps.

G A Starting Material (e.g., 2-Bromo-6-methylaniline) B Diazotization (NaNO₂, HCl) A->B Step 1 C Reduction (e.g., SnCl₂) B->C Step 2 D Hydrazine Intermediate C->D E Cyclization with Acetaldehyde equivalent (Acid Catalyst, Heat) D->E Step 3 F Crude Product E->F G Purification (Column Chromatography) F->G Step 4 H This compound G->H I Characterization (NMR, MS, HPLC) H->I Validation

Caption: Conceptual workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol

This protocol describes a plausible synthesis route. Researchers must first ensure all safety precautions are in place.

  • Formation of the Hydrazine Intermediate:

    • To a cooled (0-5 °C) solution of 2-bromo-6-methylaniline in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The causality for this low temperature is to prevent the decomposition of the unstable diazonium salt intermediate.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it.

    • Slowly add the diazonium salt solution to the tin(II) chloride solution. This reduction step is exothermic and requires careful temperature control to ensure a high yield of the corresponding hydrazine hydrochloride salt.

    • Isolate the precipitated (2-bromo-6-methylphenyl)hydrazine hydrochloride by filtration, wash with cold water, and dry under vacuum.

  • Cyclization to form the Indazole Ring:

    • Suspend the (2-bromo-6-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add a slight excess of acetaldehyde (or a protected equivalent like paraldehyde) to the suspension.

    • Heat the mixture to reflux for several hours. The acid from the hydrochloride salt catalyzes the condensation and subsequent intramolecular cyclization to form the indazole ring. The elevated temperature provides the necessary activation energy for the ring-closing reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a base like sodium bicarbonate solution.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step is critical for removing unreacted starting materials and side products, ensuring the final product's high purity.

  • Structural Validation:

    • Confirm the identity and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and mass spectrometry (see Section 4).

Applications in Research and Drug Development

The true value of this compound lies in its utility as a chemical scaffold. The bromine atom at the 7-position is a particularly attractive feature for medicinal chemists. It serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the strategic attachment of a wide array of aryl, heteroaryl, alkyl, and amino groups, enabling the systematic exploration of the chemical space around the indazole core to optimize biological activity.

Many approved drugs, such as the anti-inflammatory agent Benzydamine and the oncology drug Niraparib, feature the indazole core, demonstrating its clinical relevance.[3][8] Compounds derived from substituted indazoles are investigated for a multitude of therapeutic applications, including as anti-cancer, anti-inflammatory, and anti-viral agents.[1][9]

Utility as a Synthetic Scaffold

The diagram below illustrates the role of this compound as a starting point for generating a library of diverse chemical entities for high-throughput screening in drug discovery programs.

G Start This compound Suzuki Suzuki Coupling (+ Boronic Acids) Start->Suzuki Pd catalyst Buchwald Buchwald-Hartwig (+ Amines) Start->Buchwald Pd catalyst Sonogashira Sonogashira Coupling (+ Alkynes) Start->Sonogashira Pd/Cu catalyst Deriv1 Aryl/Heteroaryl Analogs Suzuki->Deriv1 Deriv2 Amino-Indazole Analogs Buchwald->Deriv2 Deriv3 Alkynyl-Indazole Analogs Sonogashira->Deriv3 Library Diverse Compound Library Deriv1->Library Deriv2->Library Deriv3->Library Screening Biological Screening (HTS) Library->Screening Lead Lead Compounds Screening->Lead

Caption: Strategic use of this compound as a scaffold for library synthesis in drug discovery.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product. The following data are typical expectations for confirming the structure of this compound.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group (singlet, ~2.5 ppm), the N-H proton (broad singlet, >10 ppm), and three distinct aromatic protons in the 6.5-8.0 ppm range, showing characteristic splitting patterns (doublets and triplets).
¹³C NMR Eight distinct carbon signals: one for the methyl group (~10-15 ppm) and seven for the bicyclic aromatic system, including the bromine-bearing carbon.
Mass Spec (EI/ESI) A molecular ion peak (M⁺) at m/z ≈ 210 and an M+2 peak at m/z ≈ 212 of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.
Purity (HPLC) A single major peak indicating >95% purity.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While a specific safety data sheet (SDS) may not be universally available, data from closely related bromo-indazoles provide authoritative guidance.[10][11]

  • Hazard Classification: Based on analogous compounds, it should be treated as harmful if swallowed (Acute Toxicity, Oral) and a potential skin and eye irritant.[5] The GHS07 pictogram (exclamation mark) is often associated with such compounds.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[10] Handling should be performed in a well-ventilated area or a chemical fume hood.[12]

  • Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[12] Use proper glove removal technique to avoid skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Spills and Disposal: In case of a spill, sweep up the solid material without creating dust and place it in a suitable container for disposal.[10] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for researchers in organic synthesis and drug development. Its defined structure, combined with the reactive bromine handle, provides a reliable and versatile starting point for the creation of novel molecules with therapeutic potential. This guide has outlined its fundamental properties, a robust synthetic approach, its broad applicability, and the necessary safety protocols, providing a solid foundation for its effective use in the laboratory.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromo-3-methyl-1H-indazole and its Analogs for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for developing potent and selective therapeutics.[1][2] This guide focuses on a specific, high-value derivative, This compound , a key building block for creating complex molecular architectures. We will explore its synthesis, physicochemical properties, chemical reactivity, and significant role in the development of targeted therapies, particularly in oncology. This document serves as a technical resource for researchers, medicinal chemists, and drug development scientists, providing both foundational knowledge and actionable experimental protocols.

The Indazole Scaffold: A Privileged Structure in Medicine

Indazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and, most notably, anti-cancer properties.[1][2] The success of drugs like Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) underscores the scaffold's ability to interact with critical biological targets.[3] The indazole nucleus typically exists in two stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the most thermodynamically stable and predominant form.[1] The strategic placement of substituents on this core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly adaptable platform for drug design.

Physicochemical and Spectroscopic Profile of this compound

Understanding the fundamental properties of a chemical entity is critical for its application in synthesis and drug development. This compound is a solid at room temperature with predictable solubility in common organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1159511-75-7N/A
Molecular Formula C₈H₇BrN₂N/A
Molecular Weight 211.06 g/mol N/A
Boiling Point 341.4±22.0 °C (Predicted)N/A
Density 1.654±0.06 g/cm³ (Predicted)N/A
Purity Typically >96%N/A
Physical Form SolidN/A
Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected DataRationale / Comments
¹H NMR δ (ppm): ~8.1 (br s, 1H, NH), ~7.6 (d, 1H), ~7.4 (d, 1H), ~7.1 (t, 1H), ~2.4 (s, 3H, CH₃).Based on data for 7-bromo-3-methyl-1H-indole, with shifts adjusted for the indazole ring system.[4] The NH proton is exchangeable with D₂O.
¹³C NMR δ (ppm): ~140-145 (C=N), ~130-135 (C-Ar), ~120-125 (C-Ar), ~115-120 (C-Ar), ~105 (C-Br), ~10 (CH₃).Based on data for 7-bromo-3-methyl-1H-indole.[4] The C-Br bond will significantly shield the attached carbon.
Mass Spec (EI) m/z: 210/212 (M⁺, characteristic bromine isotope pattern), fragments corresponding to loss of Br, CH₃, N₂.The presence of a 1:1 isotopic pattern for the molecular ion is a definitive indicator of a single bromine atom.

Synthesis Strategies: Constructing the Core

The synthesis of this compound can be approached logically by first forming the 3-methyl-1H-indazole core, followed by a regioselective bromination at the C7 position. This approach offers a clear and controllable pathway using well-established chemical transformations.

Synthetic_Workflow Start 2-Methylaniline Derivative Step1 Diazotization & Cyclization (e.g., Jacobson Synthesis) Start->Step1 Core 3-Methyl-1H-indazole Step1->Core Step2 Regioselective Bromination (e.g., NBS) Core->Step2 Product This compound Step2->Product

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: A Two-Step Synthesis

This protocol is a composite method based on established procedures for indazole synthesis and subsequent regioselective bromination.[5]

Part A: Synthesis of 3-Methyl-1H-indazole

  • Rationale: This step utilizes a classical approach, such as the Jacobson or a related cyclization method, to form the indazole core from an appropriately substituted aniline precursor.

  • Methodology:

    • To a stirred solution of 2-aminoacetophenone (1 equivalent) in glacial acetic acid, add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.

    • Maintain the temperature for 1 hour after the addition is complete.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

    • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 3-methyl-1H-indazole.

Part B: Regioselective C7-Bromination

  • Rationale: Direct bromination of the 3-methyl-1H-indazole intermediate is performed. The C7 position is targeted due to the directing effects of the heterocyclic system. N-Bromosuccinimide (NBS) is a reliable reagent for this transformation.[6]

  • Methodology:

    • Dissolve 3-methyl-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity and Derivatization

The true value of this compound in drug development lies in its potential as a versatile chemical scaffold. The C7-bromo substituent is not merely a modulator of activity but a synthetic handle for introducing further molecular complexity via modern cross-coupling reactions.

Derivatization_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base Core->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Base Core->buchwald_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base Core->sonogashira_reagents suzuki_product 7-Aryl-3-methyl-1H-indazole suzuki_reagents->suzuki_product C-C bond buchwald_product 7-Amino-3-methyl-1H-indazole buchwald_reagents->buchwald_product C-N bond sonogashira_product 7-Alkynyl-3-methyl-1H-indazole sonogashira_reagents->sonogashira_product C-C bond

Figure 2: Key cross-coupling reactions for derivatization of the core scaffold.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[5][7] It allows for the introduction of a diverse range of aryl or heteroaryl groups at the C7 position, which is crucial for exploring structure-activity relationships (SAR).

  • Methodology:

    • To a microwave vial or Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2 equivalents).[8]

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

    • Heat the reaction mixture to 100-140 °C, either conventionally or using microwave irradiation, for 1-4 hours.[8] Monitor completion by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to yield the 7-aryl-3-methyl-1H-indazole product.

Biological Significance and Therapeutic Applications

Indazole derivatives are potent modulators of various biological pathways, with a particularly strong footprint in oncology as protein kinase inhibitors .[3][9] Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a common driver of cancer cell proliferation and survival.[3]

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds Signal Cell Proliferation, Survival Signal PhosphoSubstrate->Signal Indazole Indazole Derivative (e.g., 7-Aryl-3-methyl) Indazole->Kinase Competitively Binds to ATP Site Block X Block->ATP Blocks ATP Binding

Figure 3: Mechanism of action for indazole-based kinase inhibitors.

Many indazole-based drugs function by competitively binding to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby halting the oncogenic signaling cascade.[3] Derivatives of this compound are actively being explored as inhibitors of targets such as Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases, which are implicated in various solid tumors.[1][3]

The Importance of Isomerism: A Comparative Analysis

The precise placement of the bromo and methyl groups on the indazole ring is not trivial; it profoundly impacts the molecule's properties and biological function.[10][11] While this compound is the focus, understanding its relationship to other isomers (e.g., 5-bromo or 6-bromo analogs) is crucial for rational drug design.

Table 3: Predicted Influence of Bromine Position on Indazole Properties

Isomer PositionPredicted Chemical Reactivity (e.g., Suzuki Coupling)Predicted Biological InteractionRationale
C7-Bromo Moderately reactive; may require stronger conditions due to steric hindrance from the fused ring system.Provides a vector for substitution pointing into a specific region of a binding pocket. Can form key halogen bonds.The proximity to the bicyclic core can sterically shield the C-Br bond.[5]
C6-Bromo Highly reactive; sterically accessible.The substituent vector is directed outwards from the core, suitable for targeting solvent-exposed regions or larger pockets.This position is generally unhindered, facilitating catalyst approach.[12]
C5-Bromo Highly reactive; sterically accessible.Similar to C6, provides an accessible vector for modification. Electronic effects differ from C6.The position relative to the nitrogen atoms influences the electronic nature of the C-Br bond.
C4-Bromo Moderately reactive; potential for steric hindrance from the pyrazole NH group.Can significantly alter binding by interacting with different amino acid residues compared to other isomers.The "peri" interaction with the N1-H can influence reactivity and conformation.

The choice of isomer is a critical design element. A C7-substituted analog might be essential if a key interaction is required deep within a protein's active site, whereas a C5 or C6 analog might be superior for improving properties like solubility by adding a polar group into a solvent-exposed region.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for the discovery of next-generation therapeutics. Its well-defined structure, coupled with the synthetic tractability of the C7-bromo position, allows for the systematic exploration of chemical space and the optimization of drug candidates. The continued development of novel cross-coupling methodologies will further enhance the utility of this and related scaffolds. As our understanding of disease biology deepens, particularly in the realm of protein kinase signaling, the demand for versatile and intelligently designed building blocks like this compound will undoubtedly grow, solidifying its place as a valuable tool in the medicinal chemist's arsenal.

References

An In-depth Technical Guide to the Safe Handling and Management of 7-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 7-Bromo-3-methyl-1H-indazole. Designed for researchers, chemists, and drug development professionals, this guide moves beyond basic safety data to offer field-proven insights and a framework for establishing self-validating safety systems within a laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation when working with this and similar heterocyclic compounds.

Compound Identification and Physicochemical Profile

This compound is a substituted indazole, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science.[1] Its specific physical and chemical properties dictate its behavior under laboratory conditions and are fundamental to establishing safe handling procedures. A summary of its key characteristics is presented below.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 1159511-75-7[2]
Molecular Formula C₈H₇BrN₂[2]
Molecular Weight 211.06 g/mol [2]
Appearance Solid, powder[3]
Boiling Point 341.4±22.0 °C (Predicted)[4]
Density 1.654±0.06 g/cm³ (Predicted)[4]

Comprehensive Hazard Analysis

While specific toxicological data for this compound is not extensively published, data from supplier Safety Data Sheets (SDS) and analogous indazole structures allow for a robust hazard assessment.[5] A conservative approach, assuming potential for harm based on related compounds, is the most responsible safety posture.[6][7]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[8] The Globally Harmonized System (GHS) classifications provided by suppliers serve as the foundation for our risk assessment.

Hazard ClassGHS Hazard StatementPractical Implication for ResearchersSource(s)
Acute Toxicity, Oral H302: Harmful if swallowedAccidental ingestion could lead to acute illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.[8][9][3]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, itching, or inflammation. Intact skin is a critical barrier; appropriate gloves are mandatory.[10]
Serious Eye Damage/Irritation H319: Causes serious eye irritationParticulate matter (dust) can cause significant irritation or damage upon contact with eyes. Sealed eye protection is essential.[10]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and transfers must be done in a controlled environment.[10]
Hazardous to the Aquatic Environment, Chronic H412: Harmful to aquatic life with long lasting effectsThe compound should not be allowed to enter drains or waterways, as it can have long-term adverse effects on aquatic ecosystems.[3]

Hierarchy of Controls: From Engineering to Personal Protection

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. They are the most critical element for safely handling powdered chemical agents.

  • Primary Control: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood or a powder containment hood.[11][12] This ensures that any airborne particulates are captured and exhausted away from the user's breathing zone.

  • Ventilation: The laboratory should be equipped with general ventilation that provides an adequate number of air changes per hour, preventing the accumulation of vapors or dusts in the general workspace.[13]

  • Safety Infrastructure: A safety shower and eyewash station must be readily accessible and tested regularly.[14]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, detailed protocols are essential for ensuring consistent and safe practices. A dedicated SOP for handling this compound should be written and all personnel must be trained on it. Key elements include:

  • Minimizing the quantity of material handled at any one time.

  • Restricting access to authorized and trained personnel only.

  • Thorough hand washing after handling the material, even if gloves were worn.[13][14]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be considered a substitute for robust engineering and administrative controls.[15] The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale and Best PracticesSource(s)
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended)Provides a barrier against skin irritation. Gloves must be inspected for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer surface and wash hands immediately.[14][15][14]
Eye Protection Chemical safety goggles with side shields or a full-face shieldProtects against airborne dust and accidental splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[11][15][13][15]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination. The lab coat should be kept buttoned and sleeves should not be rolled up.[15]
Respiratory Protection NIOSH-approved respirator (if engineering controls fail or for spill cleanup)While a fume hood is the primary control, a respirator (e.g., an N95 for particulates) may be required for cleaning large spills or if there is a ventilation failure.[8][9][9]

Experimental Protocols: A Step-by-Step Guide

Adherence to a validated protocol is the cornerstone of experimental reproducibility and laboratory safety. The following workflows are designed to minimize exposure and ensure safe handling.

Workflow for Weighing and Transferring the Solid Compound

This diagram illustrates the mandatory workflow for handling the powdered form of this compound. Each step is a critical control point designed to prevent personnel exposure and laboratory contamination.

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup Phase cluster_3 Final Steps prep_ppe 1. Don Full PPE (Lab Coat, Goggles, Gloves) prep_hood 2. Verify Fume Hood is Operational prep_ppe->prep_hood prep_setup 3. Prepare Workspace (Place weigh paper/boat, spatula, and receiving vessel in hood) prep_hood->prep_setup get_chem 4. Retrieve Stock Bottle (Keep closed until needed) weigh 5. Carefully Transfer and Weigh Powder get_chem->weigh transfer 6. Transfer Weighed Solid to Receiving Vessel weigh->transfer seal 7. Securely Cap Both Stock and Receiving Vessels transfer->seal clean_tools 8. Decontaminate Spatula and Workspace Surface dispose_waste 9. Dispose of Weigh Paper and Contaminated Wipes in Hazardous Waste clean_tools->dispose_waste return_chem 10. Return Stock Bottle to Storage dispose_waste->return_chem remove_ppe 11. Doff PPE Correctly (Gloves last) wash_hands 12. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A mandatory workflow for safely handling solid this compound.

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Immediate and correct first aid can significantly reduce the severity of an exposure.[2]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[16]

The following decision tree outlines the appropriate response to a spill.

G spill Spill Occurs assess Assess Spill Size and Location spill->assess is_major Is it a Major Spill? (Large quantity, outside hood, airborne dust) assess->is_major minor_path Minor Spill (Small, contained in hood) is_major->minor_path No major_path Major Spill is_major->major_path Yes minor_ppe Ensure PPE is Intact minor_path->minor_ppe minor_contain Cover with absorbent material (if a solution) or carefully sweep up solid minor_ppe->minor_contain minor_collect Collect residue into a labeled hazardous waste container minor_contain->minor_collect minor_clean Decontaminate the area minor_collect->minor_clean major_evacuate Evacuate Immediate Area Alert others major_path->major_evacuate major_notify Notify Lab Supervisor and Institutional EHS major_evacuate->major_notify major_secure Restrict access to the area major_notify->major_secure major_wait Await response from trained emergency personnel major_secure->major_wait

Caption: A decision-making flowchart for responding to a chemical spill.

Storage, Incompatibility, and Disposal

Storage Conditions

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed and store in a cool, dry place.[12][17]

  • Location: Store in a well-ventilated area designated for chemical storage, away from incompatible materials.[14] The storage area should be locked or otherwise secured.[14][17]

  • Conditions to Avoid: Avoid moisture and overheating.[2]

Incompatible Materials

To prevent potentially hazardous reactions, this compound should be stored separately from:

  • Strong oxidizing agents[2][12]

  • Acids[2]

  • Acid chlorides[2]

  • Acid anhydrides[2]

Waste Disposal Protocol

All waste containing this compound, including the pure compound, contaminated labware, and used PPE, must be treated as hazardous waste.[5][18]

  • Segregation: Collect all waste in a clearly labeled, sealed, and leak-proof container.[5][8] The label must include the full chemical name and appropriate hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by the institution's certified Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in regular trash.[16][17]

References

A Technical Guide to 7-Bromo-3-methyl-1H-indazole for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-Bromo-3-methyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will explore its commercial availability, critical quality control parameters, and its applications, offering field-proven insights for researchers and drug development professionals.

Introduction to the Indazole Scaffold and the Significance of this compound

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its ability to mimic the purine core and engage in a variety of non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Indazole derivatives have been successfully developed into therapeutics for a range of diseases, including cancer and inflammatory conditions.

This compound (CAS Number: 1159511-75-7) is a key intermediate that provides medicinal chemists with a versatile platform for structural elaboration. The bromine atom at the 7-position serves as a valuable synthetic handle for introducing further chemical diversity through cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's steric and electronic properties, impacting its binding affinity and selectivity for specific biological targets.

Commercial Availability and Supplier Evaluation

A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider not only the price and quantity but also the purity of the compound and the availability of comprehensive analytical data.

SupplierPurityAvailable QuantitiesAdditional Information
Sigma-Aldrich ≥98%Inquire for availabilityProvides basic physical properties and safety information.[4]
BLDpharm InquireCustom quantitiesMay offer cold-chain transportation.[5]
BOC Sciences 97.0%Inquire for custom synthesis
CookeChem 96%InquireProvides basic product specifications.
Angene Chemical Inquire50g and other quantitiesLists the chemical structure and CAS number.[6]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

The following workflow diagram illustrates a recommended process for evaluating and selecting a commercial supplier for this compound.

Supplier_Evaluation_Workflow start Start: Identify Need for this compound search Initial Supplier Search - Online Databases - Chemical Marketplaces start->search screen Preliminary Screening - Apparent Purity - Available Quantities - Lead Time search->screen contact Contact Shortlisted Suppliers - Request Quote - Request Certificate of Analysis (CoA) - Inquire about analytical data availability screen->contact evaluate Technical Evaluation of CoA - NMR, HPLC/GC, MS data review - Impurity profile assessment contact->evaluate select Select Optimal Supplier - Best combination of purity, price, and documentation evaluate->select purchase Purchase and Incoming QC select->purchase

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Substituted indazoles are integral components of numerous FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitors Pazopanib and Axitinib, and the antiemetic agent Granisetron.[1][2] The target molecule of this guide, 7-Bromo-3-methyl-1H-indazole, is a highly valuable building block. The bromine atom at the 7-position provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's binding affinity and metabolic stability. This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate, starting from commercially available materials.

Strategic Overview of the Synthetic Pathway

The selected synthetic route begins with the commercially available starting material, 2-Bromo-6-nitrotoluene (1) . The strategy involves a robust, two-stage process: an initial reduction of the nitro group followed by a classical intramolecular cyclization to construct the indazole ring. This pathway is chosen for its reliability, scalability, and use of well-understood chemical transformations.

The overall transformation is depicted below:

Synthetic_Pathway cluster_0 Stage 1: Reduction cluster_1 Stage 2: Indazole Formation (Jacobson Synthesis) start 2-Bromo-6-nitrotoluene (1) intermediate 2-Bromo-6-methylaniline (2) start->intermediate   SnCl2·2H2O, EtOH, HCl    acetylated N-(2-Bromo-6-methylphenyl)acetamide (3) intermediate->acetylated   1. Acetic Anhydride    final_product This compound (4) acetylated->final_product   2. NaNO2, Acetic Acid   3. HCl (hydrolysis)   

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Stage 1: Reduction of the Nitro Group

The conversion of the nitro group in 2-Bromo-6-nitrotoluene (1) to a primary amine in 2-Bromo-6-methylaniline (2) is a classical reduction reaction. While various reagents can achieve this, tin(II) chloride (SnCl₂) in ethanol with concentrated hydrochloric acid is a reliable and high-yielding method for aromatic nitro compounds. The mechanism involves a series of single-electron transfers from the Sn(II) species to the nitro group, with protonation steps occurring at the oxygen atoms. This process generates nitroso and hydroxylamine intermediates, which are further reduced to the final amine.

Stage 2: The Jacobson Indazole Synthesis

The formation of the indazole ring from the substituted o-toluidine derivative (2) is a variation of the Jacobson indazole synthesis. To enhance control and prevent side reactions, the process is typically carried out in three steps:

  • N-Acetylation: The primary amine of 2-Bromo-6-methylaniline (2) is first protected as an acetamide (3) using acetic anhydride. This step serves to moderate the reactivity of the amino group and directs the subsequent reaction.

  • Nitrosation and Cyclization: The acetylated intermediate (3) is treated with a nitrosating agent, such as sodium nitrite (NaNO₂) in acetic acid. This forms a crucial N-nitrosoacetamide intermediate. The acidic conditions facilitate a rearrangement and subsequent intramolecular cyclization. The ortho-methyl group is deprotonated, and the resulting carbanion attacks the terminal nitrogen of the nitroso group, leading to the formation of the five-membered pyrazole ring fused to the benzene ring.[3][4]

  • Deacetylation: The resulting N-acetyl-7-bromo-3-methyl-1H-indazole is typically not isolated but is directly hydrolyzed under acidic conditions (e.g., by heating with HCl) to cleave the acetyl group, yielding the final product, This compound (4) .

Mechanism Aniline 2-Bromo-6-methylaniline Acetylated N-Acetyl Intermediate Aniline->Acetylated Ac₂O Nitroso N-Nitrosoacetamide Acetylated->Nitroso NaNO₂ / H⁺ Cyclized Cyclized Intermediate Nitroso->Cyclized Intramolecular Cyclization Final_Product This compound Cyclized->Final_Product Aromatization & Deacetylation (H⁺, Δ)

Figure 2: Simplified mechanistic pathway for the Jacobson synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Bromo-6-methylaniline (2)
  • Materials & Reagents:

    • 2-Bromo-6-nitrotoluene (1)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH), 200 proof

    • Concentrated Hydrochloric Acid (HCl, ~12 M)

    • Sodium hydroxide (NaOH) solution, 5 M

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-6-nitrotoluene (1) (10.0 g, 46.3 mmol).

    • Add ethanol (200 mL) to dissolve the starting material.

    • Carefully add tin(II) chloride dihydrate (52.2 g, 231.5 mmol, 5.0 equiv) to the solution. The mixture may become a thick slurry.

    • Slowly add concentrated HCl (50 mL) portion-wise through the condenser. The reaction is exothermic and may begin to reflux.

    • After the initial exotherm subsides, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes).

    • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

    • Slowly and carefully neutralize the acidic mixture by adding 5 M NaOH solution until the pH is approximately 8-9. A large amount of tin salts will precipitate.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 75 mL).

    • Combine all organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product, 2-Bromo-6-methylaniline (2), can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound (4)
  • Materials & Reagents:

    • 2-Bromo-6-methylaniline (2)

    • Acetic anhydride (Ac₂O)

    • Glacial acetic acid

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Ethyl acetate (EtOAc)

    • Brine, Anhydrous MgSO₄

  • Procedure:

    • Acetylation: Dissolve the crude 2-Bromo-6-methylaniline (2) (from the previous step, ~8.6 g, 46.3 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.

    • Cool the solution in an ice bath to 0-5 °C. Slowly add acetic anhydride (5.2 mL, 55.6 mmol, 1.2 equiv) dropwise while stirring.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of N-(2-Bromo-6-methylphenyl)acetamide (3).

    • Nitrosation & Cyclization: Cool the reaction mixture back down to 0-5 °C in an ice bath.

    • In a separate beaker, dissolve sodium nitrite (3.5 g, 50.9 mmol, 1.1 equiv) in a minimal amount of water (~10 mL).

    • Add the sodium nitrite solution dropwise to the cold acetic acid solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

    • After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir overnight (12-16 hours).

    • Deacetylation & Workup: Carefully pour the reaction mixture into a beaker containing ice water (300 mL).

    • Add concentrated HCl (30 mL) and heat the mixture to 80-90 °C for 2 hours to hydrolyze the acetyl group.

    • Cool the mixture to room temperature. A precipitate may form.

    • Carefully neutralize the solution by adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford this compound (4) as a solid.

Quantitative Data Summary

StepStarting MaterialReagents & Molar EquivalentsSolventTemp (°C)Time (h)Expected Yield
1 2-Bromo-6-nitrotoluene (1.0 eq)SnCl₂·2H₂O (5.0 eq), Conc. HClEthanol80-85385-95%
2a 2-Bromo-6-methylaniline (1.0 eq)Acetic anhydride (1.2 eq)Acetic Acid0 → RT1>95% (crude)
2b N-acetyl intermediate (1.0 eq)Sodium nitrite (1.1 eq)Acetic Acid0 → RT12-16-
2c N-acetyl indazole (crude)Conc. HClWater80-90260-75% (over 3 steps)

Practical Insights & Troubleshooting

  • Temperature Control: The diazotization step (Protocol 2, step 6) is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent decomposition of the diazonium intermediate and minimize the formation of phenolic byproducts.

  • Handling of Diazonium Salts: While the diazonium salt in this protocol is formed and cyclized in situ, it's important to remember that isolated diazonium salts can be explosive when dry. Standard safety protocols for their handling should be understood.

  • Workup of Tin Salts: The neutralization in Protocol 1 generates a voluminous precipitate of tin hydroxides. Using a wide filter funnel and a thick pad of Celite is recommended for efficient filtration. Ensure the filter cake is washed thoroughly with the extraction solvent to maximize product recovery.

  • Purity of Intermediate: While 2-Bromo-6-methylaniline (2) can often be used crude, purification at this stage can lead to a cleaner final product and simplify the final purification.

  • Hydrolysis Step: Ensure the deacetylation step (Protocol 2, step 9) goes to completion by monitoring via TLC. Incomplete hydrolysis will result in a mixture of acetylated and non-acetylated indazole.

References

Step-by-step protocol for 7-Bromo-3-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 7-Bromo-3-methyl-1H-indazole: A Detailed Protocol for Medicinal Chemistry Applications

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including treatments for cancer and HIV.[1][2][3] This guide details a robust synthetic route proceeding from a commercially available substituted aniline precursor. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[3] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has garnered immense attention due to its versatile biological activity.[2][4] Indazole derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antitumor, antibacterial, and anti-HIV activities.[3]

Notably, substituted indazoles are key intermediates in the synthesis of high-profile pharmaceuticals. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a critical fragment for the production of Lenacapavir, a potent capsid inhibitor for treating HIV-1 infections.[1][5] The specific substitution pattern on the indazole core dictates its biological function, making the development of reliable synthetic protocols for novel analogues, such as this compound, a crucial endeavor for advancing drug discovery programs.

Overall Synthetic Strategy & Mechanism

The synthesis of substituted 1H-indazoles can be achieved through various methods, often involving the cyclization of ortho-substituted anilines.[6] The protocol outlined here employs a classical and effective approach: the diazotization of a substituted aniline followed by an intramolecular cyclization to form the bicyclic indazole ring system.

The selected starting material is 3-Bromo-2-methylaniline . This precursor contains the necessary bromine and methyl groups in the correct positions relative to the amine, which will become part of the newly formed pyrazole ring. The core of this synthesis is a two-stage, one-pot process:

  • Diazotization: The primary aromatic amine of 3-Bromo-2-methylaniline is converted into a diazonium salt using sodium nitrite under cold, acidic conditions.

  • Intramolecular Cyclization: The resulting diazonium salt is unstable and, upon controlled warming, undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group directs cyclization onto the adjacent methyl group's activated position, leading to the formation of the indazole ring after tautomerization.

Reaction Mechanism

The mechanism involves the formation of an aryl diazonium salt, which then acts as an electrophile in an intramolecular reaction.

Reaction_Mechanism cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Intramolecular Cyclization A 3-Bromo-2-methylaniline B Aryl Diazonium Salt A->B NaNO₂, H₂SO₄ 0-5 °C C Cyclization Intermediate B->C Warm to RT - N₂ D This compound C->D Tautomerization

Caption: Proposed reaction mechanism for the synthesis.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.Molecular Weight ( g/mol )Key Hazards
3-Bromo-2-methylaniline55289-36-6186.05Toxic, Skin/Eye Irritant
Sodium Nitrite (NaNO₂)7632-00-069.00Oxidizer, Toxic, Environmental Hazard
Sulfuric Acid (H₂SO₄), 98%7664-93-998.08Severe Skin/Eye Burns
Ethyl Acetate (EtOAc)141-78-688.11Flammable, Eye Irritant
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Minimal Hazard
Brine (Saturated NaCl solution)7647-14-558.44Minimal Hazard
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Minimal Hazard
Deionized Water (H₂O)7732-18-518.02N/A
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Standard Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

CRITICAL: This entire procedure must be conducted within a certified chemical fume hood. All glassware must be clean and dry.

Part A: Diazotization of 3-Bromo-2-methylaniline
  • Acidic Solution Preparation: In the 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, combine concentrated sulfuric acid (20 mL) and deionized water (80 mL) by slowly adding the acid to the water while cooling in an ice bath. Causality: This creates the acidic medium necessary for the formation of nitrous acid in situ and stabilizes the resulting diazonium salt. The exothermic dilution of sulfuric acid requires careful cooling.

  • Substrate Dissolution: To the cooled acidic solution, add 3-Bromo-2-methylaniline (9.3 g, 50 mmol) portion-wise, ensuring the temperature does not exceed 20 °C. Stir until a fine suspension or solution is formed.

  • Cooling: Immerse the flask in an ice-salt bath and cool the reaction mixture to between 0 °C and 5 °C. Causality: Diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions if the temperature is not strictly controlled.

  • Nitrite Addition: Dissolve sodium nitrite (3.8 g, 55 mmol, 1.1 eq) in deionized water (15 mL). Transfer this solution to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred aniline suspension over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. Causality: Slow, dropwise addition prevents a dangerous buildup of heat and uncontrolled evolution of nitrogen gas. A slight excess of sodium nitrite ensures the complete conversion of the primary amine.

  • Stirring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.

Part B: Intramolecular Cyclization
  • Warming: Remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature.

  • Heating: Gently heat the mixture to 50-60 °C using a water bath. You will observe the evolution of nitrogen gas. Causality: Thermal energy promotes the intramolecular cyclization and the expulsion of nitrogen gas, which is an excellent leaving group and the thermodynamic driving force for the reaction.[7]

  • Reaction Monitoring: Maintain the temperature for 1-2 hours, or until the gas evolution ceases. The color of the solution will likely change.

Part C: Workup and Purification
  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice (approx. 200 g).

  • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is ~7-8. Be cautious as CO₂ gas will evolve. Causality: Neutralization quenches the reaction and prepares the mixture for extraction by ensuring the product is in its neutral, organic-soluble form.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[8] Causality: Ethyl acetate is a suitable solvent to selectively dissolve the organic product from the aqueous phase. Multiple extractions are performed to maximize the recovery of the product.

  • Washing: Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Causality: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[8] Swirl the flask and let it stand for 15-20 minutes.

  • Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.

Safety Precautions & Hazard Management

All personnel must adhere to standard laboratory safety procedures. This synthesis involves hazardous materials and requires careful handling.

Reagent/ProcessHazardMitigation Measures
3-Bromo-2-methylaniline Toxic if swallowed or inhaled, causes skin/eye irritation.Wear gloves, safety goggles, and lab coat. Handle only in a fume hood.[9]
Concentrated H₂SO₄ Causes severe chemical burns. Highly corrosive.Wear acid-resistant gloves, goggles, and a lab coat. Add acid to water, never the reverse.
Sodium Nitrite Strong oxidizer, toxic, can be fatal if swallowed.Keep away from combustible materials. Wear full PPE.
Diazonium Salt Potentially explosive when isolated or heated uncontrollably.Do not isolate. Keep the solution cold (0-5 °C) at all times during formation.[10]
Ethyl Acetate Highly flammable liquid and vapor.Keep away from ignition sources. Use in a well-ventilated fume hood.

In Case of Exposure:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow Visualization

Synthesis_Workflow A Setup (3-neck flask, stirrer, fume hood) B Prepare H₂SO₄ Solution (Cooling in ice bath) A->B C Add 3-Bromo-2-methylaniline B->C D Cool to 0-5 °C (Ice-salt bath) C->D E Dropwise Addition of NaNO₂ Solution (Maintain T < 5 °C) D->E F Stir for 30 min at 0-5 °C E->F G Warm to RT, then Heat to 50-60 °C (N₂ evolution) F->G H Cool & Quench on Ice G->H I Neutralize with NaHCO₃ H->I J Extract with Ethyl Acetate (3x) I->J K Wash Organic Layer (Water, Brine) J->K L Dry over Na₂SO₄ K->L M Concentrate in Vacuo L->M N Purify Product (Recrystallization / Chromatography) M->N O Final Product: this compound N->O

Caption: Step-by-step experimental workflow diagram.

References

Application Note and Protocol for the Purification of Crude 7-Bromo-3-methyl-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide presents a detailed methodology for the purification of crude 7-Bromo-3-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical importance of isomeric purity for subsequent synthetic transformations and biological assays, this document provides a robust protocol for column chromatography. The narrative emphasizes the rationale behind experimental choices, from solvent system selection to fraction analysis, ensuring a reproducible and efficient purification process. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound.

Introduction: The Significance of Purifying this compound

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are prominent scaffolds in a multitude of pharmacologically active agents. The precise placement of substituents on the indazole ring is paramount for biological activity. Synthetic routes to substituted indazoles, particularly through electrophilic substitution reactions like bromination, can often yield a mixture of regioisomers and poly-substituted byproducts.[1][2]

The presence of these impurities, such as other positional isomers (e.g., 5-bromo-3-methyl-1H-indazole) or di-brominated species, can significantly impact the outcome of downstream reactions and lead to misleading biological data. Therefore, a meticulous purification step is indispensable. Column chromatography is a powerful and widely adopted technique for the separation of such closely related compounds based on their differential adsorption to a stationary phase.[1] This application note provides a systematic approach to the purification of this compound using silica gel column chromatography.

Understanding the Physicochemical Landscape

A successful purification strategy is predicated on a thorough understanding of the physicochemical properties of the target compound and its potential impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇BrN₂[3]
Molecular Weight211.06 g/mol [3]
AppearanceSolid (form may vary)General knowledge
PolarityModerately polarInferred from structure

The presence of the bromine atom and the indazole core contributes to the moderate polarity of the molecule. This characteristic is central to designing an effective separation on a polar stationary phase like silica gel.

Pre-Purification Analysis: The Role of Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve good separation between the desired product and its impurities, with a target retention factor (Rƒ) of approximately 0.2-0.4 for the this compound.[4] An Rƒ in this range typically translates to an effective elution profile during column chromatography.

Recommended TLC Protocol
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spotting: Carefully spot the dissolved sample onto the TLC plate baseline.

  • Elution: Develop the plate in a sealed chamber containing a pre-equilibrated solvent system.

  • Visualization: Visualize the separated spots under UV light (254 nm).

Developing the Eluent System

A systematic approach to solvent system selection is crucial. Start with a low polarity eluent and gradually increase the polarity. For indazole derivatives, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a common starting point.[5]

Table 2: Trial Solvent Systems for TLC Analysis

Solvent System (v/v)Expected ObservationRationale
9:1 Hexane:Ethyl AcetateSpots remain near the baseline.Low polarity, weak elution.
7:3 Hexane:Ethyl AcetateSpots move up the plate.Increased polarity, stronger elution.
1:1 Hexane:Ethyl AcetateSpots are near the solvent front.High polarity, very strong elution.

Adjust the ratio of hexane to ethyl acetate until the desired Rƒ for the major spot (presumed to be the product) is achieved. The presence of multiple spots indicates impurities. The relative Rƒ values will inform the separation strategy on the column.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed, with a corresponding change in column size and solvent volumes.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Slurry Prepare Silica Gel Slurry TLC->Slurry Determine Eluent Column Pack Chromatography Column Slurry->Column Load Load Crude Sample Column->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Characterize Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation:

    • Based on the amount of crude material, select an appropriate column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent and carefully load it onto the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined during TLC analysis.

    • A gradient elution is often more effective for separating closely related impurities.[1] Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. For example, start with 95:5 Hexane:Ethyl Acetate, then move to 90:10, 85:15, and so on.

    • Maintain a consistent flow rate for optimal separation.

  • Fraction Collection:

    • Collect fractions of a consistent volume in numbered tubes. The size of the fractions will depend on the column size and the separation observed on TLC.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a TLC plate and elute with the solvent system that gave the best separation.

    • Fractions containing only the spot corresponding to the desired Rƒ of this compound should be combined.

  • Isolation of the Pure Compound:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to confirm its purity and identity.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and any of the solvents used in the purification process.[3][6][7][8]

Troubleshooting

Table 3: Common Issues and Solutions in Column Chromatography

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. Consider a shallower solvent gradient.
Column overloading.Use a larger column or reduce the amount of crude material.
Compound Elutes Too Quickly Eluent is too polar.Decrease the polarity of the solvent system.
Compound Does Not Elute Eluent is not polar enough.Gradually increase the polarity of the solvent system.
Cracked Column Bed Column ran dry.Ensure the silica bed is always covered with solvent.

Conclusion

The protocol outlined in this application note provides a systematic and effective method for the purification of crude this compound by column chromatography. By following the principles of careful TLC analysis for solvent system optimization and methodical execution of the column chromatography steps, researchers can obtain this valuable synthetic intermediate in high purity, thereby ensuring the integrity and success of subsequent research endeavors.

References

Application Note: High-Purity Recrystallization of 7-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Indazole Chemistry

7-Bromo-3-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Indazole derivatives are known to exhibit a wide range of biological activities, serving as foundational scaffolds for agents in oncology, virology, and anti-inflammatory research[1]. The precise biological function and pharmacological profile of such compounds are intrinsically linked to their absolute purity. Impurities, even in trace amounts, can lead to erroneous biological data, side reactions in subsequent synthetic steps, and challenges in meeting regulatory standards for active pharmaceutical ingredients (APIs).

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[2][3]. The method is based on the principle that the solubility of a compound in a solvent increases with temperature[4]. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the solution[5][6].

This document provides a detailed guide to developing a robust recrystallization protocol for this compound. It covers the fundamental principles, systematic solvent selection, step-by-step procedures for single- and mixed-solvent systems, and methods for purity validation.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and handling requirements is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇BrN₂[7]
Molecular Weight 211.06 g/mol [7]
Predicted Boiling Point 341.4 ± 22.0 °C[8]
Predicted Density 1.654 ± 0.06 g/cm³[8]
Appearance Typically a solid

Safety & Handling: this compound and related bromo-indazole compounds should be handled with care. Based on data for similar structures, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[9][10].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves[9].

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[11].

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, seek immediate medical attention[9][11].

The Science of Recrystallization: A Mechanistic Overview

The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve a large amount of the compound at high temperatures but only a very small amount at low temperatures[12][2].

The process follows a logical progression:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution[2][4]. Insoluble impurities can be removed at this stage by hot gravity filtration.

  • Cooling & Supersaturation: The solution is cooled slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, creating a supersaturated solution.

  • Nucleation & Crystal Growth: The supersaturated state is unstable, and the compound begins to crystallize. Slow cooling is crucial as it promotes the formation of a pure, well-ordered crystal lattice that naturally excludes impurity molecules[2]. Rapid cooling can trap impurities within the crystal structure.

  • Isolation: Once crystallization is complete, the pure solid crystals are separated from the cold solvent (which now contains the dissolved impurities) by vacuum filtration[13].

Caption: Ideal solubility curve for recrystallization.

Protocol Part 1: Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization[6]. Since detailed solubility data for this compound is not widely published, a systematic screening process is required.

Criteria for a Good Recrystallization Solvent:

  • Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point and poorly soluble at room temperature or in an ice bath[12].

  • Inertness: The solvent must not react with the compound[12].

  • Impurity Solubility: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in solution after crystallization)[4].

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying[12].

Screening Protocol:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature, swirling after each addition.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a mixed-solvent pair.

  • If the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point.

  • A suitable solvent will dissolve the compound completely when hot.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath.

  • A good solvent will yield a large quantity of crystalline precipitate upon cooling.

Solvent_Screening_Workflow start Start: Crude Compound test_rt Add Solvent (Room Temp) start->test_rt dissolves_rt Soluble at RT test_rt->dissolves_rt Yes insoluble_rt Insoluble at RT test_rt->insoluble_rt No mixed_solvent Use as 'Good' Solvent in Mixed Pair dissolves_rt->mixed_solvent heat Heat to Boiling insoluble_rt->heat test_hot Dissolves when Hot? heat->test_hot insoluble_hot Insoluble when Hot (Poor Solvent) test_hot->insoluble_hot No soluble_hot Soluble when Hot test_hot->soluble_hot Yes cool Cool to RT, then Ice Bath soluble_hot->cool test_crystals Crystals Form? cool->test_crystals no_crystals No Crystals (Solvent too good) test_crystals->no_crystals No crystals Good Crystals Form (Suitable Solvent) test_crystals->crystals Yes

Caption: Workflow for selecting a suitable recrystallization solvent.

Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is an excellent alternative[6]. This involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). A common combination is an alcohol (good) and water (bad)[6]. A patent for separating indazole isomers successfully used a tetrahydrofuran/water mixture[1].

Protocol Part 2: Experimental Procedures

A. Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a boiling chip. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding the hot solvent until the compound just dissolves. Note: Using the minimum amount of hot solvent is key to maximizing recovery[2].

  • (Optional) Decolorization: If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes. The carbon will adsorb colored impurities[12][4].

  • (Optional) Hot Gravity Filtration: To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel[13].

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming pure crystals[4]. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely.

B. Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent (the one in which it is very soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Collection, and Drying: Follow steps 4-7 from the single-solvent procedure above.

Protocol Part 3: Purity Assessment

A successful recrystallization must be validated.

  • Melting Point Analysis: This is a primary method for assessing purity. A pure crystalline solid has a sharp, defined melting point range (typically < 1-2 °C). Compare the melting point of the recrystallized product to the crude starting material. An increase in the melting point and a narrowing of the melting range indicate successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Troubleshooting Common Issues

Table 2: Recrystallization Troubleshooting

ProblemPossible Cause(s)Solution(s)
No crystals form on cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal[5].
"Oiling out" The boiling point of the solvent is higher than the melting point of the compound; the compound is melting, not dissolving. The solution is cooling too rapidly.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Ensure the chosen solvent's boiling point is lower than the compound's melting point.
Low recovery of purified crystals Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not ice-cold.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.
Colored crystals obtained Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of an appropriate amount of activated carbon during the dissolution step[12].

References

Application Notes and Protocols: 7-Bromo-3-methyl-1H-indazole in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents.[1][2][3][4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[5][6] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation in modern organic synthesis.[7][8] This is due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of diverse boronic acid coupling partners.[7][8]

7-Bromo-3-methyl-1H-indazole is a key building block in the synthesis of complex molecules, most notably as an intermediate in the preparation of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[9][10][11][12][13] The strategic coupling of this bromoindazole with various aryl and heteroaryl boronic acids allows for the construction of the core structures of many drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide optimized protocols, and offer expert insights to ensure successful and reproducible outcomes.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboron compound and an organic halide.[14] The catalytic cycle, as it pertains to this compound, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

The Three Pillars of the Suzuki Coupling Mechanism
  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the C-Br bond at the 7-position of the indazole is crucial for this initial step to proceed efficiently.

  • Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[15] The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active Pd(0) catalyst. This step forms the desired C-C bond and allows the catalytic cycle to continue.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd 7-Bromo-3-methyl- 1H-indazole PdII_Ind [Ind-Pd(II)L_n-Br] OxAd->PdII_Ind Trans Transmetalation PdII_Ind->Trans Ar-B(OR)2 (activated by base) PdII_Both [Ind-Pd(II)L_n-Ar] Trans->PdII_Both RedEl Reductive Elimination PdII_Both->RedEl RedEl->Pd0 Product (7-Aryl-3-methyl- 1H-indazole) BoronicAcid Ar-B(OH)2 Boronate [Ar-B(OH)3]⁻ BoronicAcid->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->Trans Enters Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Considerations
  • Reagent Quality: Ensure that this compound and the boronic acid are of high purity. Boronic acids can be prone to degradation and should be stored under appropriate conditions.[16]

  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.

Protocol 1: Standard Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point for the coupling of this compound with a variety of arylboronic acids.

Materials
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[7][17][18]

Materials
  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/EtOH/H₂O mixture)

Procedure
  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 30-60 minutes.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Suzuki_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Indazole, Boronic Acid, Catalyst, Base) Start->Setup Inert Establish Inert Atmosphere (N2 or Ar Purge) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heating (Conventional or Microwave) Solvent->Reaction Monitor Monitor Progress (TLC or LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Extraction and Washing) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End End: Pure Product Purify->End

Caption: A generalized workflow for Suzuki coupling reactions.

Optimization of Reaction Parameters

The success of a Suzuki coupling reaction often hinges on the careful selection of the catalyst, base, and solvent.

Catalyst Selection

While Pd(PPh₃)₄ is a commonly used and effective catalyst, other palladium sources can offer advantages in certain situations. For challenging substrates, more electron-rich and bulky phosphine ligands can enhance catalyst activity and stability.[16]

CatalystLigandCommon Applications
Pd(PPh₃)₄ TriphenylphosphineGeneral purpose, widely used.
PdCl₂(dppf) dppfEffective for a broad range of substrates, including heteroaryl halides.[1][19]
Pd(OAc)₂ (Requires external ligand)Often used with bulky, electron-rich phosphine ligands like SPhos or XPhos for challenging couplings.
Buchwald Precatalysts Various Buchwald ligandsHighly active catalysts for a wide array of Suzuki-Miyaura couplings.[20]
The Critical Role of the Base

The base plays a crucial role in activating the boronic acid for transmetalation.[15] The choice of base can influence the reaction rate and the prevalence of side reactions.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most commonly used bases and are effective for a wide range of substrates. Cesium carbonate is more soluble and often provides better results, albeit at a higher cost.[7][21]

  • Phosphates (K₃PO₄): Potassium phosphate is a milder base that can be beneficial when dealing with base-sensitive functional groups.

  • Fluorides (KF): Potassium fluoride can be used in anhydrous conditions to minimize protodeboronation, a common side reaction with heteroaromatic boronic acids.[16]

Solvent Systems

The choice of solvent can significantly impact the reaction's efficiency by affecting the solubility of reagents and the stability of the catalyst.[22]

  • Aqueous Mixtures: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) with water is very common. Water is necessary to dissolve the inorganic base.[22]

  • Polar Aprotic Solvents: Solvents like DMF can be used, but care must be taken as they can sometimes lead to side reactions at high temperatures.

  • Anhydrous Conditions: For substrates prone to protodeboronation, running the reaction under anhydrous conditions with a base like KF can be advantageous.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficient heating- Inappropriate base or solvent- Use a fresh batch of catalyst.- Screen different palladium catalysts and ligands.- Ensure reagents are pure and dry.- Increase reaction temperature or switch to microwave heating.- Screen different bases and solvent systems.
Protodeboronation - High temperature- Strongly basic conditions- Presence of water- Lower the reaction temperature.- Use a milder base (e.g., K₃PO₄).- Switch to anhydrous conditions with KF as the base.[16]- Use a boronate ester instead of a boronic acid.[16]
Formation of Side Products - Catalyst decomposition- Homocoupling of the boronic acid- Use a more stable catalyst or ligand.- Ensure a strictly inert atmosphere.- Use a slight excess of the boronic acid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this compound. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently synthesize a wide array of valuable compounds for drug discovery and development. The protocols and insights provided in these application notes serve as a robust starting point for achieving successful and reproducible results in the laboratory.

References

Application Notes & Protocols: 7-Bromo-3-methyl-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."[1][2] Its rigid bicyclic structure and capacity for critical hydrogen bonding interactions make it an ideal framework for designing potent and selective therapeutic agents.[1][3][4] Indazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer properties.[3][5][6] Many successful drugs, such as the kinase inhibitors Pazopanib and Axitinib, and the antiemetic Granisetron, feature this core structure, underscoring its clinical significance.[3][4][7]

Within this important class of molecules, 7-Bromo-3-methyl-1H-indazole emerges as a particularly valuable building block. The strategic placement of the bromine atom at the C7 position provides a versatile chemical handle for diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize pharmacological properties. The methyl group at the C3 position can also play a role in modulating binding affinity and metabolic stability. This guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols for leveraging this compound in drug discovery campaigns.

Section 1: Physicochemical Profile and Synthesis

Core Characteristics

A clear understanding of the fundamental properties of this compound is the first step in its effective application.

PropertyDataSource
CAS Number 1159511-75-7
Chemical Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Physical Form Solid
Purity Typically ≥98%
Storage Store at room temperature
InChI Key WCDHQZBKTKFKRJ-UHFFFAOYSA-N
Retrosynthetic Analysis and Synthesis Protocol

The synthesis of this compound can be achieved through several routes. A common and effective strategy involves the cyclization of a substituted aniline precursor. The following protocol is a representative method adapted from established procedures for similar indazole syntheses.[8][9]

G A 2-Bromo-6-methylaniline (Starting Material) B Diazotization (e.g., NaNO₂, HBr) A->B Step 1 C Diazonium Salt Intermediate B->C Formation D Intramolecular Cyclization (e.g., Thermal or base-mediated) C->D Step 2 E This compound (Crude Product) D->E Formation F Purification (Crystallization or Chromatography) E->F Step 3 G Final Product F->G

Caption: General workflow for the synthesis of this compound.

Objective: To synthesize this compound from 2-bromo-6-methylaniline.

Materials:

  • 2-Bromo-6-methylaniline

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Standard laboratory glassware for work-up and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-6-methylaniline (1.0 equiv.) in concentrated hydrobromic acid. Cool the resulting solution to -5 °C to 0 °C using an ice-salt bath.

  • Diazotization: Separately, prepare a solution of sodium nitrite (1.1 equiv.) in deionized water. Cool this solution in an ice bath. Add the cold sodium nitrite solution dropwise to the aniline solution via the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

  • Intramolecular Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the intramolecular cyclization. The endpoint is typically indicated by the cessation of gas evolution.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the final product.

Section 2: Core Application as a Kinase Inhibitor Scaffold

A primary application of this compound is its use as a foundational scaffold for the development of protein kinase inhibitors. Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[1]

Rationale for Use

The indazole nucleus is an effective "hinge-binding" motif.[10] It mimics the adenine portion of ATP and can form crucial hydrogen bonds with the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. The 7-bromo substituent does not directly participate in hinge binding but serves as a critical attachment point for introducing larger moieties that can extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity.[11] This is most effectively achieved through Suzuki-Miyaura cross-coupling.

G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR, FLT3) Ligand->Receptor Binding & Dimerization ADP ADP Receptor->ADP Substrate Downstream Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Signal Cascade Inhibitor Indazole-Based Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based inhibitor.

The Suzuki-Miyaura Cross-Coupling: A Gateway to Diversity

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[12][13] In this context, it enables the C-C bond formation at the C7 position of the indazole core, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This strategy is central to exploring the structure-activity relationship (SAR) and optimizing the inhibitor's profile.[11][14]

G A 1. Reaction Setup - this compound - Boronic Acid/Ester - Palladium Catalyst - Base B 2. Inert Atmosphere Purge with N₂ or Ar A->B C 3. Solvent Addition Add degassed solvent (e.g., Dioxane/H₂O) B->C D 4. Heating & Stirring (e.g., 80-100°C, 12-24h) C->D E 5. Reaction Monitoring TLC or LC-MS D->E F 6. Work-up - Quench - Extract - Dry E->F G 7. Purification Flash Column Chromatography F->G

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or its pinacol ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, DME, Toluene)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[15]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen.[15]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (often 12-24 hours). For accelerated reactions, a microwave reactor can be used at higher temperatures (120-150 °C) for shorter durations (20-60 minutes).[15]

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS to determine when the starting material has been consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-aryl-3-methyl-1H-indazole.[15]

The choice of catalyst, base, and solvent is crucial for a successful Suzuki coupling. The following table, adapted from studies on similar bromo-indazole substrates, provides starting points for optimization.[11][14][15]

Catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O100Good-Excellent
Pd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O100Good-Excellent
Pd(dppf)Cl₂ (10)Cs₂CO₃ (2)Dioxane/H₂O80-100Good
Pd(PPh₃)₄ (10)K₃PO₄ (2)DME80Moderate-Good

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates. Pd(PPh₃)₄ is a classic choice but can be more sensitive.

  • Base: Carbonates (K₂CO₃, Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and often gives higher yields but is more expensive. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (Dioxane, DME, Toluene) and water is typical, as the water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Section 3: Application as a Key Pharmaceutical Intermediate

Beyond its direct use as a scaffold, this compound and its close analogs serve as pivotal intermediates in the synthesis of complex, biologically active molecules. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key fragment in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[16][17][18] This highlights the industrial relevance of functionalized bromo-indazoles in constructing next-generation therapeutics. The synthetic strategies and chemical reactivity established for this compound are directly translatable to these more complex systems.

References

Application Notes & Protocols: 7-Bromo-3-methyl-1H-indazole as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically successful drugs.[1][2] Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows it to function as a versatile hinge-binding motif, crucial for interacting with the ATP-binding site of various protein kinases.[1] Several FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor), feature the indazole framework, highlighting its importance in oncology and other therapeutic areas.[2][3]

This guide focuses on a key intermediate, 7-Bromo-3-methyl-1H-indazole . The strategic placement of the bromine atom at the C7 position provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions. This allows for the systematic exploration of the solvent-exposed region of the kinase active site, enabling the fine-tuning of inhibitor potency and selectivity. The methyl group at the C3 position can also play a role in establishing specific interactions within the ATP pocket or can be further functionalized. These application notes provide detailed protocols and scientific rationale for utilizing this precursor in the development of next-generation kinase inhibitors.

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling of starting materials are foundational to successful and reproducible research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1159511-75-7[4]
Molecular Formula C₈H₇BrN₂[4]
Molecular Weight 211.06 g/mol [4]
Boiling Point 341.4 ± 22.0 °C (Predicted)[5]
Density 1.654 ± 0.06 g/cm³ (Predicted)[5]
Appearance Solid[6]
Safety & Handling Protocol

As a Senior Application Scientist, I cannot overstate the importance of safety. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

  • Health Hazards: This compound may cause skin, eye, and respiratory irritation.[8] In case of contact, rinse the affected area thoroughly with water.[7] If swallowed, rinse the mouth with water and consult a physician.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]

Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C7 position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile introduction of a wide array of aryl and heteroaryl groups, which is a cornerstone strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors.

Workflow for Suzuki Coupling

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_outcome Workup & Product A This compound E Inert Solvent (e.g., Dioxane/H₂O, DMF) A->E B Aryl/Heteroaryl Boronic Acid or Pinacol Ester B->E C Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->E D Base (e.g., Cs₂CO₃, K₂CO₃) D->E F Heat (e.g., 90-100 °C) under Inert Atmosphere (N₂ or Ar) E->F Reaction Mixture G Aqueous Workup & Extraction F->G Crude Product H Purification (Column Chromatography) G->H I 7-Aryl-3-methyl-1H-indazole (Kinase Inhibitor Scaffold) H->I

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of a 7-Aryl-3-methyl-1H-indazole Scaffold

This protocol is a generalized procedure. The specific boronic acid, catalyst, base, and reaction conditions may require optimization for each unique substrate.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[10]

    • Scientist's Insight: The choice of base is critical. Carbonates are generally effective. Stronger bases may be needed for less reactive boronic acids but can also lead to side reactions. Cesium carbonate often enhances reaction rates.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq).

    • Scientist's Insight: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of substrates due to the bulky, electron-rich dppf ligand which promotes oxidative addition and stabilizes the active Pd(0) species.

  • Solvent and Degassing: Add an appropriate solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[10] Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.[2]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure 7-aryl-3-methyl-1H-indazole derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) and Target Kinases

The this compound scaffold has been successfully used to generate inhibitors against a variety of kinases, including FGFR, VEGFR, ERK, Aurora Kinases, and PLK4.[1][3][11][12][13] The power of this precursor lies in its ability to facilitate systematic SAR studies.

Guiding Principles of SAR
  • C7-Position: This position is typically solvent-exposed. Modifications here are crucial for achieving selectivity and potency. Introducing different aryl or heteroaryl groups via Suzuki coupling can target unique sub-pockets in different kinases. For example, larger hydrophobic groups may enhance potency for kinases with accommodating pockets.[1]

  • N1-Position: The N1 nitrogen of the indazole ring often forms a key hydrogen bond with the "hinge" region of the kinase. Alkylation at this position can be used to modulate this interaction or to introduce vectors that probe other regions of the active site.

  • C3-Methyl Group: While seemingly simple, the methyl group at C3 can be important for filling a small hydrophobic pocket. Replacing it with other small alkyl groups or hydrogen can reveal its contribution to binding affinity.[1]

Caption: Structure-Activity Relationship (SAR) exploration.

Biological Evaluation of Synthesized Inhibitors

After synthesis and purification, the new chemical entities must be evaluated for biological activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Reagents: Kinase enzyme, peptide substrate, ATP (often γ-³²P-ATP or coupled to a fluorescence/luminescence system), kinase buffer, and test compounds (dissolved in DMSO).

  • Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 96-well or 384-well plate, add the kinase buffer, the kinase enzyme, and the test inhibitor dilution. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding the peptide substrate and ATP mixture. e. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C). f. Stop the reaction (e.g., by adding EDTA). g. Quantify substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive methods, this may involve measuring a fluorescent or luminescent signal.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.[11][14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period, typically 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Viability Measurement: After the incubation period, add a viability reagent (e.g., MTS, MTT, or a reagent for measuring ATP content like CellTiter-Glo®).

  • Data Acquisition: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot this against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.

Table 2: Example Data Presentation for Synthesized Inhibitors

Compound IDTarget Kinase IC₅₀ (nM)Cell Line (e.g., MCF-7) GI₅₀ (µM)
Lead-Cmpd-01 501.2
Lead-Cmpd-02 150.4
Lead-Cmpd-03 250>10
Axitinib (Control) 20.05
Target Signaling Pathway Example: The MAPK/ERK Pathway

Many kinase inhibitors derived from indazole scaffolds target components of critical signaling pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.[11]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Output Cell Proliferation, Survival, Differentiation TF->Output

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

This compound is a high-value, versatile precursor for the discovery and development of novel kinase inhibitors. Its strategically positioned reactive handle at the C7 position enables extensive exploration of chemical space through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling. By following the protocols and considering the SAR principles outlined in these application notes, researchers can efficiently generate libraries of indazole-based compounds for screening against various kinase targets, accelerating the journey from hit identification to lead optimization in drug discovery programs.

References

Anwendungsleitfaden: Strategien zur Derivatisierung von 7-Brom-3-methyl-1H-indazol für Struktur-Wirkungs-Studien (SAR)

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet einen detaillierten Einblick in die strategische Derivatisierung des 7-Brom-3-methyl-1H-indazol-Grundgerüsts, einer Schlüsselstruktur in der medizinischen Chemie. Wir werden die wissenschaftliche Begründung hinter den synthetischen Entscheidungen erläutern, detaillierte Protokolle für Schlüsselreaktionen bereitstellen und aufzeigen, wie die resultierenden Verbindungen in eine kohärente Struktur-Wirkungs-Beziehungs-Analyse (SAR) integriert werden können.

Einführung: Die Bedeutung des Indazol-Gerüsts und der SAR

Das Indazol-Ringsystem ist ein privilegiertes Gerüst in der modernen Wirkstoffforschung. Seine einzigartige Geometrie und die Fähigkeit, als Wasserstoffbrücken-Donor und -Akzeptor zu fungieren, machen es zu einem idealen Kandidaten für die Interaktion mit einer Vielzahl von biologischen Zielmolekülen, insbesondere Kinasen. 7-Brom-3-methyl-1H-indazol dient als vielseitiger und strategisch wertvoller Ausgangsstoff. Die Methylgruppe an Position 3 blockiert eine mögliche Tautomerisierung und lenkt die Derivatisierung, während das Bromatom an Position 7 einen reaktiven "Griff" für eine Vielzahl von Kreuzkupplungsreaktionen bietet.

Das Ziel von SAR-Studien ist es, systematisch zu verstehen, wie spezifische strukturelle Änderungen an einem Molekül dessen biologische Aktivität und pharmakokinetische Eigenschaften beeinflussen. Durch die gezielte Synthese und Prüfung einer Bibliothek von Analoga können Forscher die für die Aktivität entscheidenden chemischen Merkmale (Pharmakophor) identifizieren und optimieren.

Strategische Derivatisierungspunkte

Das 7-Brom-3-methyl-1H-indazol-Gerüst bietet zwei primäre und orthogonale Vektoren für die chemische Modifikation: die N1-Position des Pyrazolrings und die C7-Position, an der sich das Bromatom befindet.

  • N1-Position: Die Modifikation des Stickstoffatoms ermöglicht die Untersuchung des Raumbedarfs in einer oft tief liegenden "Stickstofftasche" des Zielproteins. Alkyl- oder Arylsubstituenten an dieser Position können die Lipophilie, Löslichkeit und metabolische Stabilität der Verbindung erheblich beeinflussen.

  • C7-Position: Das Bromatom ist ein idealer Ausgangspunkt für palladiumkatalysierte Kreuzkupplungsreaktionen. Dies ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen, die in wichtige Wechselwirkungsbereiche der Zielstruktur hineinragen können, um die Potenz und Selektivität zu steigern.

Abbildung 1: Strategische Vektoren zur Derivatisierung von 7-Brom-3-methyl-1H-indazol.

Teil A: Protokolle zur N1-Derivatisierung

Rationale

Die N-H-Bindung des Indazols ist schwach sauer, was eine Deprotonierung mit einer geeigneten Base und die anschließende Reaktion mit einem Elektrophil ermöglicht. Die Wahl der Base ist entscheidend: Starke, nicht-nukleophile Basen wie Natriumhydrid (NaH) gewährleisten eine schnelle und vollständige Deprotonierung, erfordern jedoch wasserfreie Bedingungen. Mildere Basen wie Kaliumcarbonat (K₂CO₃) sind einfacher zu handhaben, erfordern jedoch oft höhere Temperaturen und längere Reaktionszeiten.

Protokoll A1: Allgemeine N1-Alkylierung unter Verwendung von NaH

Dieses Protokoll beschreibt eine robuste Methode zur Einführung von Alkylgruppen an der N1-Position.

Materialien:

  • 7-Brom-3-methyl-1H-indazol (1 Äq.)

  • Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl (1.2 Äq.)

  • Alkylhalogenid (z.B. Iodmethan, Benzylbromid) (1.1 Äq.)

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Ethylacetat

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Argon- oder Stickstoffatmosphäre

Vorgehensweise:

  • Lösen Sie 7-Brom-3-methyl-1H-indazol (1 Äq.) in wasserfreiem DMF in einem trockenen, mit Inertgas gespülten Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie vorsichtig und portionsweise Natriumhydrid (1.2 Äq.) hinzu. Achtung: Wasserstoffgasentwicklung! Sorgen Sie für ausreichende Belüftung.

  • Rühren Sie die Suspension 30 Minuten bei 0 °C. Die Lösung sollte klar werden, was die Bildung des Natriumsalzes anzeigt.

  • Fügen Sie das Alkylhalogenid (1.1 Äq.) tropfenweise bei 0 °C hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht (oder bis zur vollständigen Umsetzung, überwacht durch DC oder LC-MS).

  • Kühlen Sie die Reaktion erneut auf 0 °C und löschen Sie sie vorsichtig durch tropfenweise Zugabe von gesättigter NH₄Cl-Lösung.

  • Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.

  • Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie (typischerweise Hexan/Ethylacetat-Gradient), um das gewünschte N1-alkylierte Produkt zu erhalten.

Teil B: Protokolle zur C7-Funktionalisierung

Rationale

Palladium-katalysierte Kreuzkupplungsreaktionen sind die Eckpfeiler der modernen organischen Synthese und eignen sich hervorragend zur Funktionalisierung von Arylhalogeniden. Die Wahl des Katalysators (Pd-Quelle und Ligand) ist entscheidend für den Erfolg dieser Reaktionen.[1]

  • Suzuki-Miyaura-Kupplung: Bildet C-C-Bindungen durch Kupplung mit Organoborverbindungen. Sie ist tolerant gegenüber vielen funktionellen Gruppen und die Reagenzien sind oft kommerziell erhältlich und stabil.[2]

  • Buchwald-Hartwig-Aminierung: Bildet C-N-Bindungen, ein entscheidender Schritt zur Einführung von Aminen, die häufig an Protein-Ligand-Wechselwirkungen beteiligt sind. Diese Reaktion erfordert oft spezielle, sterisch anspruchsvolle Phosphinliganden, um eine effiziente Katalyse zu ermöglichen.[3][4]

Protokoll B1: Suzuki-Miyaura-Kreuzkupplung

Dieses Protokoll beschreibt die Synthese von 7-Aryl-3-methyl-1H-indazol-Derivaten.

Materialien:

  • 7-Brom-3-methyl-1H-indazol (oder sein N1-Derivat) (1 Äq.)

  • Arylboronsäure oder -pinakolester (1.2 - 1.5 Äq.)

  • Palladium(II)-acetat (Pd(OAc)₂) (0.02 - 0.05 Äq.)

  • Ein geeigneter Phosphinligand (z.B. SPhos, XPhos) (0.04 - 0.10 Äq.)

  • Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) (2 - 3 Äq.)

  • Lösungsmittel (z.B. 1,4-Dioxan/Wasser 4:1, oder Toluol/Wasser 4:1)

  • Argon- oder Stickstoffatmosphäre

Vorgehensweise:

  • Geben Sie das 7-Brom-3-methyl-1H-indazol-Derivat (1 Äq.), die Boronsäure (1.2 Äq.), die Base (z.B. K₂CO₃, 3 Äq.), Pd(OAc)₂ (0.05 Äq.) und den Liganden (z.B. SPhos, 0.10 Äq.) in einen mikrowellengeeigneten Reaktionsbehälter oder einen Schlenk-Kolben.

  • Evakuieren und spülen Sie das Gefäß dreimal mit Inertgas (Argon oder Stickstoff).

  • Fügen Sie das entgaste Lösungsmittelgemisch (z.B. Dioxan/Wasser) hinzu.

  • Erhitzen Sie die Reaktion unter Rühren. Typische Bedingungen sind 80-120 °C für 2-16 Stunden oder Mikrowellenbestrahlung bei 100-150 °C für 15-60 Minuten.

  • Überwachen Sie den Reaktionsfortschritt mittels LC-MS.

  • Kühlen Sie die Reaktion nach vollständiger Umsetzung auf Raumtemperatur ab.

  • Verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie dreimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte 7-aryl-substituierte Indazol zu erhalten.

Protokoll B2: Buchwald-Hartwig-Aminierung

Dieses Protokoll beschreibt die Synthese von 7-Amino-3-methyl-1H-indazol-Derivaten.

Materialien:

  • 7-Brom-3-methyl-1H-indazol (oder sein N1-Derivat) (1 Äq.)

  • Primäres oder sekundäres Amin (1.2 - 2.0 Äq.)

  • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (0.02 Äq.)

  • Ein geeigneter Phosphinligand (z.B. BINAP, Xantphos) (0.04 - 0.08 Äq.)

  • Natrium-tert-butoxid (NaOt-Bu) oder Cäsiumcarbonat (Cs₂CO₃) (1.4 - 2.0 Äq.)

  • Wasserfreies Toluol oder Dioxan

  • Argon- oder Stickstoffatmosphäre

Vorgehensweise:

  • Geben Sie die Base (z.B. NaOt-Bu, 1.4 Äq.), Pd₂(dba)₃ (0.02 Äq.) und den Liganden (z.B. BINAP, 0.04 Äq.) in einen trockenen, mit Inertgas gespülten Schlenk-Kolben.

  • Fügen Sie wasserfreies Toluol hinzu, gefolgt vom 7-Brom-3-methyl-1H-indazol-Derivat (1 Äq.) und dem Amin (1.2 Äq.).

  • Spülen Sie den Kolben erneut mit Inertgas.

  • Erhitzen Sie die Reaktion unter Rühren auf 80-110 °C, bis der Ausgangsstoff vollständig umgesetzt ist (Überwachung durch LC-MS).

  • Kühlen Sie die Reaktion auf Raumtemperatur ab und löschen Sie sie durch Zugabe von Wasser.

  • Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie, um das gewünschte 7-amino-substituierte Indazol zu erhalten. Die Wahl der Base und des Liganden kann je nach Reaktivität des Amins und des Arylhalogenids entscheidend sein.[5][6]

Teil C: Aufbau einer SAR-Matrix und Datenanalyse

Durch die Kombination der N1- und C7-Derivatisierungsstrategien kann eine Matrix von Verbindungen für biologische Tests erstellt werden. Dieser systematische Ansatz ist entscheidend für die Entwicklung eines klaren SAR.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 7-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed, validated, and robust analytical methods for the quantitative and qualitative analysis of 7-Bromo-3-methyl-1H-indazole, a key intermediate in pharmaceutical synthesis. We present two complementary methods: a reversed-phase HPLC method with UV detection for routine purity assessments and assays, and a highly sensitive and selective LC-MS/MS method for impurity profiling and trace-level quantification. The scientific rationale behind the selection of columns, mobile phases, and instrumental parameters is discussed in depth to provide a comprehensive guide for researchers, quality control analysts, and drug development professionals.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a core component in a variety of pharmacologically active molecules. The purity and quality of this intermediate are paramount to the safety and efficacy of the final drug product. Therefore, accurate and reliable analytical methods are critical for monitoring reaction progress, assessing purity, and ensuring the quality of this key starting material. This document outlines two robust chromatographic methods tailored for the specific physicochemical properties of this compound.

Physicochemical Properties of this compound:

  • Structure: Chemical Structure of this compound

  • Molecular Formula: C₈H₇BrN₂

  • Molecular Weight: 211.06 g/mol .[1]

  • Predicted XLogP3: 2.3.[2]

  • UV Absorbance: Indazole and its methylated derivatives exhibit strong UV absorbance between 250 nm and 300 nm.[3]

The moderate hydrophobicity, as indicated by its LogP value, makes reversed-phase chromatography an ideal choice for its separation.[4] Its aromatic nature ensures strong chromophores, making UV detection a suitable and sensitive technique.

Method 1: HPLC-UV for Purity and Assay

This method is designed for routine quality control, offering excellent reproducibility and resolution for the determination of purity and the assay of this compound.

Rationale for Method Development

The choice of a C18 stationary phase is based on the non-polar nature of the analyte, providing optimal retention and separation from potential impurities through hydrophobic interactions.[4] A buffered mobile phase using formic acid is essential to maintain a consistent pH, thereby ensuring reproducible retention times and sharp peak shapes by controlling the ionization state of the indazole ring's nitrogen atoms. Acetonitrile is selected as the organic modifier due to its low viscosity, high elution strength for this class of compounds, and UV transparency. The detection wavelength of 280 nm is selected based on the typical absorbance maxima of indazole derivatives, which ensures high sensitivity.[3]

Experimental Protocol

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the sample diluent at a concentration of 1.0 mg/mL. Prepare working standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of approximately 50 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column Temperature 35 °C
Flow Rate 1.0 mL/min
Injection Volume 5 µL
UV Detection 280 nm
Run Time 25 minutes
Gradient Program Time (min)
Method Validation and Expected Results

This method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which cover specificity, linearity, range, accuracy, precision, and robustness.[5][6][7] A typical chromatogram will show a sharp, well-defined peak for this compound. The method should demonstrate a linear response over the specified concentration range with a correlation coefficient (r²) of > 0.999.

Workflow Diagram

HPLC_Workflow HPLC-UV Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Diluent S1->S2 S3 Filter (0.45 µm) S2->S3 H1 Inject into HPLC System S3->H1 H2 Separation on C18 Column (Gradient Elution) H1->H2 H3 UV Detection at 280 nm H2->H3 D1 Integrate Peak Area H3->D1 D2 Quantify using Calibration Curve D1->D2 D3 Report Purity / Assay D2->D3

Caption: HPLC-UV analysis workflow for this compound.

Method 2: LC-MS/MS for Impurity Profiling and Trace Analysis

For applications requiring higher sensitivity and selectivity, such as the identification and quantification of trace-level impurities, an LC-MS/MS method is indispensable. This method utilizes the power of mass spectrometry to provide structural information and achieve low detection limits.

Rationale for Method Development

The chromatographic conditions are adapted for compatibility with mass spectrometry, using a lower flow rate and a smaller column internal diameter to enhance ionization efficiency. The use of formic acid in the mobile phase is crucial as it facilitates the protonation of the analyte, which is necessary for positive ion electrospray ionization (ESI).[8] ESI is a soft ionization technique well-suited for this type of molecule, minimizing in-source fragmentation and preserving the molecular ion.[9] Multiple Reaction Monitoring (MRM) is employed for its unparalleled selectivity and sensitivity, allowing for the detection of trace levels of the analyte and its impurities, free from matrix interferences.[8] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M and M+2 molecular ion cluster, which serves as a powerful confirmation of bromine-containing species.[10][11]

Experimental Protocol

Instrumentation and Consumables:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard and Sample Preparation: Prepare as described in the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range).

Chromatographic and MS Conditions:

ParameterCondition
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient Program Time (min)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.8 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be determined by infusion of a standard solution
Analyte
This compound

Rationale for MRM transitions: The precursor ions at m/z 211.0 and 213.0 represent the protonated molecule [M+H]⁺ with the ⁷⁹Br and ⁸¹Br isotopes, respectively. A likely fragmentation pathway for indazole-type structures involves the cleavage of the pyrazole ring. The product ion at m/z 117.1 could correspond to the loss of the brominated benzene ring portion, while m/z 90.1 could represent a further fragmentation of the remaining structure. These transitions should be optimized empirically.

Method Development Logic Diagram

LCMS_Dev_Logic LC-MS/MS Method Development Logic A Analyte Characterization (Structure, MW, Polarity, pKa) B Select Reversed-Phase LC (C18 Column, ACN/H2O) A->B C Choose ESI+ Ionization (Acidic mobile phase, proton-accepting nitrogens) A->C I Develop & Optimize LC Gradient (Resolution, Peak Shape, Run Time) B->I D Direct Infusion for MS Tuning (Find Precursor [M+H]+) C->D E Optimize Cone Voltage (Maximize Precursor Intensity) D->E F Perform Product Ion Scan (Identify Stable, Intense Fragments) D->F G Select Quantifier & Qualifier MRM Transitions F->G H Optimize Collision Energy (CE) (Maximize Product Ion Intensity) G->H J Full Method Validation (ICH Q2(R1)) H->J I->J

References

Application Notes & Protocols: Characterizing 7-Bromo-3-methyl-1H-indazole Derivatives in Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Discovery

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a wide array of biological targets.[1][2][3] These nitrogen-containing heterocyclic compounds are integral to numerous approved drugs and clinical candidates, demonstrating activities ranging from anti-inflammatory to potent anti-cancer effects.[2][3][4] A significant portion of these activities arises from the ability of indazole derivatives to function as potent inhibitors of protein kinases, enzymes that regulate the majority of cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[6]

This guide focuses on a specific, promising pharmacophore: the 7-Bromo-3-methyl-1H-indazole core. We will outline a logical, multi-step workflow to characterize the biological activity of novel derivatives based on this scaffold. The protocols provided are designed to first assess the general cytotoxic or anti-proliferative effects of a compound, then to identify its specific molecular target(s) within key signaling cascades, and finally to confirm its mechanism of action in a cellular context. For the purpose of this guide, we will hypothesize that our lead compound is an inhibitor of the stress-activated protein kinase (SAPK) pathways, specifically targeting p38 MAPK and JNK, which are critical mediators of inflammation and apoptosis.[7][8][][10]

Part 1: Primary Assessment of Biological Activity via Cell Viability Assays

The initial step in characterizing a new chemical entity is to determine its effect on cell proliferation and viability. This provides a quantitative measure of the compound's overall cellular potency, typically expressed as an IC50 (half-maximal inhibitory concentration). Among the available methods, tetrazolium salt-based colorimetric assays are favored for their simplicity and reliability.[11]

Scientific Rationale: Why the XTT Assay?

Both MTT and XTT assays measure cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases in living cells.[11][12] These enzymes reduce a tetrazolium salt to a colored formazan product, and the color intensity is directly proportional to the number of viable cells.[13]

We recommend the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay over the more traditional MTT assay for two key reasons:

  • Solubility: The formazan product of XTT is water-soluble, whereas the MTT formazan product is an insoluble crystal that requires an additional, error-prone solubilization step using an organic solvent like DMSO.[11][14]

  • Streamlined Workflow: By eliminating the solubilization step, the XTT assay simplifies the protocol, saves time, and reduces the risk of experimental errors such as incomplete formazan dissolution.[11]

Experimental Workflow: XTT Cell Viability Assay

XTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed 1. Seed Cells in 96-well plate treat 2. Treat with Indazole Derivative (Dose-response concentrations) seed->treat incubate_treat 3. Incubate (24-72 hours) treat->incubate_treat prep_xtt 4. Prepare Activated XTT Solution incubate_treat->prep_xtt add_xtt 5. Add XTT Solution to each well prep_xtt->add_xtt incubate_xtt 6. Incubate (2-4 hours, 37°C) add_xtt->incubate_xtt read 7. Read Absorbance (450-500 nm) incubate_xtt->read

Caption: Workflow for assessing cell viability using the XTT assay.

Protocol: XTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Cells of interest (e.g., A549 lung cancer cells, THP-1 monocytes)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)[12]

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Be sure to include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

  • Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[12]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well of the 96-well plate.[11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, allowing the metabolically active cells to convert the XTT to the colored formazan product.[11]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Part 2: Target Identification and Validation

Following the confirmation of cellular activity, the next crucial phase is to identify the specific molecular target responsible for the observed phenotype. Based on the extensive literature on indazoles as kinase inhibitors, we will proceed with assays to test our hypothesis that this compound derivatives inhibit p38 MAPK and/or JNK.

Signaling Pathway Overview: p38 MAPK and JNK

The p38 and JNK mitogen-activated protein kinase (MAPK) pathways are central regulators of the cellular response to stress stimuli like inflammatory cytokines, UV radiation, and osmotic shock.[8][10][15] Their activation involves a three-tiered kinase cascade that culminates in the phosphorylation of transcription factors and other downstream proteins, leading to cellular outcomes such as inflammation, apoptosis, and cell differentiation.[8][15] Given their role in disease, these kinases are attractive therapeutic targets.[][16]

MAPK_Pathway Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MKK36 MKK3 / MKK6 MAP3K->MKK36 MKK47 MKK4 / MKK7 MAP3K->MKK47 p38 p38 MAPK MKK36->p38 P MKK47->p38 P JNK JNK MKK47->JNK P Downstream_p38 Downstream Targets (e.g., ATF2, MK2) p38->Downstream_p38 P Downstream_JNK Downstream Targets (e.g., c-Jun) JNK->Downstream_JNK P Inhibitor 7-Bromo-3-methyl- 1H-indazole Derivative Inhibitor->p38 Inhibitor->JNK Response Inflammation, Apoptosis, Cell Cycle Regulation Downstream_p38->Response Downstream_JNK->Response

Caption: The p38 and JNK MAPK signaling cascades and the inhibitory action of the indazole derivative.

A. Biochemical Kinase Assays: Direct Target Inhibition

To determine if the compound directly inhibits the kinase enzyme, a cell-free in vitro kinase assay is the gold standard.[17] These assays use purified, recombinant kinase, a specific substrate, and ATP to measure the phosphorylation event.[6] We recommend a luminescence-based assay like the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the reaction.[17] This format is universal, avoiding the need for specific antibodies, and is highly sensitive.[17]

Protocol: ADP-Glo™ Kinase Assay (General)

Materials:

  • Purified recombinant kinases (e.g., p38α, JNK1) and their specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivative

  • Low-volume 384-well white assay plates

  • Multichannel pipette and plate-reading luminometer

Procedure:

  • Prepare Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, the indazole derivative at various concentrations, the specific substrate, and ATP (typically at its Km concentration for the specific kinase).[6]

  • Initiate Reaction: Add the purified kinase enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which is then used by luciferase to produce a light signal.

  • Measure Luminescence: Incubate for 30-60 minutes and measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data to determine the IC50 value for each kinase.

Data Presentation: Kinase Selectivity Profile

Summarize the results in a table to easily compare the potency and selectivity of the compound.

Kinase TargetIC50 (nM)
p38α 25
JNK1 45
JNK280
JNK3150
ERK2>10,000
CDK2>10,000

Table 1: Hypothetical IC50 values for a lead this compound derivative, demonstrating potent and selective inhibition of p38α and JNK1 over other kinases.

B. Cellular Target Engagement: Western Blot for Phospho-Proteins

Biochemical assays confirm direct enzyme inhibition, but it is essential to verify that the compound engages its target within a cellular environment.[18] Western blotting is the ideal technique to measure the phosphorylation state of a kinase's downstream substrates. A reduction in the phosphorylation of a target protein upon compound treatment provides strong evidence of on-target activity.[19]

Scientific Rationale: Key Considerations for Phospho-Blotting

  • Phosphatase Inhibitors: Phosphorylation is a reversible modification. It is absolutely critical to include a cocktail of phosphatase inhibitors in all lysis buffers to preserve the phosphorylation state of proteins during sample preparation.[18][20]

  • Blocking Agent: Do not use milk as a blocking agent. Milk contains casein, a phosphoprotein, which can be detected by phospho-specific antibodies and cause high background noise.[20] Use 5% Bovine Serum Albumin (BSA) in TBST instead.[18][20]

  • Loading Control: To accurately quantify changes in phosphorylation, you must compare the level of the phosphorylated protein to the level of the total protein.[19] This is achieved by stripping the membrane after detecting the phospho-protein and re-probing with an antibody against the total, non-phosphorylated protein.

Experimental Workflow: Western Blotting for Target Validation

WB_Workflow cluster_sample Sample Preparation cluster_blot Blotting Procedure cluster_reprobe Loading Control A 1. Cell Culture & Treatment (Stimulant +/- Inhibitor) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Denaturation (Laemmli Buffer, 95°C) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF Membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (e.g., anti-p-p38) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL) I->J K 11. Membrane Stripping J->K L 12. Re-probe (anti-Total p38) K->L M 13. Detection (ECL) L->M

Caption: Step-by-step workflow for Western Blot analysis of protein phosphorylation.

Protocol: Western Blot for Phospho-p38

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells in serum-free media if necessary. Pre-treat cells with the indazole derivative or vehicle for 1-2 hours. Then, stimulate the p38 pathway with a known activator (e.g., Anisomycin, TNF-α) for 15-30 minutes.

  • Lysis: Immediately place the culture dish on ice. Aspirate the medium and wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer freshly supplemented with protease and phosphatase inhibitor cocktails.[20] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.[18][20]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.[18]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20] Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[18][20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)) diluted in 5% BSA/TBST.[18]

  • Washing and Secondary Antibody: Wash the membrane three times for 5 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again as in step 9. Perform detection using an Enhanced Chemiluminescence (ECL) substrate and image the blot on a chemiluminescence imaging system.[18]

  • Stripping and Re-probing: To verify equal protein loading, strip the membrane of the bound antibodies using a mild stripping buffer. Re-block the membrane and probe with an antibody for the total p38 protein. Repeat steps 8-10.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal. A potent inhibitor will show a significant decrease in the normalized phospho-p38 signal in stimulated cells compared to the vehicle control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-3-methyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, offer troubleshooting solutions, and provide a detailed, validated protocol to enhance the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound, providing a solid starting point for experimental design.

Q1: What is the most common and practical synthetic route for this compound?

A1: The most widely adopted and scalable approach begins with 2-bromo-6-methylaniline. The synthesis proceeds through a two-stage process: diazotization followed by an intramolecular cyclization. This route is favored due to the commercial availability of the starting material and the relatively straightforward reaction sequence. The key transformation involves the formation of a diazonium salt from the aniline, which is then converted into an intermediate that cyclizes under basic conditions to form the indazole ring system. A well-established method involves reacting the diazotized aniline with a thiol, followed by base-mediated cyclization, often using potassium tert-butoxide in DMSO.[1]

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Success in this synthesis hinges on the meticulous control of several key parameters:

  • Temperature: The initial diazotization step is highly exothermic and must be conducted at low temperatures (typically -5°C to 0°C) to prevent the decomposition of the unstable diazonium salt.[1][2]

  • Stoichiometry: Precise control over the equivalents of sodium nitrite is crucial. An excess can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion of the starting aniline.

  • Base Strength and Concentration: The final cyclization step requires a strong, non-nucleophilic base. Potassium tert-butoxide is highly effective.[1][2] The concentration of the base can influence the reaction rate and the formation of byproducts.

  • Solvent Purity: The use of dry, anhydrous solvents, particularly for the cyclization step (e.g., dry DMSO), is critical to prevent quenching of the strong base and to avoid water-mediated side reactions.

Q3: What are the typical side products, and how can their formation be minimized?

A3: The primary side products are typically other regioisomers and over-brominated species.[3][4] For instance, depending on the precise synthetic route, trace amounts of 5-bromo-3-methyl-1H-indazole could form. Minimizing these impurities involves:

  • Starting Material Purity: Ensuring the high purity of the 2-bromo-6-methylaniline precursor is paramount to prevent the carry-over of isomeric impurities.

  • Controlled Conditions: Adhering strictly to the optimized temperature, reaction time, and stoichiometry helps suppress side reactions. For example, performing bromination steps at controlled, low temperatures can reduce the rate of competing reactions.[4]

  • Reaction Quenching: Properly quenching the reaction once the starting material is consumed (as monitored by TLC or LC-MS) can prevent the formation of degradation products or further side reactions.

Q4: How is the final product typically purified and characterized?

A4: Purification is most commonly achieved through silica gel column chromatography or recrystallization.[4][5]

  • Column Chromatography: A solvent system with an appropriate polarity gradient is used to separate the desired product from impurities. A common starting point is a mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane.[6]

  • Recrystallization: This method is effective if a suitable solvent is found where the product has high solubility at elevated temperatures but low solubility at room or cooler temperatures. Ethanol or ethyl acetate are often good starting points for screening.[5]

Characterization is confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the quantitative purity of the final product.[5]

Section 2: Troubleshooting Guide

Encountering issues during synthesis is common. This section provides a structured approach to diagnosing and resolving them.

Summary of Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization (unstable diazonium salt). 2. Inefficient cyclization due to weak base or wet solvent. 3. Incorrect work-up procedure leading to product loss.1. Maintain strict temperature control (<0°C) during diazotization. 2. Use a strong base like potassium tert-butoxide in anhydrous DMSO.[1][2] 3. Ensure pH is appropriate during extraction; perform multiple extractions.
Formation of Isomeric Impurities 1. Impure starting 2-bromo-6-methylaniline. 2. Reaction conditions favoring alternative cyclization pathways.1. Verify the purity of the starting material by NMR or GC-MS before starting. 2. Strictly follow the established protocol for base addition and temperature control.
Significant Unreacted Starting Material 1. Insufficient amount of a key reagent (e.g., sodium nitrite, base). 2. Reaction temperature is too low or reaction time is too short.1. Re-check all calculations and ensure accurate reagent measurement. 2. Monitor the reaction via TLC/LC-MS and extend the reaction time or slightly increase the temperature if kinetics are slow.
Difficulty in Purification 1. Similar polarity of the product and a major impurity. 2. Oiling out during recrystallization.1. For chromatography, screen different solvent systems or use a shallower gradient.[5] 2. For recrystallization, try a different solvent or a co-solvent system.
In-Depth Troubleshooting Q&A

Q: My reaction yield is extremely low. What is the first thing I should investigate?

A: A very low yield often points to a fundamental issue in one of the core steps. The first and most critical step to scrutinize is the diazotization of 2-bromo-6-methylaniline. The diazonium salt intermediate is notoriously unstable. If the temperature rises above 5°C, it can rapidly decompose, leading to a cascade of failures in subsequent steps. Always ensure your cooling bath is stable and that the sodium nitrite solution is added slowly and sub-surface to dissipate heat effectively.

low_yield_troubleshooting start Low Yield Observed check_diazotization Was Temp < 5°C during NaNO2 addition? start->check_diazotization diazotization_ok Yes check_diazotization->diazotization_ok Yes diazotization_fail No check_diazotization->diazotization_fail No check_cyclization Was cyclization step performed with strong base in anhydrous solvent? cyclization_ok Yes check_cyclization->cyclization_ok Yes cyclization_fail No check_cyclization->cyclization_fail No check_workup Review work-up & extraction procedure workup_ok Procedure Correct check_workup->workup_ok No Issue workup_fail Potential Loss check_workup->workup_fail Issue Found diazotization_ok->check_cyclization fix_diazotization Root Cause: Decomposition of Diazonium Salt. Action: Repeat with strict temperature control. diazotization_fail->fix_diazotization cyclization_ok->check_workup fix_cyclization Root Cause: Inefficient Cyclization. Action: Use fresh t-BuOK and dry DMSO. cyclization_fail->fix_cyclization end_node Consult further if issue persists workup_ok->end_node fix_workup Root Cause: Product loss during extraction/wash. Action: Check pH, use brine, perform more extractions. workup_fail->fix_workup

Caption: Troubleshooting Decision Tree for Low Yield.

Q: I am struggling to separate my product from a persistent impurity using column chromatography. What can I do?

A: This is a common challenge when an impurity has a polarity very close to your product. First, ensure you are not overloading the column, as this is a primary cause of poor separation. If the column size is appropriate, the eluent system needs optimization. Run several analytical TLC plates with different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) to find a system that maximizes the separation (ΔRf). If isocratic elution fails, a shallow gradient elution is highly recommended. For example, starting with 5% ethyl acetate in hexane and slowly increasing to 15% over several column volumes can effectively resolve closely running spots.[5]

Section 3: Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of this compound.

Protocol: Synthesis from 2-Bromo-6-methylaniline

This protocol is adapted from established principles of indazole synthesis.[1][7][8]

synthesis_workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification s1_start Dissolve 2-bromo-6-methylaniline in aq. HCl s1_cool Cool to 0°C s1_start->s1_cool s1_add_nitrite Add aq. NaNO2 dropwise (maintain T < 5°C) s1_cool->s1_add_nitrite s1_stir Stir for 30 min at 0°C s1_add_nitrite->s1_stir s1_intermediate Diazonium Salt Solution s1_stir->s1_intermediate s2_add_diazo Add diazonium solution dropwise to base solution (exothermic) s1_intermediate->s2_add_diazo Transfer s2_prepare_base Prepare solution of K-tert-butoxide in anhydrous DMSO s2_prepare_base->s2_add_diazo s2_stir Stir at room temp for 2h s2_add_diazo->s2_stir s2_intermediate Crude Reaction Mixture s2_stir->s2_intermediate s3_quench Pour mixture into ice water s2_intermediate->s3_quench Process s3_extract Extract with Ethyl Acetate (3x) s3_quench->s3_extract s3_wash Wash organic layers with brine s3_extract->s3_wash s3_dry Dry over Na2SO4, filter, concentrate s3_wash->s3_dry s3_purify Purify by column chromatography s3_dry->s3_purify s3_product Pure this compound s3_purify->s3_product

Caption: Experimental Workflow for Synthesis.

Materials:

  • 2-Bromo-6-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Deionized Water

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-6-methylaniline (1.0 eq.) in a 4 M solution of hydrochloric acid.

    • Cool the suspension to 0°C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the resulting solution at 0°C for an additional 30 minutes. The solution should be clear at this point.

  • Cyclization:

    • In a separate, larger flask, dissolve potassium tert-butoxide (8.0 eq.) in anhydrous DMSO under an inert atmosphere (e.g., Nitrogen or Argon). Use a water bath to manage any heat generated during dissolution.

    • Carefully add the cold diazonium salt solution from Step 1 dropwise to the potassium tert-butoxide solution. This reaction is exothermic; control the addition rate to maintain the reaction temperature below 25°C.

    • Once the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing a large volume of ice water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash them with water, followed by a wash with saturated brine to remove residual DMSO.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound as a solid.

References

Troubleshooting poor separation in 7-Bromo-3-methyl-1H-indazole purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Bromo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common separation challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues in a clear, question-and-answer format, grounded in established scientific principles and field-proven experience.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry. Its purification, however, can be challenging due to the presence of closely related impurities, such as regioisomers, and the inherent physicochemical properties of the indazole scaffold. Poor separation during chromatographic purification or difficulties in inducing crystallization can lead to lower yields and compromised purity, ultimately impacting downstream applications. This guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Poor Separation

This section addresses specific problems you may encounter during the purification of this compound and offers detailed, step-by-step solutions.

Question 1: My TLC shows poor separation of the product from an impurity. What should I do?

Answer:

Poor separation on a Thin-Layer Chromatography (TLC) plate is a common issue that needs to be resolved before attempting column chromatography. The goal is to find a solvent system that provides a good separation factor (α) between your product and the impurities, ideally with the product having an Rf value between 0.2 and 0.4 for optimal column separation.[1]

Initial Steps:

  • Systematic Solvent Screening: Start with a standard non-polar/polar solvent system like hexane/ethyl acetate. Prepare several TLC chambers with varying ratios (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate). A 1:1 ethyl acetate:n-hexane system has been reported to give an Rf of 0.24 for a similar pyrazolo[3,4-b]quinolinone core structure, which can be a good starting point.[2]

  • Polarity Adjustment:

    • If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (ethyl acetate).

    • If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

  • Alternative Solvent Systems: If varying the ratio of hexane/ethyl acetate does not provide adequate separation, consider trying solvent systems with different selectivities. This is because solvent selectivity, not just polarity, plays a crucial role in separation. Good alternatives include:

    • Dichloromethane/Methanol

    • Toluene/Acetone

    • Hexane/tert-Butyl methyl ether

Advanced Troubleshooting:

  • Streaking: If your product spot is streaking, it is likely due to the interaction of the basic nitrogen atoms in the indazole ring with the acidic silica gel. To counteract this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide in the polar solvent component.[1]

  • Stationary Phase: If streaking persists or separation is still poor, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds like indazoles.[1]

Question 2: I'm running a column, but my fractions are still impure. How can I improve the separation?

Answer:

Impure fractions after column chromatography are often a result of suboptimal separation conditions that were not fully addressed at the TLC stage. Here’s how to refine your column chromatography protocol:

Key Considerations:

  • Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these can lead to channeling and poor separation.

  • Sample Loading: Dissolve your crude sample in a minimal amount of the eluent or a solvent in which it is highly soluble. A highly concentrated sample band at the top of the column is crucial for good separation. If the sample is not very soluble in the eluent, you can use a stronger solvent to dissolve it, but use the absolute minimum volume. Alternatively, "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column is a highly effective technique.

  • Elution Method:

    • Isocratic vs. Gradient Elution: If your TLC shows that the impurities are very close to your product, an isocratic (constant solvent composition) elution may not be sufficient. A shallow gradient elution, where the polarity of the eluent is gradually increased, can often improve separation. For example, starting with 10% ethyl acetate in heptane and gradually increasing to 30% ethyl acetate. A gradient of 100:0 to 50:50 heptane:ethyl acetate has been successfully used for a similar compound, methyl 6-bromo-1H-indazole-3-carboxylate.[3]

Data-Driven Approach to Solvent Selection:

Solvent System Component 1 (Non-polar) Solvent System Component 2 (Polar) Typical Starting Ratio Notes
Hexane / HeptaneEthyl Acetate9:1A good starting point for many organic compounds.
DichloromethaneMethanol9.5:0.5Effective for more polar compounds.
TolueneAcetone9:1Offers different selectivity compared to ester-based systems.
Question 3: My compound is not eluting from the column. What is happening?

Answer:

If your compound is not eluting, it is likely too strongly adsorbed to the stationary phase. This usually means your eluent is not polar enough.

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent mixture. If you are using a hexane/ethyl acetate system, you can increase the ethyl acetate concentration. If this is still ineffective, adding a small amount of a more polar solvent like methanol (1-5%) can help to elute highly retained compounds.

  • Check for Compound Instability: In some cases, highly functionalized molecules can degrade on acidic silica gel. To check for this, you can perform a "silica plug" test. Dissolve a small amount of your crude material, spot it on a TLC plate, then pass it through a small plug of silica gel with a highly polar eluent (e.g., 10% methanol in dichloromethane). Collect the eluate, concentrate it, and run a TLC of the resulting material alongside the original crude material. If new spots appear or the product spot is diminished, degradation may be occurring. In this case, switching to a neutral stationary phase like alumina is recommended.

Troubleshooting Workflow Diagram

G start Poor Separation Issue tlc_issue Poor TLC Separation start->tlc_issue column_issue Impure Column Fractions start->column_issue no_elution Compound Not Eluting start->no_elution streaking Streaking on TLC? tlc_issue->streaking Examine Spot Shape rf_issue Rf Too High/Low? tlc_issue->rf_issue Examine Spot Position gradient_elution Use Gradient Elution column_issue->gradient_elution check_loading Review Sample Loading column_issue->check_loading increase_polarity Increase Eluent Polarity no_elution->increase_polarity streaking->rf_issue No add_base Add Basic Modifier (e.g., Et3N) streaking->add_base Yes adjust_polarity Adjust Solvent Polarity rf_issue->adjust_polarity Yes change_solvent Change Solvent System adjust_polarity->change_solvent If no improvement success Successful Purification adjust_polarity->success If resolved change_solvent->success If resolved change_stationary_phase Switch to Alumina add_base->change_stationary_phase If streaking persists add_base->success If resolved change_stationary_phase->success gradient_elution->success check_loading->success check_degradation Check for Degradation increase_polarity->check_degradation If still no elution increase_polarity->success If resolved check_degradation->change_stationary_phase If degradation confirmed

Caption: A decision-making workflow for troubleshooting common purification problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product are highly dependent on the synthetic route employed. However, some common impurities for this class of compounds include:

  • Regioisomers: Depending on the cyclization strategy, other isomers of bromo-methyl-indazole may be formed. These can be particularly challenging to separate due to their similar polarities.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Over-brominated Species: If the bromination step is not carefully controlled, di-bromo-indazole byproducts may be formed.[4]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as any excess reagents, can be present.

Q2: I am having trouble getting my purified this compound to crystallize. What can I do?

A2: Difficulty in crystallization can be due to residual impurities or the choice of an inappropriate solvent.

  • Purity Check: Ensure your material is sufficiently pure using an analytical technique like HPLC or NMR. Even small amounts of impurities can inhibit crystallization. If it is not pure, another round of column chromatography may be necessary.

  • Solvent Screening for Recrystallization: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[1] You can screen a variety of solvents on a small scale. For a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, a binary solvent system of MeOH/H₂O (80/20, v/v) was found to be effective for recrystallization.[5] This could be a good starting point.

  • Inducing Crystallization: If your compound forms an oil or remains in a supersaturated solution, you can try the following techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of analytical techniques is recommended to confidently assess the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can resolve closely related impurities and provide a purity percentage based on peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any organic impurities. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad melting point range suggests the presence of impurities.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • TLC Analysis: Develop an optimal solvent system using TLC that gives your product an Rf value of approximately 0.2-0.4.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column evenly, ensuring no air is trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If using a gradient, slowly increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of your compound and a few drops of a test solvent. Heat the mixture to see if the compound dissolves, then cool to see if it crystallizes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Stability and Degradation of Bromo-Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for bromo-indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this important class of molecules. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to help you anticipate and troubleshoot challenges in your experiments.

Introduction

Bromo-indazoles are versatile scaffolds in medicinal chemistry, forming the core of numerous therapeutic candidates.[1] Understanding their chemical stability is paramount for ensuring the integrity of research data, developing robust formulations, and meeting regulatory requirements.[2] This guide provides a structured approach to identifying potential degradation pathways and offers solutions to common stability-related issues.

Part 1: Frequently Asked Questions (FAQs) on Bromo-Indazole Stability

This section addresses common questions regarding the stability of bromo-indazole compounds.

Q1: What are the primary degradation pathways for bromo-indazole compounds?

Bromo-indazole compounds are susceptible to several modes of degradation, primarily driven by their chemical structure. The principal pathways include:

  • Photodegradation: Exposure to UV or even ambient light can induce a characteristic rearrangement of the indazole ring to form the corresponding benzimidazole isomer.[3] This is often the most significant pathway for light-sensitive indazoles.

  • Hydrolysis: The indazole ring can undergo hydrolysis under both acidic and basic conditions. The rate and extent of degradation are highly pH-dependent.[4]

  • Oxidation: The electron-rich indazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or intentional exposure to oxidizing agents like hydrogen peroxide (H₂O₂).[5][6]

  • Thermal Degradation: High temperatures can lead to the decomposition of bromo-indazole compounds, both in solid form and in solution.[7]

Q2: My bromo-indazole compound appears to be converting to another isomer upon exposure to light. What is happening?

This is a classic phototransposition reaction.[3] The indazole ring, particularly the 2H-tautomer, can absorb UV radiation, leading to an excited state that rearranges to the more thermodynamically stable benzimidazole scaffold.[8] To mitigate this, it is crucial to protect your compound from light at all stages of handling and storage.[9]

Q3: I am observing a loss of my bromo-indazole compound in solution over time, even when protected from light. What could be the cause?

If phot-odegradation is ruled out, the most likely culprits are hydrolysis or oxidation.

  • Hydrolysis: The pH of your solution is a critical factor. Bromo-indazoles can be unstable in both strongly acidic and strongly basic aqueous media.[4] Consider the pH of your solvent system and buffer components.

  • Oxidation: Trace amounts of peroxides in solvents like THF or ether can initiate oxidative degradation.[6] Using freshly distilled or peroxide-free solvents is recommended. Dissolved oxygen can also contribute to slower degradation over time.

Q4: What are the expected hazardous decomposition products of bromo-indazole compounds?

Under thermal stress or in the event of a fire, bromo-indazole compounds can decompose to release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[7] It is essential to handle these compounds with appropriate personal protective equipment (PPE) and in a well-ventilated area.[1][10]

Q5: How should I store my bromo-indazole compounds to ensure their long-term stability?

Proper storage is critical for maintaining the integrity of your bromo-indazole compounds. Follow these guidelines:

  • Temperature: Store in a cool, dry place, often refrigerated (2-8 °C) as recommended by the supplier.[11]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light by using amber vials or by storing containers in the dark.[9]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting advice for specific experimental issues.

Troubleshooting Guide 1: Unexpected Peaks in HPLC Analysis

Symptom: You observe unexpected peaks in the HPLC chromatogram of your bromo-indazole sample.

Possible Cause Diagnostic Steps & Solutions
Degradation Products 1. Check Handling: Was the sample exposed to light, elevated temperatures, or non-neutral pH for an extended period?[4][9] 2. Run Forced Degradation: Perform a forced degradation study (see Protocol 1) to see if the unexpected peaks match the retention times of known degradants. 3. LC-MS Analysis: Use LC-MS to determine the mass of the impurity peaks. A mass corresponding to the benzimidazole isomer, a hydroxylated product, or a debrominated product can indicate degradation.
Synthesis-Related Impurities 1. Review Synthesis: Check for incomplete reactions (presence of starting materials) or side reactions (e.g., over-bromination leading to di-bromo species). 2. Characterize Impurities: If possible, isolate the impurity by preparative HPLC and characterize it by NMR and MS.
System Contamination 1. Run a Blank: Inject the mobile phase alone to check for contamination from the solvent or HPLC system.[12] 2. Clean the System: Flush the injector and column with a strong solvent.[13]
Peak Tailing/Fronting 1. Check pH of Mobile Phase: For basic compounds like indazoles, peak tailing can occur due to interaction with residual silanols on the column. Ensure the mobile phase pH is low enough (e.g., pH 2-3 with formic or trifluoroacetic acid) to keep the analyte protonated.[14] 2. Column Overload: Reduce the injection volume or sample concentration.[14] 3. Column Degradation: The column may be aging. Replace it with a new one.
Troubleshooting Guide 2: Dehalogenation During Chemical Reactions

Symptom: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), you observe a significant amount of the debrominated indazole byproduct.

Possible Cause Optimization Strategies
Reductive Dehalogenation 1. Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often suppress dehalogenation. 2. Base Selection: Strong bases can sometimes promote dehalogenation. Consider using a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of stronger ones like NaOtBu. 3. Solvent Effects: The solvent can influence the reaction pathway. Aprotic polar solvents are common, but sometimes less polar solvents like toluene can reduce dehalogenation. 4. N-Protection: The free N-H on the indazole can contribute to this side reaction. Protecting the nitrogen with a suitable group (e.g., Boc) can often mitigate dehalogenation.

Part 3: Experimental Protocols and Data

This section provides detailed protocols for assessing the stability of bromo-indazole compounds.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined in ICH guideline Q1A(R2).[4][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the bromo-indazole compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.[4]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours).[4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for various time points.[4]

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for various time points.[2][4]

  • Thermal Degradation (Solution): Dilute the stock solution with a 50:50 mixture of water:acetonitrile and incubate at 80°C.[4]

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[4]

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before injection.[4]

  • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC-UV/MS method (see Protocol 2).

4. Data Presentation:

  • Summarize the results in a table to easily compare the extent of degradation under different conditions.

Table 1: Example Forced Degradation Study Data for a Hypothetical Bromo-Indazole Compound

Stress ConditionReagent/ConditionTime (h)Temperature (°C)% DegradationMajor Degradation Products (m/z)
ControlNone2425< 1%-
Acid Hydrolysis0.1 M HCl24608%[M+H]⁺, [M+H-Br+OH]⁺
Base Hydrolysis0.1 M NaOH246015%[M+H]⁺, [M+H-Br+OH]⁺
Oxidation3% H₂O₂242512%[M+H]⁺, [M+H+O]⁺
ThermalWater:ACN (50:50)24805%[M+H]⁺
PhotolyticICH Q1B242525%[M+H]⁺, Isomer [M+H]⁺
Protocol 2: Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing a stability-indicating method for bromo-indazole compounds. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or λmax of the compound) and MS detection for peak identification.

  • Injection Volume: 10 µL.

Part 4: Degradation Pathways and Mechanisms

Understanding the potential degradation mechanisms is key to predicting and controlling the stability of bromo-indazole compounds.

Photodegradation Pathway

The most well-documented degradation pathway is the phototransposition of the indazole ring to a benzimidazole ring. This proceeds through a high-energy intermediate following UV absorption.[3][8]

G BromoIndazole Bromo-1H-Indazole ExcitedState Excited State BromoIndazole->ExcitedState UV Light (hν) Intermediate High-Energy Intermediate ExcitedState->Intermediate Rearrangement Benzimidazole Bromo-Benzimidazole (Isomer) Intermediate->Benzimidazole Ring Contraction/ Expansion G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation BI_H Bromo-Indazole HI Hydroxy-Indazole (Debromination-Hydroxylation) BI_H->HI H₂O / H⁺ or OH⁻ RO_H Ring-Opened Products HI->RO_H Further Degradation BI_O Bromo-Indazole NOxide Bromo-Indazole N-Oxide BI_O->NOxide [O] e.g., H₂O₂ RO_O Ring-Opened Products NOxide->RO_O Further Oxidation

References

Technical Support Center: A Researcher's Guide to Preventing Over-bromination in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole bromination. Over-bromination is a common and often frustrating side reaction that can lead to low yields of the desired mono-brominated product and complex purification challenges. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve clean, selective mono-bromination of your indazole substrates.

Understanding the Challenge: The Reactivity of the Indazole Nucleus

Indazole is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. However, this high reactivity can be a double-edged sword. The molecule possesses multiple reactive sites, primarily the C3, C5, and C7 positions, and once the first bromine atom is introduced, the ring can remain activated enough for subsequent brominations to occur, leading to undesired di- and tri-brominated byproducts.[1] The key to successful mono-bromination lies in carefully controlling the reaction conditions to temper the reactivity and direct the selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on mechanistic principles.

Issue 1: My reaction is producing a mixture of di- and tri-brominated products, with very little of my desired mono-brominated indazole.

This is the most common problem and typically points to the reaction conditions being too harsh or the stoichiometry being incorrect.

  • Potential Cause A: Excess Brominating Agent. The stoichiometry of the brominating agent is the most critical parameter to control. Using more than one equivalent of the brominating agent will inevitably lead to over-bromination.

    • Solution: Carefully control the stoichiometry of your brominating agent. Start with 1.0 to 1.1 equivalents. It is often better to have a small amount of unreacted starting material, which is easier to separate than a mixture of over-brominated products.[1]

  • Potential Cause B: High Reaction Temperature. Higher temperatures increase the reaction rate, but they also decrease selectivity. Exothermic bromination reactions can lead to localized heating, further promoting over-bromination.

    • Solution: Lower the reaction temperature. Many bromination reactions of indazoles can be performed at 0°C or even lower. For highly activated indazoles, temperatures as low as -78°C (dry ice/acetone bath) may be necessary to achieve high selectivity. It is also crucial to add the brominating agent slowly to maintain temperature control.

  • Potential Cause C: Inappropriate Solvent Choice. The solvent plays a critical role in modulating the reactivity of both the indazole and the brominating agent.

    • Solution: Consider the polarity of your solvent. Less polar solvents can sometimes reduce the rate of reaction and improve selectivity. For N-bromosuccinimide (NBS) brominations, solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or even chloroform (CHCl3) are commonly used.[2] In some cases, using a solvent in which the product is sparingly soluble can lead to its precipitation, effectively removing it from the reaction mixture and preventing further bromination.

Issue 2: I'm getting the wrong regioisomer. I want to brominate at C5, but I'm getting C3-bromination (or vice versa).

The regioselectivity of indazole bromination is influenced by a combination of electronic and steric factors, as well as the reaction conditions.

  • Understanding the Inherent Reactivity: The reactivity of the different positions on the indazole ring generally follows the order C3 > C5 > C7 for the neutral molecule under many conditions.[1] The C3 position is particularly electron-rich and often the most reactive site.

  • Solution A: Choice of Brominating Agent and Conditions. Different brominating agents and reaction conditions can favor different isomers.

    • For C3-bromination: Using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or MeCN often favors bromination at the C3 position.[2]

    • For C5- or C7-bromination: Under strongly acidic conditions, the indazole is protonated to form the indazolium cation. This deactivates the pyrazole ring and directs the electrophilic attack to the benzene ring, favoring bromination at the C5 and C7 positions. A common method involves using Br2 in concentrated sulfuric acid.

  • Solution B: N-Protection of the Indazole. Protecting the nitrogen of the indazole ring can be a powerful strategy to direct regioselectivity.

    • An N1-protecting group can sterically hinder the C7 position and electronically influence the ring to favor bromination at other positions.

    • Conversely, an N2-protecting group can alter the electronic distribution to favor bromination at specific sites. For instance, an N2-SEM (2-(trimethylsilyl)ethoxymethyl) group has been used to direct lithiation and subsequent electrophilic attack to the C3 position.[3]

Issue 3: My reaction is very slow or incomplete, and when I try to force it by heating, I get over-bromination.

This indicates that the reaction conditions are not optimal for your specific substrate, which may be electron-deficient.

  • Potential Cause A: Deactivated Substrate. If your indazole has electron-withdrawing groups, its reactivity towards electrophilic bromination will be significantly reduced.

    • Solution: A more powerful brominating agent may be required. For deactivated systems, dibromoisocyanuric acid (DBI) is a more potent option than NBS. Alternatively, using Br2 with a Lewis acid catalyst can increase the electrophilicity of the bromine.

  • Potential Cause B: Choice of Brominating Agent. The reactivity of common brominating agents varies.

    • Solution: Consider switching your brominating agent. The general order of reactivity is DBI > Br2 > NBS > DBDMH (1,3-dibromo-5,5-dimethylhydantoin). However, DBDMH is noted for its high atom economy and the formation of a less soluble byproduct, which can simplify purification.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for over-bromination?

A1: Over-bromination occurs because the mono-brominated indazole can still be sufficiently electron-rich to react with the brominating agent. The first bromine atom is an ortho-, para-director and a deactivator. However, in a highly reactive system like indazole, the deactivating effect may not be enough to prevent a second or even a third substitution, especially under harsh reaction conditions (excess brominating agent, high temperature).

Q2: How does solvent polarity affect the selectivity of bromination?

A2: Solvent polarity can influence the reaction in several ways. Polar solvents can stabilize the charged intermediate (the sigma complex or arenium ion) formed during electrophilic aromatic substitution, which can increase the reaction rate.[1] However, a faster reaction is not always more selective. In some cases, a less polar solvent can lead to a more ordered transition state, enhancing selectivity. The choice of solvent is highly substrate-dependent and often requires empirical optimization.

Q3: Is there a general-purpose, robust protocol for selective mono-bromination of a novel indazole?

A3: While there is no one-size-fits-all protocol, a good starting point for achieving selective mono-bromination is to use 1.05 equivalents of NBS in THF or MeCN at 0°C , adding the NBS portion-wise over 30-60 minutes and monitoring the reaction closely by TLC or LC-MS. This combination of controlled stoichiometry, low temperature, and a moderately polar solvent provides a good balance of reactivity and selectivity for many indazole substrates.

Q4: I have a mixture of mono-, di-, and tri-brominated indazoles. How can I purify my desired mono-brominated product?

A4: Purification of these mixtures can be challenging due to the similar polarities of the components.

  • Column Chromatography: This is the most common method. A silica gel column is typically used. The polarity of the eluent system is critical. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A shallow gradient of the polar solvent is often necessary to achieve good separation. For example, starting with 5% ethyl acetate in hexane and gradually increasing to 20-30% can effectively separate the less polar di- and tri-brominated products from the more polar mono-brominated product and the even more polar starting material.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a very effective purification technique, especially on a larger scale.[5][6][7][8][9] The ideal solvent is one in which your desired mono-brominated product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the over-brominated impurities have different solubility profiles. A mixture of solvents can sometimes provide the necessary solubility characteristics.[10]

Optimized Protocols for Selective Mono-bromination

Here are two detailed protocols for achieving selective mono-bromination at the C3 and C5 positions of indazole.

Protocol 1: Selective C3-Bromination of N-SEM Protected Indazole

This protocol utilizes an N-protecting group to direct bromination to the C3 position.

Step 1: N-Protection of Indazole

  • To a solution of indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford N-SEM protected indazole.

Step 2: C3-Bromination

  • Dissolve the N-SEM protected indazole (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C.

  • Stir the resulting solution at -78°C for 1 hour.

  • Add a solution of N-bromosuccinimide (NBS, 1.2 eq) in anhydrous THF dropwise, again keeping the temperature below -70°C.

  • Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the C3-brominated, N-SEM protected indazole.

Protocol 2: Selective C5-Bromination of Indazole

This protocol uses acidic conditions to direct bromination to the benzene ring.

  • To concentrated sulfuric acid (H2SO4), cooled to 0°C in an ice bath, slowly add indazole (1.0 eq) with stirring.

  • Once the indazole has dissolved, add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC (a useful technique is to take a small aliquot, quench it in a biphasic mixture of saturated sodium bicarbonate and ethyl acetate, and spot the organic layer on the TLC plate).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography.

Data Summary and Comparison

Table 1: Comparison of Common Brominating Agents for Indazole Synthesis

Brominating AgentFormulaMolecular WeightActive Br (%)Key AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS)C4H4BrNO2177.9844.9Easy to handle solid, good selectivity for many substrates.Can decompose on storage; succinimide byproduct can be difficult to remove.
BromineBr2159.81100Highly reactive, inexpensive.Highly corrosive, volatile, and toxic liquid; often less selective.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)C5H6Br2N2O2285.9255.9High bromine content by weight (good atom economy), stable solid, byproduct is often less soluble.[4]May be less reactive than NBS in some cases.
Dibromoisocyanuric acid (DBI)C3HBr2N3O3314.8750.8Very powerful brominating agent, effective for deactivated substrates.[4]Highly reactive, may be less selective.

Visualizing the Process: Workflow and Mechanisms

Workflow for Optimizing Indazole Bromination

G cluster_start Start cluster_planning Reaction Planning cluster_execution Execution & Monitoring cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop cluster_end Finish start Define Target: Mono-brominated Indazole Regioisomer choose_reagent Choose Brominating Agent (NBS, Br2, DBDMH, etc.) start->choose_reagent choose_solvent Select Solvent (THF, MeCN, H2SO4, etc.) choose_reagent->choose_solvent set_conditions Set Initial Conditions (Stoichiometry: ~1.05 eq, Temp: 0°C) choose_solvent->set_conditions run_reaction Run Reaction with Careful Reagent Addition set_conditions->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor analyze Analyze Crude Product monitor->analyze decision Success? analyze->decision adjust_temp Adjust Temperature decision->adjust_temp No (Over-bromination) adjust_reagent Change Reagent/ Stoichiometry decision->adjust_reagent No (Low Reactivity/ Wrong Isomer) purify Purification (Column Chromatography/ Recrystallization) decision->purify Yes adjust_temp->run_reaction adjust_solvent Change Solvent adjust_reagent->adjust_solvent adjust_solvent->run_reaction characterize Characterize Product purify->characterize

Caption: A workflow for optimizing the selective mono-bromination of indazoles.

Mechanism of Electrophilic Aromatic Substitution on Indazole

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Indazole Indazole Ring SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) Indazole->SigmaComplex Electrophilic Attack (Slow, Rate-determining) Electrophile Br+ Electrophile->SigmaComplex Product Mono-brominated Indazole SigmaComplex->Product Deprotonation (Fast, Restores Aromaticity) Proton H+ SigmaComplex->Proton

Caption: The general mechanism of electrophilic bromination of the indazole ring.

References

Technical Support Center: Identifying and Removing Impurities from 7-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for professionals working with 7-Bromo-3-methyl-1H-indazole. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with impurity identification and removal. By leveraging the insights within this guide, you can enhance the purity of your compound, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Understanding the Impurity Profile

The first step in any purification workflow is to understand the potential impurities that may be present in your crude material. The synthetic route used to produce this compound will heavily influence the types and levels of impurities encountered.

FAQ 1: What are the most common impurities I should expect in my crude this compound sample?

Based on common synthetic pathways for brominated indazoles, you can anticipate several classes of impurities:

  • Starting Materials: The presence of unreacted 3-methyl-1H-indazole is a common impurity resulting from an incomplete reaction.[1]

  • Isomeric Byproducts: The bromination of 3-methyl-1H-indazole can lead to the formation of various regioisomers, such as 5-Bromo-3-methyl-1H-indazole and 6-Bromo-3-methyl-1H-indazole. These isomers often have very similar physical properties to the desired product, making them particularly challenging to remove.

  • Over-brominated Species: If the reaction conditions are not carefully controlled, di- or even tri-brominated indazoles can be formed as byproducts.[1][2]

  • Residual Reagents and Solvents: Trace amounts of the brominating agent (e.g., N-bromosuccinimide) and solvents used in the synthesis or workup are frequently present in the crude product.[1]

  • Degradation Products: this compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).[1]

Diagram 1: Impurity Formation Pathways

G cluster_synthesis Synthesis and Impurity Generation cluster_impurities Common Impurities Start 3-methyl-1H-indazole (Starting Material) Reaction Bromination (e.g., NBS) Start->Reaction Product Crude this compound Reaction->Product Unreacted Unreacted Starting Material Reaction->Unreacted Incomplete Reaction Isomers Isomeric Impurities (e.g., 5-Bromo, 6-Bromo) Reaction->Isomers Lack of Regioselectivity Over_Brominated Over-Brominated Products (e.g., Dibromoindazoles) Reaction->Over_Brominated Excess Brominating Agent Residuals Residual Solvents/Reagents Product->Residuals

Caption: This diagram illustrates the primary pathways through which impurities are introduced during the synthesis of this compound.

Section 2: Analytical Techniques for Impurity Detection

A robust analytical strategy is essential for accurately identifying and quantifying the impurities in your sample. This information will guide the development of an effective purification protocol.

FAQ 2: What are the best analytical methods for characterizing the purity of my this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for purity assessment, offering high-resolution separation of the main component from its impurities.[3] A well-developed method can provide accurate quantification of each species.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides the molecular weight of each component, which is critical for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and for identifying and quantifying major impurities, particularly isomers.[1]

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile impurities, such as residual solvents.

Table 1: Strengths and Weaknesses of Common Analytical Techniques
Technique Primary Application Advantages Limitations
HPLC Quantitative purity analysisHigh sensitivity and resolving powerRequires a chromophore for UV detection
LC-MS Identification of unknown impuritiesProvides molecular weight dataResponse can be non-linear
NMR Structural elucidation and isomer analysisProvides detailed structural informationLower sensitivity than HPLC
GC Residual solvent analysisExcellent for volatile compoundsNot suitable for non-volatile impurities
Experimental Protocol 1: A General-Purpose HPLC Method for Impurity Profiling

This protocol serves as a starting point and may require optimization for your specific sample.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

Rationale: The C18 column effectively retains the nonpolar indazole core, while the gradient elution allows for the separation of compounds with varying polarities. The addition of formic acid helps to improve peak shape.

Section 3: Purification Strategies and Troubleshooting

With a clear understanding of the impurity profile, you can select the most appropriate purification technique.

FAQ 3: What are the most effective methods for purifying crude this compound?

The choice of purification method will depend on the specific impurities present and the desired final purity.

  • Recrystallization: This is often the most efficient and cost-effective method for removing impurities from solid compounds.[1][2] The key is to identify a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[4]

  • Column Chromatography: For complex mixtures or when isomers are present, column chromatography over silica gel is a versatile and effective technique.[1][2] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often achieve good separation.[4]

  • Preparative HPLC (Prep-HPLC): For achieving the highest purity levels or for separating very closely related impurities, preparative HPLC is the method of choice.[1]

Diagram 2: Purification Workflow Decision Tree

G Crude Crude Material Analyze Analyze by HPLC/NMR Crude->Analyze Recrystallize Recrystallization Analyze->Recrystallize If major impurities Column Column Chromatography Analyze->Column If isomeric impurities Prep Preparative HPLC Analyze->Prep For highest purity Check1 Check Purity Recrystallize->Check1 Check2 Check Purity Column->Check2 Check3 Check Purity Prep->Check3 Check1->Column Purity Unacceptable Pure Pure Product (>99%) Check1->Pure Purity Acceptable Check2->Prep Purity Unacceptable Check2->Pure Purity Acceptable Check3->Pure Purity Acceptable Repurify Re-evaluate Purification Strategy Check3->Repurify Purity Unacceptable

Caption: A decision tree to guide the selection of the appropriate purification method based on the impurity profile.

Troubleshooting Common Purification Challenges
Problem Potential Cause(s) Recommended Solutions
Poor separation of isomers by column chromatography The chosen eluent system has insufficient selectivity.Screen a variety of solvent systems with different polarities. Consider using a shallower solvent gradient during elution.
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Experiment with different solvents or solvent mixtures. Consider using an anti-solvent to induce precipitation.
Oily product after purification Residual solvent is trapped in the product.Dry the material under high vacuum for an extended period. If the issue persists, a final purification step like a short silica plug may be necessary.
Unexpected peaks in the HPLC of the purified material The compound may be degrading on the HPLC column or under the analytical conditions.Ensure the mobile phase is appropriate for the compound's stability. Check for on-column degradation by varying the flow rate or temperature.

Section 4: References

  • BenchChem Technical Support. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.

  • BenchChem Technical Support. (n.d.). Technical Support Center: Synthesis of 3-Bromo-indazole.

  • Gao, F., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(23), 7205.

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.

  • BLDpharm. (n.d.). 7-Bromo-3-fluoro-1-methyl-1H-indazole.

  • BenchChem Technical Support. (n.d.). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.

  • ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.

  • Guidechem. (n.d.). How to Prepare 1H-Indazole,7-broMo-5-Methoxy-.

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv.

  • Google Patents. (2010). CN101948433A - Method for separating and purifying substituted indazole isomers.

  • Sigma-Aldrich. (n.d.). This compound.

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(48), 31235-31239.

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(48), 31235-31239.

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.

  • ResearchGate. (n.d.). The Bromination of 2H-indazoles.

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17095-17105.

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole.

  • Wang, C.-Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5546-5555.

  • Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-indazole.

  • Kumar, A., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(20), 13419-13441.

References

Technical Support Center: Impact of Solvent Choice on 7-Bromo-3-methyl-1H-indazole Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 7-Bromo-3-methyl-1H-indazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the critical role of solvent selection in reactions involving this versatile heterocyclic compound. Our goal is to empower you with the knowledge to optimize your reaction outcomes, from yield and purity to regioselectivity.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, offering explanations grounded in chemical principles and actionable protocols.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion to the desired product. What role could the solvent be playing, and how can I improve my yield?

Answer:

The solvent system in a Suzuki-Miyaura coupling is paramount for a successful reaction. It must facilitate the dissolution of both the organic substrates and the inorganic base, while also influencing the stability and activity of the palladium catalyst.[1]

Causality Behind the Issue:

  • Poor Solubility: If your reactants, particularly the inorganic base (e.g., K₂CO₃, Cs₂CO₃), are not sufficiently soluble, the reaction will be slow or may not proceed at all.

  • Catalyst Deactivation: An inappropriate solvent can lead to the deactivation of the palladium catalyst.

  • Inefficient Transmetalation: The solvent mixture, often a combination of an organic solvent and water, is crucial for the transmetalation step where the organic group is transferred from boron to palladium.

Troubleshooting Protocol: Solvent System Optimization

  • Initial Solvent Selection: A common and effective starting point is a mixture of an aprotic solvent and water.[2] Ratios typically range from 3:1 to 5:1 (organic:water).

    • Recommended Starting Systems:

      • 1,4-Dioxane/H₂O[1][2]

      • Toluene/H₂O[2]

      • N,N-Dimethylformamide (DMF)/H₂O[1]

  • Systematic Screening: If the initial system fails, a systematic screening of different solvent systems is recommended.

Solvent System Typical Ratio (v/v) Temperature (°C) Key Considerations
1,4-Dioxane / H₂O4:180-100A standard and widely applicable condition.[1][2]
Toluene / Ethanol / H₂O3:1.5:0.5140 (sealed tube)Can be effective for more challenging couplings requiring higher temperatures.[3]
DMF / H₂O9:1100-120Higher boiling point is beneficial for less reactive substrates.[1]
THF / H₂O4:165-70Lower boiling point, may require longer reaction times.
  • Degassing: Ensure all solvents are thoroughly degassed prior to use to prevent oxidation of the palladium catalyst.[2] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by the freeze-pump-thaw method.

  • Monitoring Progress: Track the reaction's progress using TLC or LC-MS to determine the optimal reaction time for your chosen solvent system.[2]

Issue 2: Poor Regioselectivity in N-Alkylation Reactions

Question: I am trying to alkylate this compound but am getting a mixture of N-1 and N-2 alkylated products. How can I control the regioselectivity by modifying the solvent?

Answer:

The regioselectivity of N-alkylation of indazoles is a well-known challenge and is highly dependent on the reaction conditions, with the solvent playing a pivotal role.[4][5] The outcome is often a delicate balance between kinetic and thermodynamic control.[5]

Causality Behind the Issue:

  • Tautomerism: 1H-indazoles exist in equilibrium with the less stable 2H-indazole tautomer.[4] The reaction conditions, including the solvent, can influence this equilibrium.

  • Solvation of the Indazole Anion: The solvent's ability to solvate the intermediate indazole anion affects the accessibility of the N-1 and N-2 positions to the electrophile.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: Often favors the N-2 product, which can be formed faster.

    • Thermodynamic Control: Favors the more stable N-1 product.[5]

Troubleshooting Protocol: Directing N-Alkylation

For Selective N-1 Alkylation:

  • Conditions: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[5][6]

  • Mechanism: These conditions favor the formation of the thermodynamically more stable N-1 alkylated product.[5] The sodium cation is thought to coordinate with the N-2 lone pair, sterically hindering attack at that position.[4][7]

For Selective N-2 Alkylation:

  • Steric Hindrance: The presence of a substituent at the C-7 position, such as the bromo group in your starting material, can sterically hinder the N-1 position and direct alkylation to N-2.[5][6]

  • Solvent Choice: While NaH in THF generally favors N-1, switching to more polar aprotic solvents like DMF or DMSO with weaker bases (e.g., K₂CO₃) can sometimes lead to mixtures or favor N-2, especially under kinetic control.[5]

Experimental Workflow for N-Alkylation

Caption: General workflow for N-alkylation of indazoles.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental principles of solvent effects in reactions with this compound.

Q1: How does solvent polarity affect my reactions?

A1: Solvent polarity is a critical factor.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for many reactions involving this compound. They can dissolve a wide range of reactants, including polar organic molecules and some inorganic salts.[1] In SN2 reactions, they are particularly effective as they solvate the cation but leave the nucleophile "naked" and more reactive.[8][9]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form hydrogen bonds.[10] While useful in Suzuki couplings (often as a co-solvent with an aprotic solvent) to dissolve the base,[1] they can be detrimental in nucleophilic substitution reactions by "caging" the nucleophile through hydrogen bonding, thereby reducing its reactivity.[8][10] However, they are excellent for SN1 reactions as they can stabilize both the carbocation intermediate and the leaving group.[8]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are less commonly used for reactions with this substrate due to the poor solubility of the polar indazole and the required inorganic reagents. However, toluene can be a good choice for higher temperature Suzuki reactions.[2]

Q2: What is the difference between a protic and an aprotic solvent, and why does it matter for my reaction?

A2: The key difference lies in their ability to act as hydrogen bond donors.

  • Protic solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can therefore donate a hydrogen bond. Examples include water (H₂O), methanol (CH₃OH), and ethanol (CH₃CH₂OH).[8]

  • Aprotic solvents lack such a hydrogen atom and cannot donate a hydrogen bond. Examples include DMF, DMSO, THF, and acetone.[8][9]

This distinction is crucial for reactions involving nucleophiles. Protic solvents can solvate and stabilize anions (nucleophiles) through hydrogen bonding, which can decrease their nucleophilicity and slow down reactions like SN2.[8][9] Aprotic solvents do not have this "caging" effect, making nucleophiles more reactive, which is often desirable.[8]

Logical Flow of Solvent Choice

G Start Reaction Type? SN2 S-N-2 / N-Alkylation Start->SN2 Suzuki Suzuki Coupling Start->Suzuki SN1 S-N-1 Start->SN1 PolarAprotic Polar Aprotic (DMF, THF, DMSO) SN2->PolarAprotic Maximizes nucleophilicity Mixed Mixed Aprotic/Protic (Dioxane/H2O, DMF/H2O) Suzuki->Mixed Balances solubility of organics and base PolarProtic Polar Protic (H2O, EtOH) SN1->PolarProtic Stabilizes carbocation intermediate

Caption: Decision tree for initial solvent selection.

Q3: My this compound is not dissolving well. What solvents should I try?

A3: Based on the general solubility of indazole derivatives, you should have good success with polar aprotic solvents.[11]

  • High Solubility: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points for achieving high solubility.

  • Moderate Solubility: Alcohols such as methanol or ethanol can also be effective.

  • Low Solubility: It will likely have poor solubility in non-polar solvents like hexanes or toluene.

For any reaction, it is crucial to ensure your starting material is fully dissolved before proceeding to the next step. If solubility is an issue even in DMSO or DMF, gentle heating may be required.

Q4: Can the solvent influence side reactions?

A4: Absolutely. The choice of solvent can significantly impact the formation of byproducts. For instance, in Suzuki couplings, using a solvent system that does not adequately dissolve the base can lead to incomplete reaction and the persistence of starting materials. In N-alkylation, as discussed, the solvent is a key determinant of the N-1/N-2 product ratio.[4][5] Furthermore, in palladium-catalyzed reactions, the solvent can influence the rate of catalyst decomposition, which can lead to the formation of palladium black and a cessation of the desired reaction.[12]

III. References

  • Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem. --INVALID-LINK--

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). --INVALID-LINK--

  • Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem. --INVALID-LINK--

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. --INVALID-LINK--

  • Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. Benchchem. --INVALID-LINK--

  • Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem. --INVALID-LINK--

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH). --INVALID-LINK--

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). --INVALID-LINK--

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Semantic Scholar. --INVALID-LINK--

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Semantic Scholar. --INVALID-LINK--

  • Role of Solvent in SN. Scribd. --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. --INVALID-LINK--

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. --INVALID-LINK--

  • Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH). --INVALID-LINK--

  • SN1 vs SN2. Chemistry LibreTexts. --INVALID-LINK--

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. --INVALID-LINK--

  • An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem. --INVALID-LINK--

References

Temperature control in the synthesis of 7-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Bromo-3-methyl-1H-indazole

A Guide to Mastering Temperature Control for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this synthesis. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, mechanistic understanding of the process, focusing on the most critical parameter: temperature . Precise thermal management is the cornerstone of success in this reaction, directly influencing yield, purity, and safety.

Section 1: The "Why"—Mechanistic Implications of Temperature

The synthesis of this compound from 2-bromo-6-methylaniline is a classic example of a diazotization followed by an intramolecular cyclization. This two-stage process has distinct thermal requirements that are crucial for success.

  • Diazotization: The first step involves the conversion of the primary aromatic amine (2-bromo-6-methylaniline) into a diazonium salt using a nitrosating agent, typically sodium nitrite in a strong acid. Aromatic diazonium salts are notoriously unstable intermediates.[1] Their stability is highly dependent on temperature; at temperatures above 5 °C, they readily decompose. This decomposition is often the primary source of impurities and yield loss. The diazonium cation can react with water to form a phenol, or it can release nitrogen gas to generate a highly reactive aryl cation, leading to a cascade of unwanted side products. Therefore, maintaining a temperature range of -10 °C to 0 °C during this stage is non-negotiable for preserving the integrity of the diazonium intermediate.[2][3]

  • Intramolecular Cyclization: Once the diazonium salt is formed, it undergoes an intramolecular electrophilic substitution (cyclization) to form the indazole ring system. This step typically requires thermal energy to proceed at a reasonable rate. However, the temperature must be carefully controlled. A slow and controlled warming to room temperature is often sufficient.[2] Ramping up the temperature too quickly can lead to uncontrolled decomposition of any remaining diazonium salt, while insufficient warming may result in an incomplete reaction.

Below is a diagram illustrating the core transformation and the critical temperature control points.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_cyclization Step 2: Cyclization A 2-Bromo-6-methylaniline B Arenediazonium Salt (Intermediate) A->B NaNO₂, H⁺ C Critical Control Point: Maintain -10°C to 0°C Prevents decomposition B->C D This compound (Product) B->D Controlled Warming E Side Products (e.g., Phenols) B->E Excess Heat (>5°C) Workflow A 1. Setup & Charge (Aniline, Acid) B 2. Cool to -10°C (Ice-Salt Bath) A->B C 3. Diazotization (Slow NaNO₂ Addition) MONITOR TEMP ≤ 0°C B->C D 4. Stir at 0°C (30 min) C->D E 5. Controlled Warming (Remove Bath) D->E F 6. Cyclization at RT (2-3 hours) E->F G 7. Quench & Neutralize (Ice Water, NaHCO₃) F->G H 8. Extraction (Ethyl Acetate) G->H I 9. Purification (Recrystallization or Chromatography) H->I Troubleshooting Start Problem Observed LowYield Low Yield or Excess Impurities? Start->LowYield PhenolCheck Phenolic Impurity (by NMR/TLC)? LowYield->PhenolCheck Yes IncompleteRxn Starting Material Remains (by TLC)? LowYield->IncompleteRxn No PhenolCheck->IncompleteRxn No Result1 Root Cause: Diazonium Decomposition. Temp > 5°C during Step 3. PhenolCheck->Result1 Yes Result2 Root Cause: Incomplete Cyclization. IncompleteRxn->Result2 Yes Result3 Root Cause: Unidentified Side Reaction. Review all parameters. IncompleteRxn->Result3 No Action1 Corrective Action: - Improve cooling efficiency. - Slow nitrite addition rate. - Ensure vigorous stirring. Result1->Action1 Action2 Corrective Action: - Increase cyclization time at RT. - Consider gentle warming (40°C). Result2->Action2

References

Technical Support Center: Scaling Up 7-Bromo-3-methyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Bromo-3-methyl-1H-indazole. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered when transitioning this synthesis from the laboratory bench to a pilot plant setting.

Our focus is on anticipating problems, understanding the underlying chemical principles, and providing robust, actionable solutions to ensure a safe, efficient, and scalable process.

Section 1: Synthesis Overview and Scale-Up Considerations

The synthesis of this compound typically involves the cyclization of a suitably substituted phenylhydrazine precursor or the direct bromination of 3-methyl-1H-indazole. For the purpose of this guide, we will focus on the challenges associated with the direct bromination of 3-methyl-1H-indazole, a common and atom-economical approach.

The core transformation is an electrophilic aromatic substitution. The success of this reaction, especially at scale, hinges on controlling regioselectivity, managing reaction energetics, and ensuring product purity.

Key Reaction:

  • Starting Material: 3-methyl-1H-indazole

  • Reagent: Brominating Agent (e.g., N-Bromosuccinimide (NBS), Br₂)

  • Product: this compound

Critical Parameter Comparison: Lab vs. Pilot Scale

Scaling up is not merely about using larger flasks; it involves a fundamental shift in how heat, mass, and reagents are managed.[][2] The table below outlines key parameter changes to consider.

ParameterLaboratory Scale (e.g., 10-50 g)Pilot Plant Scale (e.g., 5-20 kg)Rationale & Key Considerations
Heat Transfer Surface area-to-volume ratio is high; heating/cooling is rapid via mantles or baths.Surface area-to-volume ratio is low; requires jacketed reactors with thermal fluids for efficient heat control.[]Exothermic bromination reactions that are manageable in the lab can lead to thermal runaway in a large reactor if not properly controlled.[2]
Reagent Addition Manual addition via dropping funnel is common.Automated, metered pumping is required for controlled, subsurface addition.Slow, controlled addition of the brominating agent is crucial to manage the reaction exotherm and prevent localized high concentrations that lead to impurity formation (e.g., dibromination).
Mixing Efficiency Magnetic or overhead stirring is usually sufficient.Requires engineered agitation systems (e.g., specific impeller types) to ensure homogeneity in a large volume.Poor mixing can lead to "hot spots," reducing yield and purity.
Reaction Monitoring Thin-Layer Chromatography (TLC) or small aliquot sampling for HPLC/GC is straightforward.Requires robust in-line monitoring (e.g., PAT probes) or carefully designed sampling ports that do not compromise the reactor's integrity.Real-time data is essential for process control and safety at scale.
Workup & Isolation Quenching in beakers, extractions in separatory funnels, filtration on Büchner funnels.Quenching in the reactor or a dedicated quench vessel, phase separations in the reactor, filtration using centrifuges or filter dryers.Each step must be adapted to handle large volumes of liquids and solids safely and efficiently.
Safety Performed in a fume hood with standard PPE.Requires a comprehensive Process Hazard Analysis (PHA).[2] Utilizes closed systems, dedicated scrubbers for off-gassing (HBr), and specialized PPE.[3]The hazards of handling bulk quantities of bromine and corrosive acids are significantly amplified.[3][4]

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and validated solutions.

Workflow: Initial Diagnosis of a Failed Reaction

Below is a logical flow for diagnosing common issues during the synthesis.

G Start Problem Identified: Low Yield or High Impurity Check_TLC_HPLC Analyze Crude Reaction Mixture (TLC/HPLC/LC-MS) Start->Check_TLC_HPLC Identify_Components What is the major component? Check_TLC_HPLC->Identify_Components Starting_Material Unreacted Starting Material Identify_Components->Starting_Material Starting Material Side_Product Significant Side Product(s) Identify_Components->Side_Product Side Product Product_Degradation Product Degradation / No Clear Spot Identify_Components->Product_Degradation Degradation Cause_SM Cause: - Insufficient Reagent - Low Temperature - Short Reaction Time Starting_Material->Cause_SM Cause_SP Cause: - Poor Regiocontrol - Over-reaction (Di-bromination) - Reagent Reactivity Side_Product->Cause_SP Cause_PD Cause: - Unstable at Reaction Temp - Harsh Workup (pH) - Oxidative Degradation Product_Degradation->Cause_PD Solution_SM Solution: - Verify Reagent Stoichiometry - Increase Temperature/Time - Check Reagent Quality Cause_SM->Solution_SM Solution_SP Solution: - Optimize Solvent/Temp - Slow Reagent Addition - Use Milder Brominating Agent Cause_SP->Solution_SP Solution_PD Solution: - Lower Reaction Temperature - Buffer Workup Conditions - Use Inert Atmosphere Cause_PD->Solution_PD

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Q1: My reaction yield is very low, and I've recovered most of my 3-methyl-1H-indazole starting material. What went wrong?

Answer: This is a classic case of an incomplete or stalled reaction. Several factors could be at play:

  • Cause A: Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light, losing its reactivity. Elemental bromine can be contaminated with water.

    • Solution: Always use a fresh, verified lot of your brominating agent. For NBS, ensure it is a fine, white crystalline powder. Discolored (yellow/brown) NBS should be discarded or recrystallized.

  • Cause B: Insufficient Temperature or Time: Electrophilic bromination requires a certain activation energy. If the reaction temperature is too low or the duration is too short, the reaction may not proceed to completion.

    • Solution: Ensure your reactor's internal temperature probe is accurately calibrated. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) or extend the reaction time, monitoring progress by HPLC every hour.

  • Cause C: Scavenging of the Electrophile: If your solvent is not inert (e.g., contains water or other nucleophilic impurities), it can consume the brominating agent before it has a chance to react with the indazole.

    • Solution: Use anhydrous grade solvents for the reaction. Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen before charging reagents.

Q2: The reaction worked, but I have a major impurity that appears to be a dibrominated product. How can I improve selectivity?

Answer: Formation of dibromo-species is a common issue and points directly to a lack of control over the electrophile's reactivity and concentration.[5] The indazole ring is activated, and once the first bromine is added, it can sometimes be susceptible to a second addition if conditions are too harsh.

  • Cause A: High Localized Concentration of Bromine: Adding the brominating agent too quickly, especially at scale, creates "hot spots" where the concentration of the electrophile is excessively high, driving the less favorable second bromination.

    • Solution (Pilot Scale): Implement slow, subsurface addition of the brominating agent solution using a metering pump. Ensure vigorous and efficient agitation to disperse the reagent immediately as it is introduced.

  • Cause B: Incorrect Stoichiometry: Using a significant excess of the brominating agent will inevitably lead to over-bromination.

    • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Perform a small-scale trial to confirm the optimal ratio before committing to a pilot batch.

  • Cause C: Reaction Temperature is Too High: Higher temperatures increase the reaction rate indiscriminately, reducing the selectivity between the first and second bromination.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at a lower temperature (e.g., 0-5 °C) during the brominating agent addition and then allowing it to slowly warm to room temperature can significantly improve selectivity.

Q3: After workup, my product is an oil or a sticky solid that is difficult to filter and purify. What can I do?

Answer: This is a frequent challenge in crystallization and isolation, particularly when residual solvents or impurities are present.[6] The goal is to find conditions where your desired product has low solubility, and the impurities remain in solution.

  • Cause A: Incorrect Crystallization Solvent: The solvent system used for workup and isolation may be too good a solvent for your product.

    • Solution: Conduct a solvent screening study.[7] Test various anti-solvents (e.g., heptane, hexane, water) to add to a solution of your crude product (e.g., in dichloromethane, ethyl acetate, or toluene). The goal is to find a system that causes your product to precipitate as a clean, crystalline solid.

  • Cause B: Presence of Impurities: Impurities can act as "crystallization inhibitors," preventing the formation of an ordered crystal lattice and leading to oiling out.

    • Solution: If direct crystallization fails, a re-work may be necessary. Dissolve the crude material in a suitable solvent, wash with a brine or a buffered aqueous solution to remove water-soluble impurities, dry the organic layer, and then attempt the crystallization again. A charcoal treatment can sometimes remove colored, sticky impurities.

  • Cause C: Supersaturation Issues: If the solution is cooled too quickly or is too concentrated, the product may "crash out" as an amorphous solid or oil instead of forming crystals.

    • Solution: Employ controlled cooling. Once the anti-solvent is added, cool the mixture slowly over several hours. Using a seed crystal from a previous, clean batch can be highly effective in promoting proper crystal growth. Agitation speed during crystallization is also a critical parameter to control crystal size and habit.

Section 3: Pilot Plant Scale-Up FAQs

Q: What are the most critical safety procedures when handling bromine at the pilot plant scale?

A: Handling multi-kilogram quantities of elemental bromine (Br₂) is a high-hazard operation that demands stringent engineering and administrative controls.[3]

  • Closed Systems: All transfers of bromine should occur in fully closed systems using pressure- or vacuum-rated lines made of compatible materials (e.g., glass, PTFE-lined steel).[3]

  • Dedicated Scrubber: The reactor's vent must be connected to a caustic scrubber (e.g., NaOH or Na₂S₂O₃ solution) to neutralize any bromine vapors and the HBr gas generated during the reaction.[8]

  • Emergency Preparedness: Have a dedicated bromine spill kit readily accessible. This includes a neutralizing agent like sodium thiosulfate solution and appropriate PPE.[9] A "dump tank" containing a neutralizing solution may be required for emergency quenching of the entire reaction.[3]

  • Personal Protective Equipment (PPE): Standard lab PPE is insufficient. Required PPE includes a full-face respirator with an appropriate acid gas/halogen cartridge, heavy-duty chemical resistant gloves (e.g., fluorinated rubber), and a chemical-resistant apron or full suit.[4][9]

Q: How does the choice of reactor material impact the process?

A: The choice of reactor is critical for both safety and product quality.

  • Glass-Lined Steel (GLS): This is the most common and generally preferred material for this type of chemistry. It offers excellent chemical resistance to the acidic (HBr) and oxidative conditions of the bromination reaction.

  • Stainless Steel (e.g., 316L): Stainless steel is generally not suitable for this process. Bromine and hydrobromic acid are highly corrosive to most stainless steels, which can lead to catastrophic equipment failure and contamination of the product with metal ions.

  • Hastelloy: While offering superior corrosion resistance compared to stainless steel, Hastelloy is significantly more expensive than GLS and is typically only used if extreme conditions warrant it. For this synthesis, GLS is the industry standard.

Q: My process involves a solid starting material and generates a solid product. What are the material handling challenges at scale?

A: Handling large volumes of solids presents significant logistical and safety challenges.

  • Charging Solids: Manually scooping kilograms of starting material into a reactor is unsafe and can generate hazardous dust. Use a powder transfer system or a charging port with a local exhaust ventilation system to minimize exposure.

  • Product Filtration: Gravity filtration on a large Büchner funnel is slow and inefficient. Pilot plants use enclosed filtration equipment like a centrifuge or a Nutsche filter-dryer. These systems allow for washing and initial drying of the product in a contained manner.

  • Drying: Large quantities of wet cake must be dried in a vacuum oven or a filter-dryer. Ensure the drying temperature is well below the product's melting point and decomposition temperature to ensure stability.

Section 4: Protocol - Laboratory Scale Synthesis

This protocol provides a baseline for the synthesis of this compound. It should be optimized for your specific equipment and safety protocols before any scale-up is attempted.

Materials:

  • 3-methyl-1H-indazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN) (approx. 10 mL per gram of starting material)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Charge a clean, dry round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, with 3-methyl-1H-indazole (1.0 eq).

  • Add acetonitrile to dissolve the starting material completely.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in acetonitrile.

  • Add the NBS solution dropwise to the cooled indazole solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture back to 10 °C and slowly quench by adding saturated sodium thiosulfate solution to destroy any excess NBS.

  • Add saturated sodium bicarbonate solution to neutralize any generated acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

References

Validation & Comparative

A Senior Scientist's Guide to the Structural Elucidation of 7-Bromo-3-methyl-1H-indazole: A Predictive ¹H and ¹³C NMR Comparison

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-3-methyl-1H-indazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It establishes a framework for spectral prediction and interpretation by comparing the target molecule with structurally related analogues. We will explore the causal relationships behind experimental choices and substituent effects, providing a robust methodology for the structural characterization of complex heterocyclic compounds.

Part 1: The Foundation - Best Practices in NMR Experimentation

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the judicious selection of experimental parameters. These choices are not arbitrary; they are dictated by the physicochemical properties of the analyte and the information sought.

The Critical Choice of a Deuterated Solvent

Deuterated solvents are essential in ¹H NMR to avoid overwhelming the analyte signals with a massive solvent peak.[1] The choice of solvent, however, extends beyond this basic requirement and can influence chemical shifts, especially for protons attached to heteroatoms.

  • Deuterated Chloroform (CDCl₃): A common choice for its ability to dissolve a wide range of organic compounds.[2][3] For indazoles, the N-H proton signal can sometimes be broad or may exchange with trace amounts of acidic impurities, occasionally complicating its observation. The residual CHCl₃ peak at ~7.26 ppm serves as a convenient secondary reference.[2]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent, excellent for less soluble compounds.[3] It is also a hydrogen bond acceptor, which can sharpen the N-H proton signal and shift it significantly downfield, making it easier to identify. The residual DMSO-d₅ peak appears at ~2.50 ppm.

For this compound, CDCl₃ is a suitable starting point due to the expected non-polar character imparted by the bromine and methyl groups. However, if the N-H proton is difficult to identify, re-running the sample in DMSO-d₆ is a prudent validation step.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure spectral accuracy and reproducibility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound. A higher concentration (15-25 mg) is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[4]

    • Dissolve the sample in a clean, dry vial with approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[5] Preparing the solution in a separate vial ensures complete dissolution and allows for visual inspection of any particulate matter before transfer.[4]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for precise chemical shift calibration (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference.[6]

    • Using a Pasteur pipette, transfer the clear solution into a high-quality, clean 5 mm NMR tube. Ensure the sample height is at least 4 cm to allow for proper instrument shimming.[6]

  • Data Acquisition:

    • The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • The instrument's magnetic field is locked to the deuterium signal of the solvent, which stabilizes the field strength during acquisition.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon atom appears as a single line.

Part 2: Spectral Analysis of this compound

While specific experimental spectra for this exact compound are not widely published, we can confidently predict the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures.[7][8] The analysis relies on understanding how substituents (–Br, –CH₃) influence the electronic environment of the indazole core.

Chemical structure of this compound with atom numbering. Figure 1: Structure and atom numbering for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: one for the N-H proton, three for the aromatic protons on the benzene ring, and one for the methyl group protons.

ProtonPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
1-NH~10.0 - 12.0Broad Singlet1H-The N-H proton of indazoles is acidic and typically appears as a broad, downfield signal. Its exact position is highly dependent on solvent and concentration.
H-4~7.5 - 7.7Doublet of Doublets (dd)1HJ(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.0Ortho-coupled to H-5 and meta-coupled to H-6. The bromine at C7 will have a deshielding effect.
H-5~7.0 - 7.2Triplet (t) or dd1HJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 7.5Ortho-coupled to both H-4 and H-6, resulting in a triplet-like pattern.
H-6~7.3 - 7.5Doublet of Doublets (dd)1HJ(H6-H5) ≈ 7.5, J(H6-H4) ≈ 1.0Ortho-coupled to H-5 and meta-coupled to H-4.
3-CH₃~2.5 - 2.6Singlet3H-The methyl group is attached to an sp² carbon and shows no coupling to other protons, appearing as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display eight signals, one for each unique carbon atom.

CarbonPredicted δ (ppm)Rationale
C-3~142 - 144The methyl-substituted C-3 of the pyrazole ring.
C-3a~122 - 124Aromatic bridgehead carbon, influenced by the pyrazole ring.
C-4~120 - 122Aromatic CH carbon, ortho to the bromine-bearing carbon.
C-5~128 - 130Aromatic CH carbon, least affected by the substituents.
C-6~123 - 125Aromatic CH carbon, para to the bromine-bearing carbon.
C-7~110 - 112The ipso-carbon directly attached to the electronegative bromine atom. Its shift is significantly influenced by the heavy atom effect.
C-7a~140 - 142Aromatic bridgehead carbon, adjacent to the N-1 position.
3-CH₃~11 - 13The methyl carbon, appearing characteristically upfield.

Table 2: Predicted ¹³C NMR Data for this compound.

Part 3: The Comparative Landscape - Understanding Substituent Effects

To validate our predictions and understand the role of the bromine atom, we compare our target molecule to its unsubstituted parent, 3-methyl-1H-indazole, and other relevant halogenated derivatives.

Comparative Data Analysis

The introduction of a bromine atom at the C-7 position is expected to primarily influence the chemical shifts of the adjacent protons and carbons (H-6, H-4, C-7, C-7a, C-6) through inductive and anisotropic effects.

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)3-CH₃ (ppm)C-7 (ppm)
3-methyl-1H-indazole [9]7.36 (d)7.10 (m)7.36 (d)7.65 (d)2.58 (s)108.9
This compound (Predicted) ~7.6 (dd)~7.1 (t)~7.4 (dd)-~2.6 (s)~111
7-Bromo-3-methyl-1H-indole [10]7.08 (m)7.08 (m)7.37 (d)-2.35 (s)104.75

Table 3: Comparative ¹H and ¹³C NMR Data of this compound and Related Compounds. Note: Indole data is used as a heterocyclic analogue to illustrate the effect of a 7-bromo substituent.

From this comparison, we can infer:

  • The chemical shift of the methyl group (3-CH₃) is not expected to change significantly, as it is distant from the C-7 position.

  • The proton at C-4 in the bromo-derivative is expected to be more deshielded (shifted downfield) compared to the corresponding proton in 3-methyl-1H-indazole due to the electron-withdrawing nature of the bromine atom.

  • The most significant change in the ¹³C spectrum will be for C-7, which is directly bonded to bromine.

Part 4: Visualizing the Analytical Workflow

A systematic approach is crucial for accurate spectral interpretation and structural elucidation. The following workflow illustrates the logical progression from sample preparation to final structure confirmation.[11]

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_elucid 4. Structural Elucidation prep Weigh Analyte (5-10 mg) & Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl3) transfer Transfer to NMR Tube prep->transfer acq_1H Acquire 1D ¹H Spectrum transfer->acq_1H acq_13C Acquire 1D ¹³C Spectrum (Proton Decoupled) proc_1H Analyze ¹H Spectrum: - Chemical Shift (δ) - Integration - Multiplicity (Splitting) - Coupling Constants (J) acq_1H->proc_1H proc_13C Analyze ¹³C Spectrum: - Chemical Shift (δ) - Number of Signals acq_13C->proc_13C assign Assign Signals to Specific Atoms proc_1H->assign proc_13C->assign compare Compare with Analogue Data & Database Spectra assign->compare confirm Confirm Structure of This compound compare->confirm

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is a multi-faceted process that relies on sound experimental technique and a deep understanding of substituent effects. By predicting the spectra based on foundational principles and comparing them with known analogues, researchers can confidently assign the structure of this and other complex heterocyclic molecules. This comparative and predictive methodology serves as a powerful tool in chemical synthesis and drug development, where unambiguous structural confirmation is paramount.

References

A Comparative Guide to the Mass Spectrometric Fragmentation of 7-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those containing the indazole scaffold, are of significant interest due to their prevalence in biologically active molecules.[1] 7-Bromo-3-methyl-1H-indazole is a key synthetic intermediate, and a thorough understanding of its analytical characteristics is paramount for quality control, metabolite identification, and reaction monitoring. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[2]

This guide provides an in-depth comparison of the mass spectrometric behavior of this compound under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By dissecting the fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a practical framework for identifying this and structurally related compounds.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique fundamentally dictates the nature of the resulting mass spectrum.

  • Electron Ionization (EI): A "hard" ionization technique that imparts significant energy (~70 eV) to the analyte molecule.[3] This process generates an energetically unstable molecular radical cation (M+•) that undergoes extensive and reproducible fragmentation. The resulting "fingerprint" spectrum is highly valuable for structural confirmation and library matching.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated molecules ([M+H]+) in the positive ion mode.[3] This method is ideal for determining the molecular weight of thermally labile or non-volatile compounds. The low internal energy of the resulting ions means fragmentation is minimal in a standard MS scan; however, controlled fragmentation can be induced via tandem mass spectrometry (MS/MS) to yield structural data.

For this compound, both techniques provide complementary information. EI offers a detailed fragmentation signature, while ESI confirms the molecular weight and allows for targeted fragmentation analysis.

Electron Ionization (EI) Fragmentation Pattern

Upon entering the EI source, this compound (Molecular Weight: 210.0 g/mol for ⁷⁹Br, 212.0 g/mol for ⁸¹Br) forms a molecular ion. A key diagnostic feature is the presence of the molecular ion peak cluster, M+• and [M+2]+•, at m/z 210 and 212 with a relative abundance of approximately 1:1, which is the characteristic isotopic signature of a single bromine atom.[4]

The high energy of EI induces several predictable fragmentation pathways, driven by the formation of the most stable cations and radicals.[5]

Key EI Fragmentation Pathways:

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and its cleavage is a common fragmentation pathway for alkyl and aryl halides.[4][6] This results in a prominent ion at m/z 131. This fragment, the 3-methyl-1H-indazolium cation, is often a very stable and abundant ion.

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage resulting in the loss of the methyl group from the molecular ion is another expected pathway. This would produce a fragment ion cluster at m/z 195/197.

  • Ring Cleavage - Loss of Acetonitrile (CH₃CN): Heterocyclic rings can undergo complex rearrangements and cleavages. A plausible pathway involves the loss of acetonitrile (41 Da) from the [M-Br]⁺ ion (m/z 131) to yield a fragment at m/z 90.

  • Loss of a Hydrogen Radical (•H): Loss of a hydrogen atom from the molecular ion can lead to the formation of an [M-1]⁺ ion at m/z 209/211.

EI_Fragmentation M [C₈H₇N₂Br]⁺• m/z 210/212 Molecular Ion M_minus_Br [C₈H₇N₂]⁺ m/z 131 M->M_minus_Br - •Br M_minus_CH3 [C₇H₄N₂Br]⁺• m/z 195/197 M->M_minus_CH3 - •CH₃ M_minus_H [C₈H₆N₂Br]⁺ m/z 209/211 M->M_minus_H - •H M_minus_Br_minus_HCN [C₇H₆N]⁺ m/z 104 M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_Br_minus_CH3CN [C₆H₄]⁺• m/z 76 M_minus_Br->M_minus_Br_minus_CH3CN - CH₃CN

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Expected EI Fragments
m/z (⁷⁹Br/⁸¹Br)Proposed FormulaLossComments
210/212[C₈H₇N₂Br]⁺•-Molecular Ion (M⁺•). Exhibits characteristic 1:1 bromine isotope pattern.
195/197[C₇H₄N₂Br]⁺••CH₃Loss of a methyl radical.
131[C₈H₇N₂]⁺•BrLoss of a bromine radical. Likely a highly abundant peak.
104[C₇H₆N]⁺•Br, HCNSubsequent loss of hydrogen cyanide from the m/z 131 fragment.
76[C₆H₄]⁺••Br, CH₃CNLoss of acetonitrile from the m/z 131 fragment, indicative of ring cleavage.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pattern

In positive mode ESI, this compound will readily accept a proton to form the even-electron (EE) ion [M+H]⁺ at m/z 211/213. This ion is stable and will typically be the base peak in a full scan MS1 spectrum. Fragmentation is then induced in a collision cell (CID) to generate a product ion spectrum (MS/MS).

Fragmentation of even-electron ions favors the elimination of stable, neutral molecules, in contrast to the radical-driven cleavages seen in EI.[3]

Key ESI-MS/MS Fragmentation Pathways:

  • Loss of HBr: The most intuitive fragmentation pathway for the protonated molecule is the loss of a neutral hydrogen bromide molecule (80/82 Da). This would result in a product ion at m/z 131. This is the same m/z as the [M-Br]⁺ fragment in EI, but its origin is mechanistically different.

  • Loss of N₂: The indazole ring contains a nitrogen-nitrogen bond. Following protonation, rearrangement and elimination of a neutral nitrogen molecule (28 Da) is a common pathway for N-N containing heterocycles. This would produce a fragment at m/z 183/185.

  • Loss of CH₃CN: Similar to the EI pathway, rearrangement and loss of a neutral acetonitrile molecule (41 Da) from the [M+H-HBr]⁺ ion (m/z 131) could occur, yielding an ion at m/z 90.

ESI_Fragmentation MH [C₈H₈N₂Br]⁺ m/z 211/213 Protonated Molecule MH_minus_HBr [C₈H₇N₂]⁺ m/z 131 MH->MH_minus_HBr - HBr MH_minus_N2 [C₈H₈Br]⁺ m/z 183/185 MH->MH_minus_N2 - N₂ MH_minus_HBr_minus_CH3CN [C₆H₄]⁺• m/z 76 MH_minus_HBr->MH_minus_HBr_minus_CH3CN - CH₃CN

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Summary of Expected ESI-MS/MS Product Ions
Precursor Ion m/z (⁷⁹Br/⁸¹Br)Product Ion m/z (⁷⁹Br/⁸¹Br)Proposed FormulaNeutral LossComments
211/213183/185[C₈H₈Br]⁺N₂Loss of neutral nitrogen, characteristic of the indazole core.
211/213131[C₈H₇N₂]⁺HBrLoss of neutral hydrogen bromide. Often a major product ion.
13176[C₆H₄]⁺•CH₃CNSecondary fragmentation; loss of acetonitrile from the m/z 131 ion.

Comparative Analysis: EI vs. ESI

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular radical cation (M⁺•), m/z 210/212Protonated molecule ([M+H]⁺), m/z 211/213
Fragmentation Extensive, spontaneous, radical-drivenControlled (CID), even-electron, neutral loss
Key Fragment m/z 131 ([M-Br]⁺)m/z 131 ([M+H-HBr]⁺)
Information "Fingerprint" for library matching, detailed structureMolecular weight confirmation, targeted structural analysis
Best For Volatile, thermally stable compounds (GC-MS)Polar, non-volatile compounds (LC-MS)

The convergence on a key fragment at m/z 131 via two different mechanisms is a powerful confirmation of the core 3-methyl-indazole structure. The EI spectrum provides the classic fingerprint, while the ESI-MS/MS experiment confirms the molecular weight and demonstrates a clear loss of HBr, reinforcing the structural assignment.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols serve as a validated starting point.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Rationale: This protocol is designed to achieve good chromatographic separation of the analyte from potential impurities and provide a classic, library-searchable EI spectrum.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • GC System:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C. Inject 1 µL with a 20:1 split ratio.

    • Oven Program: Initial temperature of 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.

  • MS System:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Data Analysis: Identify the peak for this compound. Analyze the mass spectrum, noting the molecular ion cluster (m/z 210/212) and the key fragment ions as detailed above.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Rationale: This protocol is optimized for the analysis of polar compounds, providing robust molecular weight confirmation and controlled fragmentation data.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of 50:50 acetonitrile:water. Further dilute 100-fold for a final concentration of ~1 µg/mL.

  • LC System:

    • Column: Waters Acquity BEH C18 (or equivalent), 50 mm x 2.1 mm ID, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, hold for 0.5 min. Ramp to 95% B over 4 min, hold for 1 min. Return to 10% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas (N₂): 800 L/hr at 400°C.

    • MS1 Scan: Acquire a full scan from m/z 100-350 to identify the [M+H]⁺ precursor ion at m/z 211/213.

    • MS/MS Scan: Select the precursor ion at m/z 211 and/or 213 for fragmentation. Apply a range of collision energies (e.g., 10-40 eV) to observe the formation of product ions.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative. Under Electron Ionization, the molecule produces a characteristic fingerprint dominated by the bromine isotopic pattern and the loss of a bromine radical to form a stable cation at m/z 131. Under Electrospray Ionization, the protonated molecule is readily formed, and subsequent tandem MS analysis shows a characteristic neutral loss of HBr, also yielding a prominent product ion at m/z 131. The complementary nature of these two techniques provides a robust and confident method for the structural confirmation and identification of this important chemical intermediate in a research and development setting.

References

A Comparative Guide to Modern Synthesis Routes for Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-Indazole Scaffold

The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3] Notable drugs such as Niraparib, an anti-cancer agent, and Granisetron, an antiemetic, feature the 1H-indazole motif, underscoring its therapeutic importance.[4] Consequently, the development of efficient, versatile, and scalable synthetic routes to access structurally diverse 1H-indazoles is a critical endeavor for researchers in drug discovery and development.

This guide provides a comparative analysis of prominent modern synthetic strategies for substituted 1H-indazoles. We will delve into the mechanistic underpinnings, experimental protocols, and performance of key methodologies, offering a practical resource for selecting the optimal route for a given synthetic challenge.

Comparative Analysis of Key Synthetic Strategies

The synthesis of the 1H-indazole ring system has evolved significantly from classical methods, which often required harsh conditions.[5] Modern approaches offer milder reaction conditions, broader substrate scope, and improved yields. Here, we compare three influential contemporary methods: Copper-Catalyzed Intramolecular N-N Bond Formation, Metal-Free Synthesis via Oxime Activation, and Intramolecular C-H Amination of Hydrazones.

Data Presentation: Performance Comparison of Synthesis Routes
Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Cu-Catalyzed N-N Bond Formation Good to Excellent (up to 84.5%)[6]Broad tolerance for aryl, heteroaryl, and alkyl substituents at the 3-position.[6][7]High efficiency, use of readily available starting materials, and operational simplicity.[6][7]Requires a metal catalyst and an oxidant (O2).
Metal-Free Oxime Activation Good to ExcellentTolerates a wide range of electron-donating and -withdrawing groups on the aromatic ring.[3][5][8]Extremely mild reaction conditions (0-23 °C), avoids transition metals, and is amenable to scale-up.[5][8][9]The synthesis of the o-aminobenzoxime starting material is an additional step.
Intramolecular C-H Amination Moderate to Excellent[2][10]Broad scope for aryl hydrazones, tolerating various functional groups.[2][10]Direct C-H functionalization offers high atom economy; can be performed with inexpensive catalysts (e.g., FeBr3) or metal-free oxidants (e.g., PIFA).[2][11]May require specific directing groups for regioselectivity; some methods may have lower yields with certain substrates.

Copper-Catalyzed Intramolecular N-N Bond Formation

This strategy provides an efficient and facile route to 3-substituted 1H-indazoles from readily available o-aminobenzonitriles. The key transformation is a Cu(OAc)₂-catalyzed intramolecular N-N bond formation, utilizing oxygen as the terminal oxidant.[6][7]

Causality Behind Experimental Choices

The choice of a copper catalyst is crucial, with Cu(OAc)₂ demonstrating superior efficacy in facilitating the N-N bond formation compared to other copper salts or palladium catalysts.[6] Dimethyl sulfoxide (DMSO) serves as an effective solvent, and an oxygen atmosphere is critical for the catalytic cycle, likely for the reoxidation of the copper species.[7] The initial step involves the addition of an organometallic reagent (Grignard or organolithium) to the nitrile group of the o-aminobenzonitrile to generate an o-aminoaryl N-H ketimine intermediate in situ. This intermediate then undergoes the copper-catalyzed cyclization.

Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole
  • Step 1: Generation of the Ketimine Intermediate: To a solution of 2-aminobenzonitrile (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add phenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) dropwise.

  • Step 2: Cyclization: After stirring for 1 hour at room temperature, add Cu(OAc)₂ (0.1 mmol, 10 mol%) and DMSO (5 mL).

  • Step 3: Reaction Execution: Replace the argon atmosphere with an oxygen balloon and heat the reaction mixture to 85 °C for 3-5 hours, monitoring by TLC.

  • Step 4: Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 3-phenyl-1H-indazole.

Workflow Diagram

G cluster_0 Step 1: Ketimine Formation cluster_1 Step 2: Cyclization A o-Aminobenzonitrile C o-Aminoaryl N-H Ketimine A->C in THF B Organometallic Reagent (e.g., PhMgBr) B->C D 3-Substituted 1H-Indazole C->D Cu(OAc)₂, O₂ DMSO, 85 °C

Caption: Workflow for Cu-catalyzed 1H-indazole synthesis.

Metal-Free Synthesis from o-Aminobenzoximes

This approach represents a particularly mild and practical route to substituted 1H-indazoles, avoiding the use of transition metals.[3][5][8] The key step is the selective activation of the oxime hydroxyl group in an o-aminobenzoxime, which facilitates intramolecular cyclization.

Causality Behind Experimental Choices

The success of this method hinges on the selective activation of the oxime in the presence of the nucleophilic amino group. Methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (NEt₃) has been found to be an effective reagent system for this transformation.[5][8] The mesylation of the oxime oxygen creates a good leaving group, which is then displaced by the neighboring amino group in an intramolecular fashion to form the N-N bond and construct the indazole ring. The reaction proceeds readily at temperatures ranging from 0 °C to room temperature.[12]

Experimental Protocol: Synthesis of 1H-Indazole
  • Step 1: Reactant Setup: Dissolve o-aminobenzaldoxime (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

  • Step 2: Reagent Addition: Add triethylamine (1.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.2 mmol).

  • Step 3: Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Step 4: Work-up and Purification: Quench the reaction with water and separate the layers. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield 1H-indazole.

Workflow Diagram

G cluster_0 Step 1: Oxime Activation cluster_1 Step 2: Intramolecular Cyclization A o-Aminobenzoxime C Activated Oxime Intermediate A->C B MsCl, NEt₃ B->C D 1H-Indazole C->D Spontaneous

Caption: Metal-free synthesis of 1H-indazoles from o-aminobenzoximes.

Intramolecular C-H Amination of Hydrazones

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. The intramolecular C-H amination of readily accessible arylhydrazones provides an atom-economical route to 1H-indazoles.[2][10] This transformation can be achieved using transition metal catalysts or metal-free oxidizing agents.

Causality Behind Experimental Choices
  • Metal-Catalyzed: Copper and iron salts have proven effective in promoting this C-H amination.[10][11] These catalysts facilitate the formation of a nitrogen-centered radical or a high-valent metal-nitrenoid species, which then undergoes intramolecular C-H insertion to form the N-N bond.

  • Metal-Free: Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), can mediate the oxidative C-N bond formation.[2] PIFA is believed to activate the N-H bond of the hydrazone, making it sufficiently electrophilic to undergo cyclization onto the adjacent aryl C-H bond.

Experimental Protocol: PIFA-Mediated Synthesis of 3-Phenyl-1H-indazole
  • Step 1: Reactant Setup: In a round-bottom flask, dissolve the benzaldehyde phenylhydrazone (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL).

  • Step 2: Reagent Addition: Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol) to the solution in one portion at room temperature.

  • Step 3: Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.

  • Step 4: Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over Na₂SO₄, and concentrated. The resulting crude product is purified by column chromatography on silica gel.

Workflow Diagram

G cluster_0 Step 1: Oxidative Cyclization cluster_1 Step 2: Aromatization A Arylhydrazone C Cyclized Intermediate A->C B Oxidant (e.g., PIFA) B->C D 1H-Indazole C->D

Caption: C-H amination approach to 1H-indazoles.

Conclusion and Future Outlook

The synthesis of substituted 1H-indazoles is a dynamic field with continuous innovation. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. Copper-catalyzed methods offer high efficiency and broad scope, while metal-free approaches provide the advantage of mild conditions and avoidance of potentially toxic metal residues. C-H activation strategies represent a highly atom-economical and direct approach.

Future developments will likely focus on expanding the substrate scope of existing methods, developing more sustainable and environmentally benign catalytic systems, and exploring novel disconnections for the construction of the indazole ring. The continued evolution of synthetic methodologies will undoubtedly accelerate the discovery of new indazole-based therapeutics.

References

Navigating the Structure-Activity Relationship of 7-Bromo-3-methyl-1H-indazole Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide focuses on a specific, yet underexplored, class of these compounds: 7-Bromo-3-methyl-1H-indazole derivatives. By analyzing the structure-activity relationships (SAR) of closely related analogs, we aim to provide a predictive framework for the rational design of novel therapeutics based on this promising scaffold. While comprehensive SAR studies on a dedicated series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes fragmented data and established principles from analogous indazole series to offer valuable insights for researchers in the field.

The this compound Core: A Strategic Starting Point

The strategic placement of a bromine atom at the 7-position and a methyl group at the 3-position of the 1H-indazole core provides a unique combination of physicochemical properties and synthetic handles. The bromine atom, a lipophilic and electron-withdrawing group, can influence the compound's pharmacokinetic profile and offers a versatile site for further functionalization through cross-coupling reactions. The methyl group at the 3-position can contribute to hydrophobic interactions within the target's binding pocket and influence the overall conformation of the molecule.

Comparative Analysis of Biological Activity: Insights from Related Indazole Scaffolds

The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. To understand the potential of the this compound scaffold, we will draw comparisons from studies on related bromo- and methyl-substituted indazoles, particularly in the context of their anticancer and kinase inhibitory activities.

Anticancer Activity

Indazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[2] Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The following table summarizes the in vitro anti-proliferative activity of various substituted indazole derivatives against different cancer cell lines, providing a comparative landscape for the potential efficacy of this compound analogs.

Compound IDCore ScaffoldSubstitutionTarget Cell LineIC50 (µM)Reference
Analog 1 6-Bromo-1H-indazole3-(E)-(3,5-Dimethoxystyryl)-6-(4-(4-ethylpiperazin-1-yl)pyridin-3-yl)4T1 (Breast Cancer)0.23[2]
Analog 2 1H-indazol-3-amine5-Bromo, N-aryl substitutionsK562 (Leukemia)5.15 (for compound 6o)[3]
Analog 3 1H-indazol-3-amine5-Bromo, N-aryl substitutionsHEK-293 (Normal Cell)33.2 (for compound 6o)[3]
Analog 4 3-(pyrrolopyridin-2-yl)indazoleVarious substitutionsHL60 (Leukemia)0.0083 (for compound 93)[1]
Analog 5 3-(pyrrolopyridin-2-yl)indazoleVarious substitutionsHCT116 (Colon Cancer)0.0013 (for compound 93)[1]

Note: The data presented is for structurally related indazole derivatives and is intended to provide a comparative context.

Key SAR Insights for Anticancer Activity (Inferred for this compound):

  • Substitution at the 1-position: Alkylation or arylation at the N1 position can significantly impact activity. The introduction of bulky or flexible side chains can modulate binding affinity and selectivity for specific kinases.

  • Functionalization of the Benzene Ring: The 7-bromo substituent offers a key point for modification. Introducing aryl or heteroaryl groups via Suzuki or other cross-coupling reactions at this position is a common strategy to enhance potency. The electronic nature of these substituents (electron-donating or electron-withdrawing) will likely play a crucial role.

  • Modifications at the 3-position: While this guide focuses on the 3-methyl group, it is important to note that variations at this position in other indazole series have shown a profound impact on activity. For the 7-bromo-3-methyl scaffold, further functionalization of the methyl group (e.g., hydroxylation) could be explored.

Kinase Inhibition: A Promising Avenue

Many indazole-based anticancer agents function as kinase inhibitors. The indazole core can act as a hinge-binding motif, a critical interaction for inhibiting kinase activity. The following table presents the kinase inhibitory activity of representative indazole derivatives, highlighting the potential of the this compound scaffold in this therapeutic area.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
Axitinib IndazoleVEGFRs0.1-0.2[4]
Pazopanib IndazoleVEGFRs, PDGFRs, c-Kit10-84[5]
Linifanib IndazoleVEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4[5]
Indazole Derivative (Bcr-Abl inhibitor) 1H-indazol-3-amineBcr-AblWT14[1]
Indazole Derivative (Bcr-Abl inhibitor) 1H-indazol-3-amineBcr-AblT315I450[1]
Indazole Derivative (PLK4 inhibitor) IndazolePLK4< 0.1[6]

Note: The data presented is for various indazole-based kinase inhibitors and serves as a benchmark for potential activity.

Inferred SAR for Kinase Inhibition:

The following diagram illustrates the key structural features of the this compound scaffold and potential points for modification to optimize kinase inhibitory activity, based on established SAR principles for indazole-based inhibitors.

SAR_Kinase_Inhibitors cluster_scaffold This compound Core cluster_modifications Potential Modification Sites Scaffold 7-Bromo 3-Methyl 1H-Indazole Core N1 N1-Position (Hinge Binding Region Interaction) Scaffold:f2->N1 Alkylation/Arylation C5_C6 C5/C6-Positions (Solvent Exposed Region) Scaffold:f2->C5_C6 Substitution with polar/non-polar groups C7_Bromo C7-Bromo (Vector for Deep Pocket Exploration) Scaffold:f0->C7_Bromo Cross-coupling reactions (e.g., Suzuki, Sonogashira)

Caption: Inferred Structure-Activity Relationship (SAR) map for this compound derivatives as kinase inhibitors.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of this compound (General Procedure)

The synthesis of the core scaffold can be achieved through various established methods for indazole synthesis. A common route involves the cyclization of a substituted o-toluidine derivative.

Workflow for Synthesis:

Synthesis_Workflow start Start: 2-Bromo-6-methylaniline step1 Step 1: Diazotization (NaNO2, HCl, 0-5 °C) start->step1 step2 Step 2: Reduction of Diazonium Salt (e.g., SnCl2 or Na2SO3) step1->step2 step3 Step 3: Cyclization (Heating in acidic or basic conditions) step2->step3 product Product: This compound step3->product

Caption: A generalized synthetic workflow for the preparation of the this compound core.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the specific substrate, ATP, and the test compound (a this compound derivative) in a suitable kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing light. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the positive control.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay:

MTT_Assay_Workflow start 1. Cell Seeding (Seed cancer cells in a 96-well plate) step1 2. Compound Treatment (Add serial dilutions of test compounds) start->step1 step2 3. Incubation (Incubate for 48-72 hours) step1->step2 step3 4. MTT Addition (Add MTT reagent to each well) step2->step3 step4 5. Formazan Solubilization (Add DMSO or other solvent) step3->step4 end 6. Absorbance Measurement (Read at 570 nm) step4->end

Caption: Workflow for determining the anti-proliferative activity of this compound derivatives using the MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. While direct and comprehensive SAR data for this specific scaffold is limited, by drawing parallels from structurally related indazole derivatives, we can infer key principles to guide future drug design efforts. The synthetic accessibility of this core, coupled with the versatile chemistry of the bromine substituent, offers a rich platform for creating diverse chemical libraries.

Future research should focus on the systematic synthesis and biological evaluation of a series of this compound analogs with diverse substitutions at the N1-position and other positions on the benzene ring. Such studies will be crucial to validate the inferred SAR presented in this guide and to unlock the full therapeutic potential of this intriguing class of molecules. The detailed experimental protocols provided herein offer a standardized framework for generating the robust and reproducible data needed to advance these compounds through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Halogenated Indazoles in Cross-Coupling Reactions: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its functionalization through cross-coupling reactions is a critical step in the synthesis of novel drug candidates. The choice of the halogen on the indazole ring is a pivotal decision that significantly impacts reactivity, reaction conditions, and overall synthetic strategy. This guide provides a comprehensive comparative analysis of the performance of iodo-, bromo-, chloro-, and fluoroindazoles in the four most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira.

The Fundamental Principle: Halogen Reactivity Trends

The reactivity of halogenated indazoles in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy decreases down the group (C-F > C-Cl > C-Br > C-I). This trend directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the haloindazole to the palladium(0) catalyst. A weaker C-X bond facilitates a faster oxidative addition, leading to a more facile overall reaction.

Therefore, the general reactivity trend for halogenated indazoles in these reactions is:

Iodoindazole > Bromoindazole > Chloroindazole > Fluoroindazole

This guide will delve into the practical implications of this trend for each major cross-coupling reaction, supported by experimental data and detailed protocols.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between a halogenated indazole and an organoboron reagent. The choice of halogen significantly affects the reaction conditions required to achieve high yields.

Data Presentation: Suzuki-Miyaura Coupling of Halogenated Indazoles
Halogenated IndazoleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O802~95%[1]
3-Bromo-1H-indazolePhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃DME8512~90%[2]
3-Chloro-1H-indazolePhenylboronic acidXPhos Pd G2 (2 mol%)K₃PO₄Dioxane/H₂O10024~85%[3]
3-Fluoro-1H-indole*Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O10024~75%[4]

*Note: Data for 3-fluoroindazole is scarce; data for the analogous 3-fluoroindole is presented to illustrate the expected reactivity.[4]

Expertise & Experience:

As the data illustrates, iodoindazoles are highly reactive and can often be coupled under milder conditions with lower catalyst loadings. Bromoindazoles represent a good balance of reactivity and stability, making them the most commonly used substrates. The development of sophisticated phosphine ligands (e.g., XPhos, SPhos) has made the coupling of the more economical chloroindazoles highly efficient, though they typically require higher temperatures and longer reaction times.[3] Fluoroindazoles are generally considered poor substrates for Suzuki-Miyaura coupling due to the strength of the C-F bond, often requiring specialized catalyst systems or harsh conditions.[5]

A critical consideration is the presence of the N-H proton in unprotected indazoles, which can inhibit the catalytic cycle.[3] N-protection (e.g., with a Boc group) is often employed to circumvent this issue, although recent advances in catalyst systems have enabled the efficient coupling of unprotected indazoles.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole

This protocol is a representative example for the Suzuki-Miyaura coupling of a bromoindazole.

Materials:

  • 3-Bromo-1H-indazole

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a dry Schlenk flask, add 3-bromo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add DME (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 85 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Reactivity in Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between a halogenated indazole and an alkene. The reactivity trend of the halogens is particularly pronounced in this transformation.

Data Presentation: Heck Coupling of Halogenated Indazoles
Halogenated IndazoleAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
5-Iodo-1H-indazolen-Butyl acrylatePd(OAc)₂ (2 mol%)Et₃NDMF1006High[6]
6-Bromo-1H-indazoleStyrenePd(OAc)₂ (5 mol%)K₂CO₃NMP12018Good[6]
Aryl ChlorideStyrenePd(OAc)₂ (2 mol%) / PCy₃ (4 mol%)K₂CO₃DMA14024Moderate-Good[6]
3-Fluoro-1H-indole*n-Butyl acrylatePd(OAc)₂ (5 mol%) / P(o-tol)₃ (10 mol%)Et₃NDMF12036Low-Moderate[4]

*Note: Data for fluoroindazoles is limited; data for the analogous 3-fluoroindole is presented as an estimation.[4]

Expertise & Experience:

Iodoindazoles are excellent substrates for the Heck reaction, often proceeding to high yields under relatively mild conditions. Bromoindazoles are also widely used, though they may require higher temperatures or more active catalyst systems. Chloroindazoles are challenging substrates for the Heck reaction and typically necessitate the use of bulky, electron-rich phosphine ligands and high temperatures to achieve reasonable conversions.[6] The Heck reaction of fluoroindazoles is rarely reported and is generally not a preferred method due to the inertness of the C-F bond.

Experimental Protocol: Heck Coupling of 5-Iodo-1H-indazole

This protocol provides a general procedure for the Heck coupling of an iodoindazole.

Materials:

  • 5-Iodo-1H-indazole

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triethylamine (Et₃N) (2 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 5-iodo-1H-indazole (1.0 mmol) and Pd(OAc)₂ (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

  • Seal the tube and heat the mixture to 100 °C for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl indazoles through the formation of a C-N bond between a halogenated indazole and an amine.

Data Presentation: Buchwald-Hartwig Amination of Halogenated Indazoles
Halogenated IndazoleAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
3-Iodo-1H-indazoleMorpholinePd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃Dioxane1008High[7]
6-Bromo-1H-indazoleAnilinePd(OAc)₂ (2 mol%) / BINAP (3 mol%)NaOtBuToluene10012High[8]
Aryl ChlorideMorpholinePd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)NaOtBuToluene11018Good[9]
Aryl FluorideAnilineNi(cod)₂ (10 mol%) / IPr (20 mol%)NaOtBuToluene13024Moderate[5]

Expertise & Experience:

Similar to other cross-coupling reactions, iodo- and bromoindazoles are excellent substrates for the Buchwald-Hartwig amination, reacting with a wide range of amines to give high yields of the corresponding N-aryl indazoles.[7][8] The coupling of chloroindazoles has been made highly efficient through the development of specialized bulky, electron-rich phosphine ligands such as XPhos and SPhos.[9] The C-N coupling of fluoroindazoles is particularly challenging and often requires nickel catalysis or highly specialized palladium systems.[5]

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

This is a representative protocol for the amination of a bromoindazole.

Materials:

  • 6-Bromo-1H-indazole

  • Amine (e.g., aniline) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add toluene (5 mL), 6-bromo-1H-indazole (1.0 mmol), and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between a halogenated indazole and a terminal alkyne, providing access to alkynylindazoles.

Data Presentation: Sonogashira Coupling of Halogenated Indazoles
Halogenated IndazoleAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
3-Iodo-1H-indazolePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHFRT4~95%[10]
3-Bromo-1H-indazolePhenylacetylenePd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃NDMF8012~85%[10]
Aryl ChloridePhenylacetylenePdCl₂(PCy₃)₂ (2 mol%) / CuI (4 mol%)K₂CO₃DMA12024Moderate-Good[10]
Aryl FluoridePhenylacetylenePd(OAc)₂ (10 mol%) / XPhos (20 mol%)LiHMDSToluene11024Low[11]

Expertise & Experience:

Iodoindazoles are highly reactive in Sonogashira couplings and can often be coupled at room temperature.[10] Bromoindazoles are also effective substrates but typically require elevated temperatures. The Sonogashira coupling of chloroindazoles is more challenging and necessitates the use of more active catalyst systems and higher temperatures.[10] Similar to other cross-coupling reactions, fluoroindazoles are generally unreactive in Sonogashira couplings under standard conditions.[11]

Experimental Protocol: Sonogashira Coupling of 3-Iodo-1H-indazole

This protocol outlines a typical procedure for the Sonogashira coupling of an iodoindazole.

Materials:

  • 3-Iodo-1H-indazole

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 3-iodo-1H-indazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF (10 mL) and Et₃N (3 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights and the Role of the Indazole Nucleus

The reactivity differences observed are rooted in the palladium-catalyzed cross-coupling mechanism. The key steps are oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.

Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (R-X) Trans_complex R-Pd(II)(R')L_n OA_complex->Trans_complex Transmetalation / etc. Coupling_partner Coupling Partner Coupling_partner->Trans_complex Trans_complex->Pd0 Product R-R' Trans_complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The indazole nucleus itself plays a significant role. The electron-rich pyrazole ring can influence the electronic properties of the attached benzene ring, thereby affecting the rate of oxidative addition. Furthermore, the acidic N-H proton of unprotected indazoles can react with the base or the catalyst, leading to catalyst deactivation or the formation of unreactive indazolate salts.[3] This is why N-protection or the use of specific ligand systems that are tolerant to the N-H group is often crucial for successful coupling.

The position of the halogen also matters. Halogens at the electron-deficient C3 position are generally more reactive than those on the benzene ring.[12]

Alternatives to Cross-Coupling: The Rise of C-H Functionalization

While cross-coupling of pre-halogenated indazoles is a powerful strategy, direct C-H functionalization has emerged as a more atom-economical alternative. This approach avoids the need for pre-functionalization, reducing step counts and waste.

CH_vs_CC Indazole Indazole Haloindazole Halogenation (X = I, Br, Cl) Indazole->Haloindazole CH_Activation C-H Activation (Pd, Rh, etc.) Indazole->CH_Activation Coupling Partner Coupling Cross-Coupling (Pd-cat) Haloindazole->Coupling Functionalized_Indazole1 Functionalized Indazole Coupling->Functionalized_Indazole1 Functionalized_Indazole2 Functionalized Indazole CH_Activation->Functionalized_Indazole2

Caption: Comparison of cross-coupling and C-H functionalization pathways.

Palladium- and rhodium-catalyzed direct arylation of indazoles at various positions (C3, C5, C7) have been successfully developed.[13][14] These methods often require a directing group to achieve high regioselectivity.

Experimental Protocol: Direct C-H Arylation of 1-Methyl-1H-indazole at C3

This protocol is based on a reported procedure for direct C3 arylation.[13]

Materials:

  • 1-Methyl-1H-indazole

  • Aryl iodide (2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1 equiv)

  • Toluene

Procedure:

  • To a sealed tube, add 1-methyl-1H-indazole (0.25 mmol), aryl iodide (0.5 mmol), Pd(OAc)₂ (0.025 mmol), 1,10-phenanthroline (0.025 mmol), and Cs₂CO₃ (0.25 mmol).

  • Add toluene (1 mL).

  • Seal the tube and heat at 140 °C for 48 hours.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Recommendations

The choice of halogenated indazole for cross-coupling reactions is a trade-off between reactivity, cost, and availability.

  • Iodoindazoles offer the highest reactivity, allowing for milder reaction conditions and broader substrate scope, making them ideal for complex, late-stage functionalizations.

  • Bromoindazoles provide a robust and reliable option with a good balance of reactivity and cost, suitable for a wide range of applications.

  • Chloroindazoles are the most economical starting materials, and with the advent of modern catalyst systems, they are increasingly viable for large-scale synthesis, although they often require more forcing conditions.

  • Fluoroindazoles are generally not suitable for palladium-catalyzed cross-coupling reactions due to the inertness of the C-F bond.

For exploratory and medicinal chemistry applications where rapid access to diverse analogs is paramount, iodo- and bromoindazoles are the recommended starting points. For process development and large-scale synthesis, the development of a robust protocol using a chloroindazole is often the most cost-effective strategy. Furthermore, the exploration of direct C-H functionalization should be considered as a complementary and potentially more efficient route to desired indazole derivatives.

References

A Comparative Guide to the Efficacy of 7-Bromo-3-methyl-1H-indazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This bicyclic aromatic heterocycle, composed of fused benzene and pyrazole rings, serves as the core for numerous approved drugs, including the kinase inhibitor Axitinib and the antiemetic agent Granisetron.[3][4] Within this versatile class, derivatives of 7-Bromo-3-methyl-1H-indazole are emerging as a particularly promising pharmacophore for the development of potent and selective enzyme inhibitors.

This guide provides an in-depth comparative analysis of these derivatives, synthesizing data from various studies to evaluate their efficacy against key enzyme targets implicated in diseases ranging from cancer to inflammation. We will delve into the structure-activity relationships (SAR) that govern their potency, present detailed experimental protocols for their evaluation, and compare their performance against established alternative inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold in their therapeutic discovery programs.

Key Enzyme Targets and Mechanisms of Action

Research has demonstrated that the this compound core can be strategically modified to target several important classes of enzymes. The bromine atom at the 7-position can influence binding affinity and selectivity, while the methyl group at the 3-position often plays a crucial role in orienting the molecule within the enzyme's active site.

Protein Kinases: The Prolific Target

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[4] Indazole derivatives have been extensively developed as kinase inhibitors, often functioning as ATP-competitive inhibitors by occupying the enzyme's ATP-binding pocket.

  • Pim Kinases: This family of serine/threonine kinases is involved in signaling pathways fundamental to tumorigenesis, making them an attractive therapeutic target.[5]

  • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers. Indazole derivatives have been designed to bind tightly to the ATP binding site of FGFR1.[4]

  • Extracellular Signal-Regulated Kinase (ERK): As a key component of the MAPK pathway, ERK1/2 is a target for cancer therapy. 1H-indazole amide derivatives have shown potent enzymatic and cellular activity against ERK1/2.[6]

Indoleamine 2,3-Dioxygenase 1 (IDO1): An Immunotherapy Target

IDO1 is an immunosuppressive enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[7][8] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 allows tumors to evade the immune system.[7][9] Indazole has emerged as a potential high-affinity heme-binding scaffold for IDO1 inhibitors, which are of high interest in cancer immunotherapy.[10] Some N'-hydroxyindazolecarboximidamides have been synthesized and shown to inhibit both tryptophan depletion and kynurenine production.[7]

Bromodomain-Containing Protein 4 (BRD4): An Epigenetic Reader

BRD4 is an "epigenetic reader" that recognizes acetylated lysine residues on histones, playing a crucial role in regulating the expression of key oncogenes like c-Myc.[11] 3-methyl-1H-indazole derivatives have been successfully designed as potent BRD4 inhibitors, demonstrating that modifications at the N-1 position of the indazole ring can yield highly effective compounds.[11][12]

Comparative Efficacy: A Data-Driven Analysis

The inhibitory potency of this compound derivatives is highly dependent on the specific substitutions around the core scaffold. The following tables summarize quantitative data from various studies, comparing these derivatives with other established inhibitors.

Table 1: Comparative Inhibitory Activity Against Protein Kinases

Compound ID/NameTarget Kinase(s)IC50 (nM)Comparison CompoundTarget(s)IC50 (nM)Reference(s)
Indazole Derivative 27a FGFR1< 4.1Linifanib (ABT-869) VEGFR2, PDGFRβ3, 4[4][13]
Indazole Derivative 116 ERK1/29.3Sunitinib VEGFRs, PDGFRs2-50[6][13]
Indazole Derivative 89 Bcr-Abl (T315I mutant)450Sorafenib VEGFRs, B-Raf6-90[6][13]
Indazole-pyrimidine deriv. Lck1240Pazopanib VEGFRs, PDGFRs10-84[13][14]

Table 2: Comparative Inhibitory Activity Against IDO1

Compound ID/NameTarget EnzymeIC50 (µM)Comparison CompoundTargetIC50Reference(s)
Indazole Derivative 120 IDO15.3Epacadostat IDO10.012 µM (12 nM)[6][9]
Indazole Derivative 8a hIDO1Moderate ActivityIndoximod (D-1MT) IDO1Ki = 34 µM[7][9]
3-substituted 1H-indazole 121 IDO10.721-Methyl-L-tryptophan IDO1Weak Inhibitor[6][9]

Table 3: Comparative Inhibitory Activity Against BRD4

Compound ID/NameTargetIC50 (nM)Comparison CompoundTargetIC50 (nM)Reference(s)
3-Methyl-1H-Indazole 9d BRD4-BD1136JQ1 BET family~50[12]
3-Methyl-1H-Indazole 9u BRD4-BD1152[12]
3-Methyl-1H-Indazole 9w BRD4-BD1189[12]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the SAR of this compound class. The choice of substituent and its position are paramount for achieving high potency and selectivity.

  • N-1 Position Substitution: For BRD4 inhibitors, substitutions at the N-1 position of the 3-methyl-1H-indazole ring with various phenyl groups (e.g., 4-chlorophenyl) yield potent inhibitors.[12] This position is often solvent-exposed and allows for the introduction of groups that can modulate pharmacokinetic properties.

  • Substitutions on Appended Rings: In the context of kinase inhibitors, substitutions on phenyl rings attached to the indazole core are critical. For FGFR1 inhibitors, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[4]

  • Carboxamide Moiety: For p21-activated kinase 1 (PAK1) inhibitors, the 1H-indazole-3-carboxamide scaffold was identified as a promising starting point. The SAR analysis showed that substituting an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the solvent region were critical for both activity and selectivity.[15]

  • Heme-Binding Moiety for IDO1: For IDO1 inhibitors, the indazole scaffold itself can act as a heme-binding motif. The design of derivatives often focuses on adding moieties that can form coordination bonds with the ferrous ion in the heme group, mimicking the natural substrate, tryptophan.[10][16]

Key Experimental Protocols & Workflows

Reproducibility and methodological rigor are essential in drug discovery. Below are standardized protocols for key assays used to evaluate indazole derivatives. A general standard operating procedure for enzyme inhibition assays should always be followed to avoid common pitfalls.[17]

General Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and validation of novel indazole-based enzyme inhibitors.

G cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Cellular & Biological Validation A Virtual Screening & Structure-Based Design B Synthesis of Indazole Derivatives A->B C Primary Enzyme Assay (e.g., ADP-Glo, HTRF) B->C D IC50 Determination (Dose-Response Curve) C->D E Selectivity Profiling (Kinase Panel) D->E F Cell-Based Potency Assay (e.g., Anti-proliferation) E->F G Target Engagement & Downstream Signaling F->G H In Vivo Efficacy & PK/PD Studies G->H Lead Optimization

Caption: High-level workflow for indazole inhibitor discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitor's potency.

1. Reagents & Materials:

  • Kinase of interest (e.g., PKMYT1, ERK2)

  • Substrate specific to the kinase

  • ATP solution

  • This compound test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 96-well or 384-well white assay plates

  • Plate-reading luminometer

2. Procedure: [18]

  • Add 5 µL of the test compound solution at various concentrations to the wells of the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Prepare the kinase reaction mixture containing the kinase, substrate, and buffer. Add 10 µL of this mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a microplate luminometer.

3. Data Analysis:

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.

Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol measures the ability of a compound to inhibit IDO1 activity in cultured cells by quantifying the production of kynurenine.

1. Reagents & Materials:

  • HeLa or other cells with high IDO1 expression.[16]

  • Recombinant human interferon-gamma (IFN-γ) to induce IDO1 expression.

  • L-Tryptophan.

  • This compound test compounds.

  • Trichloroacetic acid (TCA).

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • 96-well cell culture plates.

  • Microplate spectrophotometer.

2. Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with IFN-γ for 24-48 hours to induce IDO1 expression.

  • Remove the medium and add fresh medium containing various concentrations of the test compounds. Pre-incubate for 1-2 hours.

  • Add L-Tryptophan to the wells to initiate the metabolic reaction.

  • Incubate for an additional 24-48 hours.

  • Collect the cell supernatant. Precipitate proteins by adding TCA and centrifuge.

  • Transfer 100 µL of the protein-free supernatant to a new 96-well plate.

  • Add 100 µL of Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 490 nm.

3. Data Analysis:

  • Create a standard curve using known concentrations of kynurenine.

  • Calculate the concentration of kynurenine produced in each well.

  • Determine the IC50 value by plotting the percentage inhibition of kynurenine production against the logarithm of the compound concentration.

Signaling Pathway Context: IDO1 in Immune Evasion

To appreciate the therapeutic rationale for developing these inhibitors, it is crucial to understand the biological context. The diagram below illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment.

Caption: IDO1-mediated immune suppression pathway.

Inhibiting the IDO1 enzyme with a this compound derivative blocks the conversion of tryptophan to kynurenine. This action restores local tryptophan levels, preventing T cell anergy, and reduces the concentration of immunosuppressive kynurenine, thereby promoting an anti-tumor immune response.[7]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the design of novel enzyme inhibitors. The accumulated data strongly support its potential in targeting a range of enzymes crucial in oncology and immunology, including protein kinases, IDO1, and epigenetic readers like BRD4.

The structure-activity relationships explored herein demonstrate that targeted modifications to this core can produce compounds with high potency and selectivity. The bromine substituent at the 7-position, in particular, offers a vector for chemical exploration that can significantly influence the pharmacological profile of these molecules.

Future research should focus on multi-parameter optimization, aiming not only to enhance potency but also to improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. Furthermore, exploring the utility of this scaffold against other enzyme classes could unveil new therapeutic opportunities. As our understanding of disease biology deepens, the strategic deployment of privileged scaffolds like the this compound will undoubtedly continue to be a fruitful endeavor in the quest for new medicines.

References

A Senior Scientist's Comparative Guide to the Mechanism of Action of 7-Bromo-3-methyl-1H-indazole Derivatives as RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 7-bromo-3-methyl-1H-indazole scaffold represents a pivotal chemotype in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, a class of therapeutics with significant potential in treating a spectrum of inflammatory diseases.[1][2] This guide provides an in-depth, comparative analysis of the mechanism of action (MOA) for derivatives of this scaffold, exemplified by the clinical candidate GSK2982772. We contrast its properties with other widely-used RIPK1 inhibitors, such as Necrostatin-1s, to provide researchers and drug development professionals with a clear, data-driven framework for evaluation. The narrative is grounded in field-proven experimental workflows, explaining not just the "how" but the critical "why" behind each methodological choice, ensuring a robust and translatable understanding of how to characterize this important class of kinase inhibitors.

The Central Role of RIPK1: A Key Node in Inflammation and Cell Death

Receptor-Interacting Protein Kinase 1 (RIPK1) is a multifaceted serine/threonine kinase that functions as a critical signaling node downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[3][4] Its role is context-dependent; RIPK1 can act as a scaffold to promote cell survival and inflammation via the NF-κB pathway, or its kinase activity can trigger programmed cell death pathways—apoptosis and necroptosis.[4][5]

Necroptosis, a form of regulated necrosis, is a highly inflammatory mode of cell death. The kinase activity of RIPK1 is an essential initiator of this process.[5][6] Upon specific stimuli and in the absence of active Caspase-8, RIPK1 autophosphorylates, leading to the recruitment and activation of RIPK3.[5] This RIPK1/RIPK3 complex, termed the necrosome, then phosphorylates the Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis.[7][8][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing rupture and the release of damage-associated molecular patterns (DAMPs), which propagates inflammation.[7][10]

Inhibiting the kinase function of RIPK1 is therefore a highly attractive therapeutic strategy to block necroptosis and its associated inflammation, without necessarily affecting the kinase-independent scaffolding functions of RIPK1 that are important for cell survival.

cluster_0 TNFR1 Complex I (Pro-Survival) cluster_1 Complex II / Necrosome (Pro-Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_scaffold RIPK1 (Scaffold) cIAP->RIPK1_scaffold LUBAC LUBAC RIPK1_scaffold->LUBAC RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Switch to pro-death signaling (e.g., cIAP inhibition) IKK IKK Complex LUBAC->IKK NFkB NF-κB Activation IKK->NFkB RIPK3 RIPK3 RIPK1_kinase->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis membrane disruption Inhibitor This compound (e.g., GSK2982772) Inhibitor->RIPK1_kinase

Caption: Dual role of RIPK1 in cell survival and necroptosis.

Comparative Analysis of Lead RIPK1 Inhibitors

The therapeutic potential of targeting RIPK1 has led to the development of several classes of inhibitors. Here, we compare the this compound series, represented by GSK2982772, with the well-characterized tool compound, Necrostatin-1s (Nec-1s).

InhibitorScaffold ClassBinding ModeBiochemical Potency (RIPK1 IC50)Cellular Necroptosis IC50Key Differentiator
GSK2982772 This compoundType III Allosteric Inhibitor[2][11]~ 0.8 nM~ 6.3 nMFirst-in-class clinical candidate with high selectivity and oral bioavailability.[2][3]
Necrostatin-1s (Nec-1s) IndoleamineType III Allosteric Inhibitor[12][13]~ 20-80 nM~ 180 nMOptimized, stable analog of Nec-1; lacks the off-target IDO activity of the parent compound.[12][14]

Mechanism Deep Dive:

  • This compound Derivatives (GSK2982772): X-ray crystallography has shown that GSK2982772 binds to an allosteric pocket on the RIPK1 kinase domain, distinct from the ATP-binding site.[2][11] This classifies it as a Type III inhibitor . It stabilizes the kinase in an inactive conformation by occupying a lipophilic pocket at the back of the ATP binding site, making no direct interactions with the hinge residues.[2] This allosteric mechanism confers high selectivity, as the pocket is not conserved across the broader kinome.

  • Necrostatin-1s (Nec-1s): Similarly, Nec-1s is a Type III allosteric inhibitor that stabilizes RIPK1 in an inactive "DLG-out" conformation.[13] While effective, the original Necrostatin-1 compound was found to have significant off-target activity against indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[14] Nec-1s was developed to be more stable and specific for RIPK1, making it a more reliable tool compound for research.[12][14]

Gold-Standard Experimental Workflows for MOA Elucidation

To rigorously define and compare the MOA of a novel this compound derivative, a multi-faceted approach is required. The following workflows represent a self-validating system, moving from purified protein to complex cellular function.

Workflow 1: Confirming Biochemical Potency and Selectivity

The Rationale: Before investigating cellular effects, it is paramount to confirm that the compound directly inhibits the enzymatic activity of the purified target kinase. An ADP-Glo™ or TR-FRET based assay provides a quantitative measure of kinase activity by detecting one of the products of the phosphotransferase reaction (ADP) or by measuring the phosphorylation of a substrate, respectively. This step establishes the biochemical IC50, a core metric of potency.

cluster_0 Assay Setup cluster_1 ADP-Glo™ Detection A 1. Dispense RIPK1 Enzyme, Substrate, and ATP B 2. Add Test Compound (Serial Dilution) A->B C 3. Incubate to Allow Kinase Reaction B->C D 4. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, coupled to Luciferase reaction) D->E F 6. Measure Luminescence (Signal ∝ ADP Produced) E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G

Caption: Workflow for an in vitro biochemical kinase assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Reconstitute recombinant human RIPK1 kinase domain, a suitable substrate (e.g., myelin basic protein), and ATP.

  • Compound Plating: In a 384-well plate, perform a serial dilution of the test compound (e.g., a this compound derivative) in DMSO, followed by dilution in assay buffer. Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Kinase Reaction: Add the RIPK1 enzyme and substrate mixture to all wells. Initiate the reaction by adding ATP (at a concentration near its Km for the kinase, e.g., 10 µM, to ensure sensitive detection of ATP-competitive and allosteric inhibitors).[15]

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by RIPK1 into ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to RIPK1 activity.[16]

  • Analysis: Normalize the data to controls and fit to a four-parameter dose-response curve to determine the IC50 value.

Workflow 2: Verifying Cellular Target Engagement

The Rationale: A compound can be potent biochemically but fail in cells due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to confirm that a compound binds its target protein in the native cellular environment.[17][18] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[19][20]

A 1. Treat Intact Cells with Compound or Vehicle B 2. Heat Cell Aliquots across a Temperature Gradient A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Pellet Aggregated Proteins via Centrifugation C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Analyze Soluble RIPK1 by Western Blot E->F G 7. Plot Melt Curve (Soluble RIPK1 vs. Temp) F->G H Stabilization = Shift to Right (Target Engagement) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for RIPK1

  • Cell Treatment: Culture cells (e.g., HT-29 human colon cancer cells) to ~80% confluency. Treat cells with the test compound at a relevant concentration (e.g., 10x cellular IC50) or vehicle (DMSO) for 1-2 hours at 37°C.[19]

  • Thermal Challenge: Harvest and resuspend the cells in a buffer containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient (e.g., 46°C to 64°C) for 3 minutes, followed by cooling for 3 minutes.[19]

  • Lysis & Fractionation: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[19]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody specific for total RIPK1, followed by an HRP-conjugated secondary antibody. Use a loading control (e.g., GAPDH or Actin) to ensure equal protein loading.[20][21]

  • Analysis: Quantify the band intensities for RIPK1 at each temperature for both vehicle- and compound-treated samples. Plot the relative amount of soluble RIPK1 as a function of temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.[18]

Workflow 3: Demonstrating Functional Cellular Activity

The Rationale: After confirming target binding, the next logical step is to demonstrate a functional consequence. For RIPK1 inhibitors, the most relevant cellular function is the inhibition of necroptosis. This is typically achieved by stimulating cells with a combination of agents (TNFα, a Smac mimetic to inhibit cIAPs, and a pan-caspase inhibitor like z-VAD-FMK to block apoptosis) and measuring cell viability.

Experimental Protocol: Necroptosis Inhibition Assay

  • Cell Plating: Seed a sensitive cell line (e.g., human HT-29 or mouse L929) in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with a serial dilution of the test compound or Nec-1s (as a positive control) for 1-2 hours.

  • Necroptosis Induction: Add a cocktail of human TNFα (e.g., 10 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to induce necroptosis.[16] Include untreated and vehicle-only control wells.

  • Incubation: Incubate for 18-24 hours.

  • Viability Measurement: Assess cell viability using a luminescent ATP-based assay like CellTiter-Glo®. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct indicator of the number of metabolically active, viable cells.[22]

  • Analysis: Normalize the luminescence data (0% viability = induced cells with vehicle; 100% viability = untreated cells). Plot the percentage of cell survival against compound concentration and calculate the EC50 value.

Workflow 4: Measuring Downstream Pathway Modulation

The Rationale: The final piece of the MOA puzzle is to show that target engagement and cellular function are linked to the modulation of the specific signaling pathway. In the necroptosis cascade, the direct downstream event following RIPK1 activation is the phosphorylation of MLKL.[7] Therefore, measuring the level of phosphorylated MLKL (pMLKL) by Western blot is a highly specific and quantitative biomarker of RIPK1 kinase activity in cells.[8][23]

cluster_0 Necroptosis Signaling Cascade TNF TNFα + Smac Mimetic + z-VAD-FMK RIPK1_active RIPK1 Activation (Autophosphorylation) TNF->RIPK1_active RIPK3_active RIPK3 Activation RIPK1_active->RIPK3_active MLKL_p MLKL Phosphorylation RIPK3_active->MLKL_p Necroptosis Necroptosis MLKL_p->Necroptosis Inhibitor RIPK1 Inhibitor Inhibitor->RIPK1_active

Caption: Inhibition of MLKL phosphorylation as a key biomarker.

Experimental Protocol: Western Blot for Phospho-MLKL

  • Cell Treatment: Plate and treat cells with the test compound and necroptosis-inducing agents as described in Workflow 3, but for a shorter duration (e.g., 4-6 hours) to capture peak signaling.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, crucially, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.[24][25]

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature lysates in sample buffer, separate 20-30 µg of protein per lane on an SDS-PAGE gel, and transfer to a PVDF membrane.[24]

  • Blocking: Block the membrane for 1 hour at room temperature. Expert Tip: Use a 3-5% Bovine Serum Albumin (BSA) solution in TBS-T instead of non-fat milk. Milk contains phosphoproteins (caseins) that can increase background noise when using phospho-specific antibodies.[25]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLKL (e.g., anti-phospho-MLKL Ser358).[8]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To confirm that changes in pMLKL are not due to changes in total protein levels, the blot should be stripped and re-probed for total MLKL and a loading control like GAPDH.

Synthesizing the Evidence: A Coherent MOA Narrative

A robust MOA profile is built by integrating the results from all four workflows. The ideal this compound derivative will demonstrate:

  • Potent biochemical inhibition of RIPK1 (Workflow 1).

  • Clear target engagement in intact cells, evidenced by a thermal shift in CETSA (Workflow 2).

  • Dose-dependent rescue of cells from induced necroptosis, with a cellular EC50 that correlates well with its biochemical potency (Workflow 3).

  • Dose-dependent reduction in MLKL phosphorylation, confirming that the functional effect is mediated by the intended pathway (Workflow 4).

This comprehensive dataset provides strong evidence that the compound's anti-necroptotic activity is a direct result of its on-target inhibition of RIPK1 kinase. Comparing this full profile against alternatives like Nec-1s allows for a data-driven selection of the best chemical matter for further development.

Conclusion

Derivatives built on the this compound scaffold, such as GSK2982772, represent a highly selective and potent class of allosteric RIPK1 inhibitors. Their mechanism of action can be rigorously defined through a systematic, multi-assay approach that confirms biochemical potency, cellular target engagement, functional activity, and downstream pathway modulation. By adhering to these gold-standard workflows, researchers can confidently characterize novel inhibitors and objectively compare their performance against established alternatives, ultimately accelerating the development of new therapies for inflammatory diseases.

References

A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromo-3-methyl-1H-indazole Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Precision Medicine

For researchers, scientists, and drug development professionals, the quest for highly selective kinase and bromodomain inhibitors is a paramount objective in the pursuit of targeted therapies. The 1H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases and the acetyl-lysine binding sites of bromodomains. This guide provides an in-depth technical comparison of inhibitors based on the 7-Bromo-3-methyl-1H-indazole scaffold, offering a framework for evaluating their cross-reactivity profiles against alternative inhibitors.

The Scientific Rationale: Why Cross-Reactivity Profiling is Critical

The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, undermining the potential of an otherwise potent compound.[1] Comprehensive cross-reactivity profiling is therefore not merely a characterization step but a cornerstone of preclinical drug development. It allows for:

  • Identification of potential off-target liabilities: Early detection of unintended targets can save significant time and resources.

  • Understanding of polypharmacology: Some off-target interactions can be beneficial and contribute to the overall therapeutic effect.

  • Rational lead optimization: A detailed selectivity map can guide medicinal chemistry efforts to improve on-target potency while minimizing off-target activity.

  • Prediction of clinical adverse events: Understanding the broader interaction profile of a drug candidate can help in anticipating potential side effects in patients.

This guide will focus on a multi-pronged approach to inhibitor profiling, integrating biochemical, cellular, and proteomic methods to generate a holistic view of inhibitor selectivity.

Comparative Analysis: 3-Methyl-1H-Indazole Scaffold vs. Other Inhibitor Classes

The 3-methyl-1H-indazole scaffold has shown significant promise in the development of potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in various cancers.[2] To understand the potential selectivity of a 7-bromo derivative, we will compare the known properties of 3-methyl-1H-indazole based BRD4 inhibitors with other established classes of BET bromodomain inhibitors.

Table 1: Comparative Inhibitory Activity of BRD4 Inhibitors

Compound ClassRepresentative CompoundTarget(s)IC50 (nM)Key Features
3-Methyl-1H-Indazole Compound 9d [2]BRD4-BD1 Potent (specific value not disclosed) High selectivity for BRD4 and effective suppression of c-Myc. [2]
ThienotriazolodiazepineJQ1Pan-BET (BRD2, BRD3, BRD4)BRD4(1): 77Well-characterized tool compound, but lacks selectivity within the BET family.[1]
ThienotriazolodiazepineOTX015 (Birabresib)Pan-BET (BRD2, BRD3, BRD4)19Orally bioavailable, has been evaluated in clinical trials.[3][4]
DihydroquinazolinonePFI-1BET familyBRD4(1): 220Highly selective for BET family over other bromodomains.[5]
QuinazolinoneRVX-208BET family (BD2 selective)BRD4(2): ~500Preferential binding to the second bromodomain (BD2) of BET proteins.[6][7]

This comparison highlights the diverse landscape of BRD4 inhibitors. While pan-BET inhibitors like JQ1 are valuable research tools, their broad activity can lead to a wider range of biological effects.[8] The 3-methyl-1H-indazole scaffold, as exemplified by compounds like 9d, demonstrates the potential for achieving high selectivity for BRD4, which could translate to a more favorable therapeutic window.[2] The introduction of a 7-bromo substituent would be hypothesized to further modulate the selectivity profile, potentially by engaging with different residues in the binding pocket.

Experimental Protocols for Comprehensive Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity requires a multi-tiered experimental approach. The following protocols provide a self-validating system for characterizing the cross-reactivity of this compound based inhibitors.

In Vitro Kinase & Bromodomain Inhibition Assays

The initial step in profiling is to determine the inhibitor's potency against its intended target and a broad panel of related proteins.

Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the inhibitor, the target kinase, its specific substrate, and ATP. Incubate at room temperature to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitor's potency. Calculate IC50 values by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The ADP-Glo™ assay is a robust and sensitive method suitable for high-throughput screening. By measuring ADP production, it directly quantifies the enzymatic activity of the kinase, providing a reliable measure of inhibition.

Cellular Target Engagement Assays

Confirming that an inhibitor binds to its intended target within a cellular context is a critical validation step.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a protein's thermal stability increases upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with the this compound inhibitor or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Causality Behind Experimental Choices: CETSA® provides direct evidence of target engagement in a physiologically relevant environment without the need for inhibitor or protein labeling, thus avoiding potential artifacts.

Proteome-Wide Selectivity Profiling

To obtain an unbiased and comprehensive view of an inhibitor's selectivity, proteome-wide methods are employed.

Protocol: Kinobeads® Pulldown Assay

This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.

Methodology:

  • Lysate Preparation: Prepare a cell lysate from the cell line of interest.

  • Competitive Binding: Incubate the lysate with varying concentrations of the free this compound inhibitor.

  • Kinobeads® Pulldown: Add Kinobeads® to the lysate to capture kinases that are not bound to the free inhibitor.

  • Protein Digestion and Mass Spectrometry: Elute, digest, and analyze the captured proteins by quantitative mass spectrometry.

  • Data Analysis: Quantify the abundance of each captured kinase. A decrease in the amount of a kinase pulled down by the beads in the presence of the inhibitor indicates that the inhibitor is binding to that kinase.

Causality Behind Experimental Choices: Kinobeads® profiling allows for the simultaneous assessment of an inhibitor's interaction with hundreds of kinases in their native state, providing a comprehensive and unbiased selectivity profile.[9]

Visualizing Workflows and Pathways

To better illustrate the experimental logic and the biological context of this analysis, the following diagrams are provided.

Experimental_Workflow cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Proteome-wide Selectivity Inhibitor Synthesis Inhibitor Synthesis ADP-Glo Assay ADP-Glo Assay Inhibitor Synthesis->ADP-Glo Assay Test Compound IC50 Determination IC50 Determination ADP-Glo Assay->IC50 Determination Potency Data Cell Culture Cell Culture CETSA CETSA Cell Culture->CETSA Treated Cells Target Engagement Confirmation Target Engagement Confirmation CETSA->Target Engagement Confirmation Thermal Shift Data Lysate Preparation Lysate Preparation Kinobeads Pulldown Kinobeads Pulldown Lysate Preparation->Kinobeads Pulldown Competitive Binding Mass Spectrometry Mass Spectrometry Kinobeads Pulldown->Mass Spectrometry Captured Kinases Kinome Selectivity Profile Kinome Selectivity Profile Mass Spectrometry->Kinome Selectivity Profile Quantitative Data

Caption: A streamlined workflow for the comprehensive cross-reactivity profiling of a novel inhibitor.

BRD4_Signaling_Pathway Acetylated Histones Acetylated Histones BRD4 BRD4 Acetylated Histones->BRD4 recruits Transcriptional Machinery Transcriptional Machinery BRD4->Transcriptional Machinery recruits This compound 7-Bromo-3-methyl- 1H-indazole Inhibitor This compound->BRD4 inhibits binding Oncogene Transcription (e.g., c-Myc) Oncogene Transcription (e.g., c-Myc) Transcriptional Machinery->Oncogene Transcription (e.g., c-Myc) Cell Proliferation & Survival Cell Proliferation & Survival Oncogene Transcription (e.g., c-Myc)->Cell Proliferation & Survival

Caption: The role of BRD4 in transcriptional activation and its inhibition by a this compound based inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of highly selective inhibitors. While direct, comprehensive cross-reactivity data is not yet publicly available, the information on related 3-methyl-1H-indazole derivatives suggests a favorable selectivity profile, particularly for targets such as BRD4.[2]

The experimental framework outlined in this guide provides a clear and robust path for the thorough characterization of any novel inhibitor based on this scaffold. By integrating biochemical, cellular, and proteomic approaches, researchers can build a comprehensive understanding of the inhibitor's selectivity, enabling data-driven decisions in lead optimization and preclinical development. The ultimate goal is to develop therapeutic agents with a well-defined mechanism of action and a favorable safety profile, and rigorous cross-reactivity profiling is an indispensable step in achieving this objective.

References

A Comparative Guide to 7-Bromo-3-methyl-1H-indazole and Other Privileged Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast majority of pharmaceuticals.[1][2] Their rich three-dimensional architecture, combined with the ability to engage in various non-covalent interactions such as hydrogen bonding and pi-stacking, makes them ideal for binding to biological targets with high affinity and specificity. Among these, nitrogen-containing heterocycles are particularly prominent in drug design.[3][4]

This guide focuses on the 1H-indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.[4] Indazoles are considered "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including potent anti-cancer, anti-inflammatory, and anti-microbial properties.[5][6][7] We will delve into the specific characteristics of a substituted analogue, 7-Bromo-3-methyl-1H-indazole , and provide an objective comparison with other key heterocyclic scaffolds, namely indole and benzimidazole. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection for their discovery programs.

Section 1: The Indazole Core - A Scaffold of Versatility

The indazole nucleus is a bioisostere of indole, meaning it has a similar size, shape, and electron density, allowing it to often mimic indole in biological interactions while offering distinct physicochemical properties.[4][8] The presence of two nitrogen atoms in the five-membered ring introduces unique characteristics:

  • Tautomerism: Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[3][9] This tautomeric flexibility can influence receptor binding and pharmacokinetic properties.

  • Hydrogen Bonding: The N-H proton of the 1H-indazole can act as a hydrogen bond donor, while the sp2-hybridized nitrogen at the 2-position serves as a hydrogen bond acceptor. This dual capability is crucial for anchoring ligands within the active sites of enzymes and receptors.

  • Broad Biological Activity: Indazole derivatives are well-represented among approved drugs and clinical candidates. For example, Pazopanib and Axitinib are indazole-based kinase inhibitors used in cancer therapy, highlighting the scaffold's success in targeting ATP-binding sites.[10][11][12]

Focus on this compound

The specific substitution pattern of this compound imparts distinct features that are highly valuable in a drug discovery context.

  • The 3-methyl Group: This small alkyl group can provide beneficial steric interactions within a binding pocket and increases the lipophilicity of the molecule, which can enhance membrane permeability.

  • The 7-bromo Group: The bromine atom at the 7-position is particularly strategic. It can serve as a key interaction point, forming halogen bonds with protein backbones. More importantly, it acts as a versatile synthetic handle for further molecular elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[13]

Table 1: Physicochemical Properties of this compound and Related Scaffolds

PropertyThis compound7-Bromo-1H-indazoleIndoleBenzimidazole
Molecular Weight ( g/mol )211.06[14]197.03[15]117.15118.14
XLogP3~2.9 (estimated)2.3[15]2.11.5
H-Bond Donors1[14]1[15]11
H-Bond Acceptors1[14]1[15]01
Boiling Point (°C)341.4 (Predicted)[16]302.23[15]254360

Note: Properties for Indole and Benzimidazole are standard literature values. XLogP3 is a computed measure of lipophilicity.

Section 2: Comparative Analysis with Key Heterocyclic Scaffolds

The choice of a core scaffold is a critical decision in drug design. Below, we compare this compound to its bioisosteric counterpart, indole, and the structurally similar benzimidazole.

Caption: Key heterocyclic scaffolds compared in this guide.

Indazole vs. Indole

Indole is arguably one of the most important scaffolds in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][17] The replacement of the indole CH group with a nitrogen atom to form an indazole (a "scaffold hop") can lead to significant improvements in drug-like properties.

  • Physicochemical Properties: The additional nitrogen atom in the indazole ring generally reduces lipophilicity and increases aqueous solubility compared to the corresponding indole analogue.[18] It also introduces a hydrogen bond acceptor site, which the indole scaffold lacks, providing an additional point of interaction with a biological target.

  • Metabolic Stability: The C-H bond in the indole five-membered ring can be susceptible to oxidative metabolism. Replacing this with a nitrogen atom can block this metabolic pathway, often leading to improved metabolic stability and a longer half-life in vivo.

  • Synthetic Accessibility: Both scaffolds are readily accessible through a variety of well-established synthetic routes. Indole synthesis often relies on methods like the Fischer, Reissert, or Bischler-Möhlau syntheses, while indazoles are commonly prepared via cyclization of o-haloaryl N-sulfonylhydrazones or other related methods.[3][19]

  • Biological Activity - A Case Study: A compelling example of "scaffold hopping" from indole to indazole was demonstrated in the development of dual MCL-1/BCL-2 inhibitors.[20] Researchers transformed MCL-1 selective inhibitors based on an indole-2-carboxylic acid scaffold into dual MCL-1/BCL-2 inhibitors by replacing the indole core with an indazole. This subtle change altered the binding profile and demonstrates how switching scaffolds can fine-tune selectivity against different members of a protein family.[20]

Indazole vs. Benzimidazole

Benzimidazole is another privileged scaffold, sharing the same fused benzene ring system but with the nitrogen atoms in a 1,3-relationship within the five-membered ring.

  • Structural and Electronic Differences: While both are bicyclic aromatic systems, the arrangement of nitrogen atoms significantly alters the electronic distribution and dipole moment of the molecule. This can affect how the scaffold is recognized by a target protein. The N-H in benzimidazole is generally more acidic than in indazole.

  • Synthetic Considerations: The synthesis of benzimidazoles, often achieved through the Phillips condensation of o-phenylenediamines with carboxylic acids or aldehydes, is typically straightforward and high-yielding.[21] This can sometimes offer an advantage in terms of ease of synthesis and cost of goods compared to some indazole syntheses.

  • Biological Activity - A Case Study: A study on novel tubulin polymerization inhibitors directly compared indazole and benzimidazole analogues.[22][23] Both scaffolds were capable of producing highly potent compounds that bind to the colchicine site of tubulin. One of the lead compounds, an indazole analogue, exhibited an average IC50 value of 50 nM against a panel of cancer cells and could effectively overcome paclitaxel resistance in vitro.[23][24] This highlights that both scaffolds can be highly effective, and the ultimate choice may depend on the specific SAR observed for a given target.

Section 3: Experimental Protocols

To provide a practical context, this section details representative protocols for the synthesis of a substituted indazole and its evaluation in a common biological assay.

Synthesis of a Substituted 1H-Indazole Derivative

This protocol is a representative example of a modern synthetic approach to constructing the indazole core, utilizing a palladium-catalyzed intramolecular C-H amination. This method is chosen for its efficiency and functional group tolerance.[3]

SynthesisWorkflow Start Substituted 2-Halo-N-sulfonylhydrazone Reaction Intramolecular Cyclization Start->Reaction Reagents Cu(OAc)2·H2O (catalyst) Base (e.g., K2CO3) Solvent (e.g., DMSO) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted 1H-Indazole Purification->Product

Caption: General workflow for copper-catalyzed indazole synthesis.

Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles [3]

  • Reaction Setup: To an oven-dried reaction vessel, add the starting o-haloaryl N-sulfonylhydrazone (1.0 mmol, 1.0 equiv.), Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMSO (5 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours). Causality Note: The copper catalyst facilitates the crucial N-N bond formation and cyclization, while the base is necessary to deprotonate the hydrazone.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory potential of a compound against a specific protein kinase, a frequent target for indazole-based drugs.

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Prepare serial dilutions of test compound (e.g., this compound) Incubate Incubate compound with enzyme/substrate mix Compound->Incubate Enzyme Prepare kinase reaction buffer with enzyme and substrate Enzyme->Incubate StartRxn Initiate reaction by adding ATP Incubate->StartRxn StopRxn Quench reaction after defined time period StartRxn->StopRxn Detect Detect signal (e.g., luminescence, fluorescence) StopRxn->Detect Analyze Calculate % inhibition and determine IC50 value Detect->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase of interest (e.g., FGFR1), its specific peptide substrate, and reaction buffer. Add this mix to the wells containing the test compound. Causality Note: Pre-incubating the compound with the enzyme allows for binding to occur before the reaction is initiated.

  • Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The enzyme will transfer phosphate from ATP to the substrate.

  • Detection Step 1: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection Step 2: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a coupled luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable starting point for medicinal chemistry campaigns. It combines the privileged nature of the indazole core with strategically placed substituents that enhance its drug-like properties and synthetic versatility.

  • Compared to Indole: It often offers improved metabolic stability and an additional hydrogen bond acceptor, which can be crucial for enhancing potency and refining pharmacokinetic profiles.[4][18]

  • Compared to Benzimidazole: It presents a different electronic and steric profile, providing a distinct chemical space to explore for target binding. While both are potent scaffolds, the specific target will dictate which is superior.[22]

The future development of indazole-based therapeutics will continue to leverage the principles of rational drug design. The 7-bromo substituent is particularly powerful, enabling access to novel chemical space through late-stage functionalization. As our understanding of structure-activity relationships deepens, scaffolds like this compound will remain essential tools in the arsenal of the medicinal chemist, paving the way for the next generation of targeted therapies.[4]

References

Navigating the Synthesis of 7-Bromo-3-methyl-1H-indazole: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-3-methyl-1H-indazole is a crucial heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel therapeutic agents and functional materials. The precise and reproducible synthesis of this scaffold is paramount for ensuring the quality and efficacy of downstream applications. This guide provides an in-depth comparison of plausible synthetic routes for this compound, drawing upon established methodologies for analogous indazole derivatives. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most suitable synthesis for their specific needs.

The synthetic strategies discussed herein are primarily based on the cyclization of substituted anilines, a cornerstone of indazole chemistry. We will explore two main pathways, both commencing from the readily available starting material, 2-bromo-6-methylaniline. The first approach involves a classical diazotization followed by intramolecular cyclization, while the second explores a related route involving an intermediate azo-sulfide. This guide will dissect the nuances of each method, offering insights into reaction mechanisms, potential challenges, and key optimization parameters.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a balance between yield, scalability, cost, and experimental simplicity. Below is a comparative summary of the two primary methods for synthesizing this compound.

Parameter Method 1: Diazotization and Reductive Cyclization Method 2: Azo-Sulfide Cyclization
Starting Material 2-Bromo-6-methylaniline2-Bromo-6-methylaniline
Key Steps Diazotization, Sulfonylation, CyclizationDiazotization, Thiol addition, Cyclization
Reported Yields (Analogous Systems) Moderate to HighHigh
Scalability Generally scalable with careful temperature controlScalable
Reagent Cost & Availability Common and inexpensive reagentsRequires t-butylthiol, which is readily available
Safety Considerations Diazonium salts are potentially explosive and require low temperatures.Use of potassium t-butoxide requires anhydrous conditions.
Simplicity Multi-step but follows classical organic reactions.Fewer discrete steps in some variations.

Method 1: Synthesis via Diazotization and Reductive Cyclization

This classical approach to indazole synthesis involves the formation of a diazonium salt from an aniline precursor, which then undergoes an intramolecular cyclization. This method is widely applicable and can be adapted for a variety of substituted anilines. The causality behind this experimental choice lies in the well-established reactivity of diazonium salts as versatile intermediates in aromatic chemistry.

Reaction Pathway

Method_1_Workflow A 2-Bromo-6-methylaniline B Diazonium Salt Intermediate A->B NaNO2, HCl (Diazotization) C Sulfonylated Intermediate B->C SO2, CuCl D This compound C->D Reduction/Cyclization Method_2_Workflow A 2-Bromo-6-methylaniline B Diazonium Salt Intermediate A->B NaNO2, HBr (Diazotization) C (2-bromo-6-methylphenylazo)- t-butylsulfide B->C t-BuSH D This compound C->D K-OtBu, DMSO (Cyclization)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-methyl-1H-indazole
Reactant of Route 2
7-Bromo-3-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.